4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMRJBUZCYJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibition.[1][2] This guide provides a comprehensive, two-part protocol for the synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a valuable analogue for chemical library development. The synthesis proceeds through the construction of a key chlorinated intermediate, 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, from a commercially available piperidone derivative. Subsequent nucleophilic substitution with ethoxide yields the target compound. This document details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters, offering researchers a robust and reproducible pathway to this important molecule.
Retrosynthetic Analysis
The synthetic strategy is best understood by disconnecting the target molecule into simpler, more readily available precursors. The primary disconnection is at the C4-ether bond, identifying the key intermediate, 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This intermediate is then retrosynthetically disassembled into a protected 4-piperidone derivative, which serves as the foundational starting material. This multi-step approach ensures high yields and facilitates purification.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of the Key Intermediate: 4-chloro-7-Boc-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
The construction of the fused heterocyclic system is achieved in a three-step sequence starting from N-Boc-4-piperidone. This pathway involves the formation of a reactive enaminone, subsequent cyclization to build the pyrimidine ring, and finally, chlorination to install a reactive handle for further functionalization.
Experimental Workflow: Synthesis of the Chloro Intermediate
Caption: Workflow for the synthesis of the key chloro intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The resulting crude oil (the enaminone intermediate) is typically of sufficient purity to be carried forward to the next step without further purification.
Causality: The reaction with DMF-DMA transforms the ketone into a vinylogous amide (enaminone). This functional group is now activated for cyclocondensation with a binucleophile like guanidine.[3]
Step 2: Synthesis of tert-butyl 4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-7-carboxylate
-
Dissolve the crude enaminone intermediate from the previous step in absolute ethanol (approx. 0.4 M).
-
Add guanidine carbonate (1.0 eq) and sodium ethoxide (1.2 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) for 8-12 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidone product. Purify by column chromatography if necessary.
Causality: Guanidine acts as the N-C-N source to build the pyrimidine ring. The reaction proceeds via an initial Michael addition followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable heterocyclic system.
Step 3: Synthesis of tert-butyl 4-chloro-5,8-dihydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate
-
Caution: This step should be performed in a well-ventilated fume hood as it uses phosphoryl chloride (POCl₃), which is corrosive and reacts violently with water.
-
Place the crude pyrimidone product in a round-bottom flask and add phosphoryl chloride (POCl₃) (5-10 eq) slowly at 0 °C.
-
After the addition is complete, slowly heat the mixture to 100-110 °C and stir for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-7-Boc intermediate. The product can be purified by silica gel chromatography.[4]
Causality: The hydroxyl group of the pyrimidone tautomer is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion, yielding the desired 4-chloro derivative. This intermediate is now activated for nucleophilic aromatic substitution.
Part II: Synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This final stage involves a two-step sequence: the nucleophilic substitution of the chloride with an ethoxy group, followed by the deprotection of the piperidine nitrogen to yield the final target compound.
Reaction Scheme: Ethoxylation and Deprotection
Caption: Final steps to the target compound.
Quantitative Data for Ethoxylation (Step 4)
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |
| 4-Chloro-7-Boc Intermediate | C₁₃H₁₈ClN₃O₂ | 299.75 | 1.0 | 1.0 g |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 2.0 | 0.45 g |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Solvent | 20 mL |
Detailed Experimental Protocol
Step 4: Synthesis of tert-butyl 4-ethoxy-5,8-dihydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar) at 0 °C. Allow all the sodium to react completely. Alternatively, use commercially available sodium ethoxide.
-
Add the 4-chloro-7-Boc intermediate (1.0 eq) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and quench by adding water.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude ethoxy-Boc intermediate, which can be purified by chromatography if needed.
Trustworthiness: This is a standard and highly reliable SNAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing pyrimidine ring activates the 4-position, making the chloro group an excellent leaving group for displacement by a strong nucleophile like ethoxide.
Step 5: Synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Final Product)
-
Dissolve the 4-ethoxy-7-Boc intermediate from the previous step in dichloromethane (DCM) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess TFA.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine on the piperidine ring to yield the final target compound.
References
- BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
- Cikotiene et al. (2009). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate.
- Al-Obaid et al. (2019). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
- Various Authors. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
- Li, Y. et al. (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. ACS Publications.
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
- Anax Laboratories. 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
- Gao, Y. et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience.
- Zhang, Y. et al. (2015). Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. ResearchGate.
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The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Core for Modulating Key Oncogenic Pathways
An In-depth Technical Guide on the Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine core represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its characterization as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, thereby enabling the development of diverse therapeutic agents. The specific molecule, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, while not extensively documented as a standalone agent, belongs to this versatile family. Its derivatives have been identified as potent modulators of several critical signaling pathways implicated in cancer and other proliferative diseases. This guide will provide an in-depth exploration of the multifaceted mechanisms of action associated with the tetrahydropyrido[4,3-d]pyrimidine scaffold, offering insights into the potential therapeutic applications of compounds like its 4-ethoxy derivative.
The versatility of this scaffold lies in its rigid, bicyclic structure which provides a three-dimensional framework that can be readily functionalized at multiple positions. This allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a given target. The subsequent sections of this guide will delve into the specific molecular mechanisms through which derivatives of this scaffold exert their biological effects, from the direct inhibition of oncogenic proteins to the modulation of complex signaling cascades.
Chapter 1: Targeting the "Undruggable" - The Inhibition of KRAS Oncogenes
Mutations in the KRAS gene are among the most common drivers of human cancers, and for decades, KRAS was considered an "undruggable" target.[1] The pyrido[4,3-d]pyrimidine scaffold has emerged as a key player in the development of inhibitors targeting KRAS mutants, particularly G12D and G12C.[2][3][4]
Mechanism of KRAS Inhibition
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Oncogenic mutations, such as G12D, impair the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the continuous stimulation of downstream pro-growth signaling pathways, including the MAPK and PI3K/AKT pathways.[2][4]
Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been designed to bind to a previously unappreciated pocket near the Switch-II region of KRAS.[4][5] This binding is often non-covalent, though covalent inhibitors targeting the G12C mutant have also been developed.[4] For the G12D mutant, the interaction is particularly noteworthy. The protonated piperazine moiety, a common feature in these inhibitors, can form a productive interaction with the mutant aspartate-12 residue.[5] By binding to this pocket, the inhibitors lock the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and abrogating the oncogenic signaling.[4]
Caption: Inhibition of the KRAS signaling pathway by pyrido[4,3-d]pyrimidine derivatives.
Chapter 2: Altering DNA Topology through Topoisomerase II Inhibition
Human topoisomerase II (TopoII) is a vital enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[6] It is a well-established target for cancer chemotherapy. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified as a novel framework for the development of TopoII inhibitors.[6][7]
Mechanism of Topoisomerase II Inhibition
TopoII functions by creating transient double-stranded breaks in DNA, allowing another DNA segment to pass through, and then resealing the break.[8] Many clinically used anticancer drugs, such as etoposide and doxorubicin, are TopoII "poisons." They stabilize the covalent complex formed between TopoII and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.
Tetrahydropyrido[4,3-d]pyrimidine derivatives have been shown to inhibit the catalytic activity of TopoII.[6] While the exact mechanism (catalytic inhibitor vs. poison) is still under investigation for this specific scaffold, the consequence is a disruption of DNA replication and the induction of cell death in rapidly dividing cancer cells. Molecular docking studies suggest that these compounds can engage with distinct residues at both the DNA cleavage and ATP-binding sites of the enzyme, indicating a potentially multifaceted mechanism of action.[6]
Caption: Mechanism of Topoisomerase II inhibition by tetrahydropyrido[4,3-d]pyrimidine derivatives.
Chapter 3: Intercepting Developmental Pathways - Smoothened Antagonism
The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is largely quiescent in adults. Its aberrant reactivation is implicated in the development of various cancers, including medulloblastoma and basal cell carcinoma.[9][10] The tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[9][11]
Mechanism of Smoothened Antagonism
In the absence of the Hh ligand, the receptor Patched-1 (PTCH1) inhibits the activity of Smo, a G-protein coupled receptor (GPCR). This leads to the proteolytic cleavage of the GLI family of transcription factors, which then act as transcriptional repressors. Upon Hh binding to PTCH1, the inhibition of Smo is relieved. Active Smo then triggers a signaling cascade that prevents GLI cleavage, allowing full-length GLI to translocate to the nucleus and activate the transcription of Hh target genes, which promote cell proliferation and survival.[9]
Tetrahydropyrido[4,3-d]pyrimidine derivatives act as direct antagonists of Smo. By binding to the Smo receptor, they prevent its activation even in the presence of an upstream Hh signal (or in cases of inactivating PTCH1 mutations). This restores the repression of the Hh pathway, leading to the suppression of tumor growth.[10][11]
Caption: Antagonism of the Hedgehog signaling pathway via Smoothened inhibition.
Chapter 4: A Broader Spectrum - Multi-Targeted Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer.[12] While highly selective kinase inhibitors have shown clinical success, tumors often develop resistance by activating alternative signaling pathways. This has led to the development of multi-targeted kinase inhibitors, which can simultaneously block several key pathways involved in tumor growth and angiogenesis.[12][13] The pyrido[4,3-d]pyrimidine scaffold has proven to be an effective core for such agents.
Mechanism of Multi-Kinase Inhibition
Derivatives of this scaffold have been shown to inhibit a range of kinases, with a notable activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key mediator of angiogenesis.[13] By competing with ATP for the binding site in the kinase domain, these inhibitors can block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling. The ability to inhibit multiple kinases, such as VEGFR, EGFR, and others, can lead to a more potent and durable anti-tumor response by simultaneously targeting tumor cell proliferation, survival, and the tumor microenvironment.[12][14]
Chapter 5: Modulating Apoptosis and Survival Pathways (AKT/ERK/TRAIL)
In addition to direct enzyme inhibition, tetrahydropyrido[4,3-d]pyrimidine derivatives can modulate complex signaling networks that govern cell survival and apoptosis. Analogues of the clinical-stage compound ONC201, which feature a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, exemplify this mechanism.[15][16]
Mechanism of Action
These compounds have been shown to:
-
Inhibit AKT and ERK Phosphorylation: The PI3K/AKT and RAS/MAPK (ERK) pathways are critical for cell survival and proliferation. Inhibition of AKT and ERK phosphorylation leads to the dephosphorylation and activation of the transcription factor Foxo3a.[15]
-
Promote TRAIL Expression: Activated Foxo3a translocates to the nucleus and upregulates the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[15][16] TRAIL is a potent inducer of apoptosis in cancer cells while sparing most normal cells.
This integrated mechanism effectively shifts the cellular balance from survival towards apoptosis, providing a powerful anti-cancer strategy.
Caption: Modulation of AKT, ERK, and TRAIL pathways leading to apoptosis.
Data Summary: Potency of Pyrido[4,3-d]pyrimidine Derivatives
The following table summarizes the reported biological activity for representative compounds from the pyrido[4,3-d]pyrimidine class against various targets, demonstrating the scaffold's potency.
| Compound Class | Target(s) | Reported Activity (IC₅₀) | Reference |
| Pyrido[4,3-d]pyrimidine | KRAS G12D | 0.48 nM - 1.21 nM | [3] |
| Tetrahydropyrido[4,3-d]pyrimidine | KRAS G12D | 1.40 µM (cell proliferation) | [2][17] |
| Tetrahydropyrido[4,3-d]pyrimidine | Topoisomerase II | 4.5 µM | [6] |
| Tetrahydropyrido[4,3-d]pyrimidine | Smoothened (Hh pathway) | 3x more potent than Vismodegib | [9][11] |
| Pyridothiopyranopyrimidine | VEGFR-2 (KDR) | Potent inhibition (IC₅₀ in nM range) | [12][13] |
| Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | Cancer Cell Growth | >100x more potent than ONC201 | [15] |
Experimental Protocols: A Representative Assay
To provide a practical context, a generalized protocol for assessing the inhibition of KRAS-GTP loading, a key measure of inhibitor efficacy, is outlined below. This protocol is a synthesis of methodologies described in the literature.[2]
Protocol: KRAS GTPase Activity Assay (Biochemical)
-
Objective: To measure the ability of a test compound (e.g., a 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivative) to inhibit the exchange of GDP for GTP on the KRAS protein.
-
Materials:
-
Recombinant human KRAS G12D protein.
-
BODIPY-GTP (fluorescent GTP analog).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Test compound stock solution in DMSO.
-
384-well microplate, black, low-volume.
-
Plate reader capable of measuring fluorescence polarization or TR-FRET.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of KRAS G12D protein to each well of the microplate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a solution of BODIPY-GTP to all wells.
-
Monitor the change in fluorescence over time using the plate reader. The binding of the larger KRAS protein to BODIPY-GTP will result in a higher fluorescence signal.
-
Calculate the rate of GTP binding for each compound concentration.
-
Plot the inhibition of GTP binding rate against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion: A Scaffold of Significant Promise
The 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, giving rise to inhibitors of some of the most challenging targets in oncology. From the direct inhibition of the KRAS oncoprotein and Topoisomerase II to the nuanced modulation of the Hedgehog, PI3K/AKT, and MAPK signaling pathways, its derivatives have demonstrated remarkable versatility and potency.
While the specific mechanism of action for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine requires direct experimental validation, its structural features are consistent with those of compounds known to target the aforementioned pathways. The ethoxy group at the 4-position likely plays a crucial role in modulating the compound's affinity and selectivity for its specific target(s). Further investigation into this particular molecule and its analogues is warranted and holds the promise of yielding novel therapeutic agents for a range of diseases. The continued exploration of this privileged scaffold will undoubtedly be a fruitful endeavor for the drug discovery community.
References
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]
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Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Publications. Available at: [Link]
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Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Publications. Available at: [Link]
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Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. National Institutes of Health. Available at: [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. Available at: [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. Available at: [Link]
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Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione. UvA-DARE (Digital Academic Repository). Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Publications. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Available at: [Link]
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Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3- d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. PubMed. Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Publications. Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Available at: [Link]
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Novel Pyrido[4,3- d ]pyrimidine Compounds as KRAS Inhibitors. ResearchGate. Available at: [Link]
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Pyrido[4,3-d]pyrimidine analog. ResearchGate. Available at: [Link]
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The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. ResearchGate. Available at: [Link]
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Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors. PubMed. Available at: [Link]
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Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. Available at: [Link]
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Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. Available at: [Link]
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New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. PubMed. Available at: [Link]
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The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrido[4,3-d]pyrimidine Core
The fusion of pyrimidine and pyridine rings to form the pyridopyrimidine scaffold has created a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2] Among the various isomeric forms, the pyrido[4,3-d]pyrimidine framework has emerged as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[2] Its unique three-dimensional shape and the strategic placement of nitrogen atoms allow for interactions with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidine derivatives, with a particular focus on the underlying mechanisms and experimental methodologies. While specific data on 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is limited, this document will explore the broader class of tetrahydropyrido[4,3-d]pyrimidines as a valuable pharmacophore in drug discovery.
Synthetic Strategies: Accessing the 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidine Core
The synthesis of the 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidine scaffold can be achieved through various multi-step synthetic routes. A common and versatile approach involves the construction of the pyrimidine ring onto a pre-existing piperidine or dihydropyridine precursor. The choice of starting materials and subsequent reaction conditions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Below is a generalized synthetic workflow illustrating a common strategy for the synthesis of 4-substituted 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidines.
Caption: Generalized synthetic workflow for 4-substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.
Key Biological Activities and Therapeutic Targets
The 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified as a core component in molecules targeting a range of diseases, most notably cancer. The following sections will delve into the specific biological activities and the corresponding molecular targets.
Anticancer Activity: A Multi-pronged Attack
The pyrido[4,3-d]pyrimidine core has been extensively explored in the context of oncology, leading to the discovery of potent inhibitors of various cancer-related targets.
1. Kinase Inhibition:
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] The pyrido[4,3-d]pyrimidine scaffold has proven to be an effective template for the design of kinase inhibitors.
-
KRAS-G12D Inhibition: Mutations in the KRAS gene are prevalent in many cancers and have been notoriously difficult to target. Recent studies have identified pyrido[4,3-d]pyrimidine derivatives as novel inhibitors of the KRAS-G12D mutant.[4] For instance, compound 10c from a recent study demonstrated selective anti-proliferative activity in Panc1 cells (KRAS-G12D mutant) with an IC50 of 1.40 µM.[4] Molecular docking studies suggest that the protonated 3,8-diazabicyclo[3.2.1]octane moiety of these compounds forms critical hydrogen bonds with Asp12 and Gly60 in the switch-II pocket of the KRAS-G12D protein.[4]
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibition, and it is plausible that the isomeric pyrido[4,3-d]pyrimidine scaffold could also yield effective inhibitors.[5][6] For comparison, a pyrido[2,3-d]pyrimidine derivative, compound 4 , exhibited an IC50 of 11.4 nM against PIM-1 kinase.[5][6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common drivers of non-small cell lung cancer. Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the EGFRL858R/T790M mutant.[7] Compound B1 , a pyrido[2,3-d]pyrimidine derivative, showed an IC50 of 13 nM against EGFRL858R/T790M.[7] This suggests the potential of the broader pyridopyrimidine class, including the [4,3-d] isomer, in targeting mutant EGFR.
2. Topoisomerase II Inhibition:
Human topoisomerase II (TopoII) is a vital enzyme for DNA replication and a well-established target for anticancer drugs.[8] A series of tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as novel human TopoII inhibitors.[8][9]
-
Compound ARN21929 emerged as a potent TopoII inhibitor with an IC50 of 4.5 µM.[8] Structure-activity relationship studies revealed that small substituents on the 4-aniline group are tolerated, with a fluorine atom in the ortho position significantly enhancing inhibitory activity.[9]
3. Microtubule Targeting Agents:
Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer therapy. A series of 5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines, which are structurally related to tetrahydropyrido[4,3-d]pyrimidines, have been shown to be potent microtubule depolymerizing agents.[12]
-
Compound 4 from this series was highly potent, with an IC50 of 9.0 nM for antiproliferative activity and an EC50 of 19 nM for microtubule depolymerization.[12] These compounds are believed to bind to the colchicine site on tubulin.[12]
| Compound | Target | IC50/EC50 | Cell Line | Reference |
| 10c | KRAS-G12D | 1.40 µM | Panc1 | [4] |
| ARN21929 | Topoisomerase II | 4.5 µM | (enzymatic) | [8] |
| Compound 4 (benzo[10][11]thieno[2,3-d]pyrimidine) | Microtubules | 9.0 nM (IC50) | MDA-MB-435 | [12] |
Phosphodiesterase Type 4 (PDE4) Inhibition
Phosphodiesterase type 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which share a similar fused heterocyclic system, have been synthesized and evaluated as potent PDE4 inhibitors for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD).[11]
Autotaxin Inhibition
Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression. Pyrido[4,3-d]pyrimidine derivatives have been identified as inhibitors of autotaxin, suggesting their potential in treating cancers where the LPA signaling pathway is dysregulated.[1]
Experimental Protocols
To ensure the scientific integrity of research in this area, standardized and validated experimental protocols are essential. Below are representative step-by-step methodologies for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the kinase, substrate, and ATP to their optimal concentrations in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Future Perspectives and Drug Development Opportunities
The 5H,6H,7H,8H-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse range of biological activities associated with this core structure underscores its potential in addressing a variety of diseases. Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific targets.
-
Exploration of New Biological Targets: Screening libraries of pyrido[4,3-d]pyrimidine derivatives against a broader range of biological targets to uncover novel therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Modifying the scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Development of PROTACs: Leveraging potent pyrido[4,3-d]pyrimidine-based inhibitors as warheads for the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality.[4]
References
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An In-Depth Technical Guide to 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[4,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The fused heterocyclic system of pyrido[4,3-d]pyrimidine represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide focuses on the 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and its structural analogs, which have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology.
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as potent modulators of key signaling pathways implicated in cancer progression, including the Hedgehog (Hh), RAS, and topoisomerase-mediated pathways. The versatility of this core structure allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering a technical resource for researchers engaged in their development.
Synthetic Strategies: Building the Tetrahydropyrido[4,3-d]pyrimidine Core
The construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold is a critical step in the development of novel analogs. A common and efficient strategy begins with a substituted piperidone derivative, which undergoes a series of reactions to form the fused pyrimidine ring. The following workflow illustrates a typical synthetic approach.
Workflow for the Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core
Caption: General synthetic workflow for tetrahydropyrido[4,3-d]pyrimidine analogs.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of the 2-Sulfonyl Key Intermediate
-
Formation of the Enaminone: N-Boc-4-piperidone is reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to yield the corresponding enaminone intermediate. This step introduces a reactive group necessary for the subsequent cyclization.
-
Pyrimidine Ring Formation: The enaminone is then cyclized with a suitable guanidine derivative, such as S-methylisothiourea sulfate, in the presence of a base like sodium acetate. This reaction forms the fused pyrimidine ring, resulting in a 2-thio-tetrahydropyrido[4,3-d]pyrimidine.
-
Methylation of the Thio-group: The thio-group is subsequently methylated using an alkylating agent like methyl iodide to produce the 2-methylthio intermediate.
-
Oxidation to the Sulfonyl Intermediate: The 2-methylthio group is then oxidized to the more reactive 2-sulfonyl group using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This sulfonyl group is an excellent leaving group, making this intermediate a versatile precursor for diversification at the C2 position.
Part 2: Synthesis of 4-Ethoxy Analogs
-
Hydrolysis to the Pyrimidinone: The 2-thio-tetrahydropyrido[4,3-d]pyrimidine intermediate can be hydrolyzed under acidic or basic conditions to the corresponding 4-hydroxy (or pyrimidinone) derivative.
-
Chlorination at the C4 Position: The 4-hydroxy group is then converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-tetrahydropyrido[4,3-d]pyrimidine is a key intermediate for introducing diversity at the C4 position. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.
-
Nucleophilic Substitution with Ethoxide: Finally, the target 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is synthesized by reacting the 4-chloro intermediate with sodium ethoxide in ethanol. This is a classic SNAr reaction.
Structure-Activity Relationships (SAR)
Systematic structural modifications of the tetrahydropyrido[4,3-d]pyrimidine scaffold have provided valuable insights into the structure-activity relationships for various biological targets.
Substitutions at the C2 and N7 Positions (Smoothened Antagonists)
Research into Smoothened (Smo) antagonists has revealed key determinants for potent inhibition of the Hedgehog signaling pathway.[1]
-
C2 Position: The 2-position of the pyrimidine ring is crucial for activity. Small, basic amines are generally favored. For instance, replacement of a 2-methylthio group with a 2-amino group significantly enhances potency.
-
N7 Position: The substituent on the piperidine nitrogen at the N7 position also plays a critical role in modulating activity and pharmacokinetic properties. A variety of aryl and heteroaryl groups have been explored, with the optimal choice often depending on the specific C2 substituent.
| Compound ID | C2-Substituent | N7-Substituent | Smo Inhibition IC₅₀ (nM) |
| Vismodegib | (Reference) | (Reference) | 28 |
| Analog 1 | -SMe | -Aryl | >1000 |
| Analog 2 | -NH₂ | -Aryl | 50 |
| Analog 3 | -NHMe | -Aryl | 35 |
| Analog 24 | -NH₂ | Substituted Pyridyl | 9.3 |
Data synthesized from ACS Chem. Neurosci. 2017, 8, 9, 1980–1994.[1]
Substitutions at the C4 Position (KRAS Inhibitors)
Derivatives with substitutions at the C4 position have shown promise as inhibitors of oncogenic KRAS, such as the G12D mutant.[2]
-
C4 Position: Large, flexible side chains at the C4 position appear to be important for interacting with the target protein. These side chains often contain additional cyclic moieties. For example, a piperazine derivative at C4 has demonstrated significant anti-proliferative activity.[2]
| Compound ID | C4-Substituent | Panc-1 (KRAS G12D) IC₅₀ (µM) | HCT116 (KRAS G13D) IC₅₀ (µM) | A549 (WT KRAS) IC₅₀ (µM) |
| 10c | Substituted 3,8-diazabicyclo[3.2.1]octane | 1.40 | 5.13 | 6.88 |
| 10k | Substituted homopiperazine | 2.22 | ND | ND |
Data from Molecules 2024, 29(9), 2135.[2] ND = Not Determined.
Biological Activities and Mechanisms of Action
The tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for several important cancer targets.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several cancers, including medulloblastoma and basal cell carcinoma. The G-protein coupled receptor Smoothened (Smo) is a key transducer of the Hh signal.
Caption: Mechanism of action of tetrahydropyrido[4,3-d]pyrimidine Smoothened antagonists.
Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent Smo antagonists.[1] They bind to Smo and prevent its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.
Inhibition of Oncogenic KRAS
Mutations in the KRAS gene are among the most common drivers of human cancers. The development of direct KRAS inhibitors has been a significant challenge. Certain pyrido[4,3-d]pyrimidine analogs have shown activity against KRAS-mutant cancer cells.[2] While the exact binding mode is still under investigation, these compounds likely interfere with KRAS signaling, leading to reduced cell proliferation.
Inhibition of Topoisomerase II
Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription. It is a well-validated target for cancer chemotherapy. Some tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as Topo II inhibitors, demonstrating antiproliferative activity.[3] One such compound, ARN21929, exhibited an IC₅₀ of 4.5 µM against Topo II.[3] These compounds likely stabilize the Topo II-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.
Modulation of AKT/ERK Signaling and TRAIL Induction
Analogs with a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core have been shown to inhibit the phosphorylation of AKT and ERK, key nodes in cell survival signaling.[4] Furthermore, they induce the expression of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a cytokine that can selectively induce apoptosis in cancer cells.[4]
Experimental Protocols for Biological Evaluation
The biological activity of tetrahydropyrido[4,3-d]pyrimidine derivatives is typically assessed using a panel of in vitro assays.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are fundamental for determining the effect of a compound on cell proliferation and viability. They rely on the metabolic activity of living cells to reduce a tetrazolium salt to a colored formazan product.
Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Smoothened Antagonist Activity Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the Hedgehog signaling pathway by quantifying the activity of a Gli-responsive luciferase reporter.
Protocol: Gli-Luciferase Reporter Assay
-
Cell Line: Use a cell line stably transfected with a Gli-responsive luciferase reporter construct, such as NIH3T3-GRE-Luc cells.[1]
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a short pre-incubation period.
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smo agonist (e.g., SAG) or conditioned medium from cells expressing a Hedgehog ligand.
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the IC₅₀ value for the inhibition of luciferase activity.
Conclusion and Future Perspectives
The 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its analogs represent a versatile and promising platform for the development of novel therapeutics. The synthetic accessibility of this core allows for extensive structural modifications, enabling the optimization of activity against a range of biological targets. The demonstrated efficacy of these compounds as inhibitors of key oncogenic pathways, including Hedgehog signaling, KRAS signaling, and topoisomerase II, underscores their potential in cancer therapy.
Future research in this area should focus on several key aspects:
-
Expansion of the SAR: Further exploration of the chemical space around the tetrahydropyrido[4,3-d]pyrimidine core is warranted to identify novel derivatives with improved potency and selectivity.
-
Target Deconvolution: For compounds with demonstrated anti-proliferative activity, a thorough investigation of their molecular mechanism of action will be crucial for their clinical development.
-
Pharmacokinetic Optimization: A key challenge in drug development is achieving favorable pharmacokinetic properties. Future synthetic efforts should aim to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of these compounds.
-
In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo models of cancer to evaluate their therapeutic efficacy and safety.
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In Vitro Screening of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This class of compounds has demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, differentiation, and proliferation.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3]
Notably, derivatives of the isomeric pyrido[d]pyrimidine series have shown potent inhibitory activity against the tyrosine kinase function of the epidermal growth factor receptor (EGFR).[4][5] Furthermore, recent investigations have highlighted the potential of substituted pyrido[4,3-d]pyrimidines as inhibitors of challenging oncogenic targets like KRAS.[6][7][8] The therapeutic promise of this scaffold extends to other kinase families as well, with various derivatives showing activity against receptor tyrosine kinases such as FGF, VEGF, and PDGF receptors, and serine/threonine kinases like PIM-1 and Mps1.[9][10][11][12]
This technical guide provides a comprehensive framework for the in vitro screening of a specific analog, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. The proposed screening cascade is designed to first assess the compound's broad cytotoxic and anti-proliferative effects, followed by more focused mechanistic assays to elucidate its mode of action, with a strong emphasis on kinase inhibition and downstream cellular consequences.
Phase 1: Primary Screening - Assessing General Cellular Effects
The initial phase of screening aims to establish the foundational cytotoxic and anti-proliferative profile of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine across a panel of relevant human cancer cell lines. This provides a broad understanding of the compound's potency and cellular context for its activity.
Cell Viability Assays: Gauging Cytotoxicity
The cornerstone of primary screening is the determination of a compound's effect on cell viability. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust and widely used methods for this purpose. These colorimetric assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.
Causality of Experimental Choice: The selection of a panel of cancer cell lines is crucial. Based on the known activities of related pyridopyrimidines, a panel could include:
-
A549 (Non-small cell lung cancer): Often used in EGFR inhibitor studies.[3]
-
PC-3 (Prostate cancer): A common model for androgen-independent prostate cancer.[3]
-
HCT-116 (Colon cancer): Frequently used for studying colorectal cancer pathways.[3]
-
MCF-7 (Breast cancer): A well-characterized estrogen receptor-positive breast cancer cell line.[13]
-
Panc-1 (Pancreatic cancer): Relevant for investigating KRAS inhibitors.[7][14]
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in culture medium. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC50 Values for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung | Experimental Data |
| PC-3 | Prostate | Experimental Data |
| HCT-116 | Colon | Experimental Data |
| MCF-7 | Breast | Experimental Data |
| Panc-1 | Pancreatic | Experimental Data |
Phase 2: Mechanistic Elucidation - Unraveling the Mode of Action
Once the anti-proliferative activity of the compound is confirmed, the next phase focuses on understanding its underlying mechanism. Based on the established pharmacology of the pyridopyrimidine scaffold, the investigation will primarily focus on kinase inhibition and its downstream cellular consequences, including cell cycle arrest and apoptosis.
Kinase Inhibition Assays: Identifying Molecular Targets
Given that pyridopyrimidines are well-documented kinase inhibitors, a direct assessment of the compound's effect on a panel of relevant kinases is a logical next step.[4][5][9]
Causality of Experimental Choice: The selection of kinases for screening should be guided by the known targets of the pyrido[4,3-d]pyrimidine scaffold. A targeted panel would include:
-
EGFR (Epidermal Growth Factor Receptor): A key target for many anticancer drugs.[4][5]
-
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homologue): A critical oncogene, with recent interest in targeting it with pyrido[4,3-d]pyrimidines.[6][8]
-
CDK4/6 (Cyclin-Dependent Kinase 4/6): Important regulators of the cell cycle.[1]
-
PIM-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation.[11]
-
Mps1 (Monopolar spindle 1): A kinase involved in mitotic checkpoint signaling.[12]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, the test compound at various concentrations, the kinase substrate, and ATP in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| EGFR | Experimental Data |
| KRAS (G12D) | Experimental Data |
| CDK4 | Experimental Data |
| PIM-1 | Experimental Data |
| Mps1 | Experimental Data |
Cell Cycle Analysis: Investigating Proliferation Blockade
A common mechanism of action for kinase inhibitors is the induction of cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Causality of Experimental Choice: If the compound inhibits kinases involved in cell cycle progression, such as CDKs, an accumulation of cells in a specific phase of the cell cycle is expected. This assay provides direct evidence of an anti-proliferative mechanism.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the viability assay) with 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase compared to the control suggests cell cycle arrest.
Apoptosis Induction: Assessing Programmed Cell Death
Many effective anticancer agents induce apoptosis, or programmed cell death. Western blotting for key apoptotic markers can confirm this mechanism.
Causality of Experimental Choice: If the compound induces significant cell death, it is important to determine if this is through a controlled apoptotic process or necrosis. The activation of caspases is a hallmark of apoptosis.
Experimental Protocol: Western Blot for Apoptotic Markers
-
Protein Lysate Preparation: Treat cells with the test compound as described for cell cycle analysis. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the expression levels of the target proteins in treated versus untreated cells. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
Signaling Pathway Visualization
Caption: Potential mechanism of action of the test compound.
Phase 3: Advanced Screening - Investigating Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several receptor tyrosine kinases targeted by pyridopyrimidines (e.g., VEGFR) are key regulators of angiogenesis.
Endothelial Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, mimicking a key step in angiogenesis.
Causality of Experimental Choice: If the compound inhibits kinases involved in angiogenic signaling pathways, it is likely to disrupt the tube-forming ability of endothelial cells.
Experimental Protocol: Tube Formation Assay
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel®, a basement membrane extract, and allow it to solidify.
-
Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Interpretation: A dose-dependent decrease in tube formation indicates anti-angiogenic activity.
Conclusion and Future Directions
This comprehensive in vitro screening guide provides a systematic approach to characterizing the biological activity of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. The proposed workflow, from broad-based cellular screening to specific mechanistic assays, is grounded in the established pharmacology of the pyridopyrimidine scaffold. The data generated from these studies will provide a robust foundation for further preclinical development, including in vivo efficacy studies and detailed structure-activity relationship (SAR) optimization. The self-validating nature of this tiered approach, where findings from primary screens inform the direction of mechanistic studies, ensures a scientifically rigorous and efficient evaluation of this promising compound.
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Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
This guide provides a comprehensive, technically focused framework for the target identification and deconvolution of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a novel small molecule with potential therapeutic applications. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the critical process of elucidating a compound's mechanism of action. Our approach emphasizes a multi-pronged strategy, integrating computational prediction with robust experimental validation to ensure scientific rigor and accelerate the path to lead optimization.
The pyrido[4,3-d]pyrimidine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] Notably, various analogs have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, suggesting a potential mode of action for the titular compound.[3][4] This guide will, therefore, present a logical workflow, commencing with broad, unbiased screening techniques and progressively narrowing the focus to specific, high-confidence targets for validation.
Part 1: Initial Target Hypothesis Generation - A Combined Computational and Literature-Based Approach
A well-informed starting point is crucial for an efficient target identification campaign. Before embarking on extensive and resource-intensive wet-lab experiments, a combination of in silico predictive modeling and a thorough analysis of existing literature on analogous structures can provide a ranked list of potential targets.
Computational Target Prediction
Computational methods offer a rapid and cost-effective means to generate initial hypotheses about the biological targets of a small molecule.[5] These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners.[5][6]
-
Reverse Docking and Pharmacophore Fitting: This involves docking the 3D structure of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against a library of protein binding sites.[5][6] The process identifies proteins with pockets that are sterically and electrostatically complementary to the compound. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can further refine these predictions.[5]
-
Machine Learning-Based Approaches: Platforms like KinasePred utilize machine learning algorithms trained on large datasets of kinase inhibitors to predict the potential kinase targets of a novel small molecule.[7] Given that many pyrido[2,3-d]pyrimidine derivatives are known kinase inhibitors, this approach is particularly relevant.[3][4]
A summary of potential targets identified through these computational methods should be compiled, including the prediction scores and any known associations of the predicted targets with relevant disease pathways.
Literature Precedent and Analogue Analysis
A deep dive into the scientific literature for compounds sharing the pyrido[4,3-d]pyrimidine core is essential. This analysis should focus on:
-
Identified Biological Targets: Documenting the primary targets and any off-targets of structurally similar compounds.
-
Structure-Activity Relationships (SAR): Understanding how modifications to the core structure influence target affinity and selectivity.
-
Observed Phenotypic Effects: Cataloging the cellular or in vivo effects of related molecules can provide clues about the underlying pathways being modulated.
The convergence of computational predictions and literature-based evidence will generate a high-priority list of putative targets, guiding the subsequent experimental strategies.
Part 2: Experimental Target Discovery - Unbiased and Hypothesis-Driven Approaches
With a set of initial hypotheses, the next phase involves experimental validation and the discovery of unanticipated targets. A dual-pronged approach, combining unbiased, proteome-wide screening with targeted, hypothesis-driven assays, provides a comprehensive view of the compound's interactions.
Unbiased, Proteome-Wide Screening
These methods aim to identify direct binding partners of the compound without prior assumptions.
Affinity-based protein profiling is a powerful technique for identifying the cellular targets of small molecules.[8] This method typically involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.[9]
Experimental Protocol: Affinity-Based Pulldown Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control probe, often a structurally similar but biologically inactive analog, should also be prepared.
-
Cell Lysate Preparation: Culture and harvest cells of a relevant lineage (e.g., a cancer cell line sensitive to the compound's effects). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound and the control beads. Proteins that bind to the compound will be captured on the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-bound beads to those from the control beads to identify specific interactors.
Given the prevalence of kinase inhibition among pyrido[4,3-d]pyrimidine derivatives, a specialized affinity-based method called kinobeads profiling is highly recommended.[10][11] This technique utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[12][13][14]
Experimental Protocol: Competitive Kinobeads Profiling
-
Cell Lysate Preparation: Prepare cell lysate as described above.
-
Competitive Binding: Incubate aliquots of the lysate with varying concentrations of free 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
Kinobeads Pulldown: Add the kinobeads to each lysate to capture the kinases that are not bound to the test compound.
-
LC-MS/MS Analysis: Analyze the bead-bound proteins by LC-MS/MS.
-
Target Identification: Kinases that are true targets of the compound will show a dose-dependent decrease in their abundance on the kinobeads.
Hypothesis-Driven Target Validation
The following methods are used to validate the putative targets identified in the unbiased screens and to confirm direct engagement in a cellular context.
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[15][16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][18]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either the vehicle control or 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot or ELISA).
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
This variation of CETSA is performed at a single, optimized temperature while varying the concentration of the compound. It allows for the determination of the compound's potency in engaging its target within the cell.
Part 3: Target Validation and Mechanism of Action Elucidation
Once a high-confidence target has been identified and confirmed, the final step is to validate its role in the observed phenotype and to further elucidate the compound's mechanism of action.
Genetic Approaches for Target Validation
Genetic manipulation techniques are the gold standard for validating that a specific protein is responsible for the effects of a small molecule.
-
Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
Gene Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.
In Vitro Enzymatic Assays
If the identified target is an enzyme (e.g., a kinase), its activity should be directly assessed in the presence of the compound using in vitro assays with the purified protein. This will allow for the determination of key pharmacological parameters such as the IC50 (half-maximal inhibitory concentration).
Downstream Pathway Analysis
To understand the functional consequences of target engagement, it is crucial to investigate the downstream signaling pathways. This can be achieved by:
-
Phosphoproteomics: If the target is a kinase, a global phosphoproteomics experiment can identify changes in the phosphorylation status of downstream substrates.
-
Western Blotting: To confirm the modulation of specific downstream signaling nodes.
-
Gene Expression Profiling: Techniques like RNA-seq can reveal broader changes in the cellular transcriptome following compound treatment.
Data Summary and Interpretation
The data generated from these diverse experimental approaches should be integrated to build a cohesive model of the compound's mechanism of action.
| Experimental Approach | Data Generated | Interpretation |
| Computational Prediction | Ranked list of putative targets | Initial hypotheses for experimental follow-up |
| Affinity-Based Proteomics | List of direct binding proteins | Identification of on- and off-targets |
| Kinobeads Profiling | Dose-dependent displacement of kinases | Identification of specific kinase targets |
| CETSA / ITDR CETSA | Thermal stabilization of the target protein | Confirmation of target engagement in cells and potency |
| Genetic Validation | Altered cellular sensitivity to the compound | Causal link between the target and the phenotype |
| In Vitro Assays | IC50/EC50 values | Intrinsic potency of the compound on the purified target |
| Pathway Analysis | Changes in downstream signaling | Functional consequences of target engagement |
Conclusion
The target identification of a novel compound like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a multi-faceted endeavor that requires a systematic and integrated approach. By combining computational prediction with unbiased proteomic screening and hypothesis-driven validation, researchers can confidently identify the molecular targets, elucidate the mechanism of action, and ultimately accelerate the translation of a promising small molecule into a potential therapeutic. This guide provides a robust framework to navigate this complex but critical aspect of drug discovery.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1471, 151-167. [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1845-1859. [Link]
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Target prediction of small molecules with information of key molecular interactions. (2012). Current Topics in Medicinal Chemistry, 12(17), 1903-1910. [Link]
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Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. (2017). Circulation, 135(16), 1542-1557. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2013). Nature Chemical Biology, 9(4), 220-225. [Link]
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Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]
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Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (2021). Journal of Pharmaceutical Analysis, 11(5), 527-537. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). International Journal of Molecular Sciences, 24(22), 16450. [Link]
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A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 677-687. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. (2019). ACS Chemical Biology, 14(11), 2444-2452. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(17), 11849-11865. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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Target Deconvolution. Creative Biolabs. [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science, 8(9), 1269-1277. [Link]
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Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
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Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. (2017). Broad Institute. [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[19][20]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Journal of Medicinal Chemistry, 65(2), 1461-1477. [Link]
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Identifying small molecule probes for kinases by chemical proteomics. (2019). mediaTUM. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol, 13(15). [Link]
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Kinobeads use immobilized kinase inhibitors as affinity reagents... (2008). Nature Biotechnology, 26(1), 127-132. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
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Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 535-551. [Link]
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Spectroscopic Characterization of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is designed to assist researchers in the identification, characterization, and quality control of this compound. The guide details anticipated results from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy. Standardized experimental protocols for acquiring this data are also provided, ensuring methodological rigor.
Introduction
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine belongs to the pyrido[4,3-d]pyrimidine class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1][2][3] The precise structural elucidation of newly synthesized derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of biological studies. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed predictive analysis of the key spectroscopic signatures for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, equipping researchers with the necessary information to confirm its synthesis and purity.
The molecular structure of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is presented below:
Caption: A simplified potential fragmentation pathway for the protonated molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group, the aromatic proton on the pyrimidine ring, and the four methylene groups in the tetrahydropyridine ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | 3H |
| CH₂ (ethoxy) | 4.3 - 4.5 | Quartet (q) | 2H |
| C5-H₂ | 2.8 - 3.0 | Triplet (t) | 2H |
| C6-H₂ | 1.8 - 2.0 | Multiplet (m) | 2H |
| C7-H₂ | 3.2 - 3.4 | Triplet (t) | 2H |
| C2-H | 8.3 - 8.5 | Singlet (s) | 1H |
| N8-H | ~5.0 (broad) | Singlet (s) | 1H |
-
The ethoxy group protons are expected to show a characteristic triplet for the methyl group and a quartet for the methylene group due to coupling with each other. [4]* The protons on the saturated ring (C5, C6, C7) will likely show complex splitting patterns due to coupling with adjacent methylene groups.
-
The single aromatic proton at the C2 position is expected to be a singlet.
-
The NH proton signal is often broad and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 14 - 16 |
| CH₂ | 61 - 63 |
| C5 | 40 - 45 |
| C6 | 20 - 25 |
| C7 | 45 - 50 |
| C4a | 110 - 115 |
| C8a | 155 - 160 |
| C2 | 150 - 155 |
| C4 | 160 - 165 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H (aromatic) | 3000 - 3100 | Weak |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch | 1600 - 1650 | Strong |
| C=C Stretch | 1500 - 1600 | Medium |
| C-O Stretch | 1200 - 1250 | Strong |
-
The presence of the N-H group in the tetrahydropyridine ring should give rise to a stretching vibration in the 3200-3400 cm⁻¹ region. [4]* The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ range.
-
A strong band corresponding to the C-O stretch of the ethoxy group is anticipated around 1200-1250 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis
While this guide focuses on spectroscopic characterization, understanding the synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine provides context for potential impurities and side products that might be observed in the analytical data. The synthesis of related pyrido[4,3-d]pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing pyridine core. [1][5]A plausible synthetic route could involve the reaction of a suitably substituted 4-chloropyrido[4,3-d]pyrimidine with sodium ethoxide.
Caption: A plausible synthetic step for the target compound.
Conclusion
The comprehensive spectroscopic data presented in this guide, although predictive, provides a solid foundation for researchers working with 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. By comparing experimental findings with the expected MS, NMR, and IR data detailed herein, scientists can confidently verify the structure and purity of their synthesized compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization process. This document serves as a valuable resource for chemists and pharmacologists, facilitating the advancement of research involving this important class of heterocyclic compounds.
References
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PubChem. 4-ethoxy-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine. Available from: [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7943. Available from: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1073-1085. Available from: [Link]
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Desai, N. C., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 5(11), 534-538. Available from: [Link]
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Abdel-Gawad, N. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3505. Available from: [Link]
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Gangjee, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[6][7]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 268. Available from: [Link]
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Gomaa, M. A. M., & Ali, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(5), 2174-2185. Available from: [Link]
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Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(6), 696. Available from: [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. Available from: [Link]
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Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(6), 696. Available from: [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega, 7(35), 31057-31066. Available from: [Link]
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PubChem. Pyrido(4,3-d)pyrimidine. Available from: [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. Available from: [Link]
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Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2676-2680. Available from: [Link]
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An In-Depth Technical Guide to 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Synthesis, Sourcing, and Application in Kinase Inhibition Assays
This technical guide provides a comprehensive overview of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical synthesis, commercial availability, and a detailed protocol for its application in a representative kinase inhibition assay.
Introduction: The Scientific Merit of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. This fused heterocyclic system is an isostere of purine and pteridine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The tetrahydropyridinyl portion of the molecule provides a three-dimensional geometry that can be exploited for achieving high-affinity and selective binding to target proteins.
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated for a plethora of therapeutic applications, including but not limited to, oncology, inflammation, and neurodegenerative diseases. Notably, this structural motif is found in inhibitors of critical cellular signaling components such as Topoisomerase II, Extracellular signal-regulated kinase 2 (Erk2), Axl receptor tyrosine kinase, and the challenging KRAS-G12D oncoprotein.[1] The ethoxy group at the 4-position of the pyrimidine ring can serve as a key hydrogen bond acceptor and its lipophilicity can be modulated to fine-tune the pharmacokinetic properties of potential drug candidates.
This guide will focus specifically on the 4-ethoxy derivative, providing practical, actionable information for its acquisition and use in a research setting.
Synthesis and Characterization
While a specific, detailed synthesis for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not extensively published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established methodologies for analogous structures. The following proposed synthesis is based on a convergent strategy, offering a logical and experimentally sound approach.
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned to proceed through a multi-step sequence starting from readily available precursors. A key intermediate is the corresponding 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which can be subsequently converted to the desired 4-ethoxy derivative.
Caption: Proposed synthetic pathway for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
-
Gewald Reaction: To a solution of piperidin-4-one (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and isolate the resulting 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydropyridine intermediate.
-
Cyclization: Dissolve the intermediate in a suitable solvent such as N,N-dimethylformamide (DMF) and add formamidine acetate (2.0 eq).
-
Heat the mixture at an elevated temperature (e.g., 120-140 °C) until the cyclization is complete as indicated by TLC.
-
Cool the reaction mixture and precipitate the product by adding water. Filter and dry the solid to obtain 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
Suspend the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, ~10 eq).
-
Add a catalytic amount of a base such as N,N-diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate. Purify by column chromatography if necessary.
Step 3: Synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
To this solution, add the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq) dissolved in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the final compound by column chromatography on silica gel.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Commercial Suppliers
For research and development purposes, sourcing high-purity 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine from reliable commercial suppliers is often the most time- and cost-effective approach. Several chemical suppliers list this compound in their catalogs.
| Supplier | CAS Number | Purity | Notes |
| BLDpharm | 1258652-32-2 | Not specified, but analytical data (NMR, HPLC, etc.) is available. | Available for online ordering.[2] |
| Anax Laboratories | 1258652-32-2 | >98% | High-purity compound suitable for biological assays.[2] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Application in a Kinase Inhibition Assay
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a known hinge-binding motif for many protein kinases. The following is a representative, self-validating protocol for evaluating the inhibitory activity of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against a target kinase using a luminescence-based assay.
Principle of the Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound will result in a higher ATP concentration. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration.
Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol
Materials:
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (Test Compound)
-
Target Protein Kinase
-
Kinase-specific Substrate (e.g., a peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in the kinase assay buffer to obtain a range of concentrations.
-
Kinase Reaction Mixture: Prepare a solution containing the target kinase and its substrate in the kinase assay buffer.
-
Assay Plate Setup:
-
Add the kinase/substrate mixture to the wells of the microplate.
-
Add the serially diluted test compound to the respective wells.
-
Include control wells:
-
No Kinase Control: Buffer and substrate only.
-
No Compound Control (100% Activity): Kinase, substrate, and buffer with DMSO.
-
No ATP Control (Background): Kinase, substrate, compound, and buffer without ATP.
-
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin and will stop the kinase reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "No Compound Control" (100% activity) and "No Kinase Control" (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Conclusion
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine represents a valuable chemical entity for researchers engaged in drug discovery, particularly in the realm of kinase inhibitor development. Its accessibility through commercial suppliers, coupled with the straightforward application in robust biochemical assays, makes it an attractive starting point for hit-to-lead campaigns. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for the synthesis, acquisition, and biological evaluation of this promising heterocyclic compound.
References
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]
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An In-depth Technical Guide to the Solubility Profiling of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of contemporary drug discovery and development, the physicochemical properties of a potential therapeutic agent are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1] Poor solubility can lead to challenging formulation development, erratic absorption, and ultimately, the failure of an otherwise promising drug candidate.[2][3] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified in potent inhibitors of signaling pathways implicated in cancer, making the characterization of its derivatives a significant endeavor.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to enable a thorough and meaningful solubility assessment of this novel chemical entity.
Understanding the Physicochemical Landscape of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
The solubility of a compound is intrinsically linked to its molecular structure. The 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine molecule possesses a fused heterocyclic ring system containing both pyridine and pyrimidine moieties. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents, while the ethoxy group introduces a degree of lipophilicity. The tetrahydropyridine portion of the scaffold imparts a non-planar, more flexible structure compared to its aromatic counterparts.
The interplay of these structural features—hydrogen bond donors and acceptors, molecular size, and conformational flexibility—will dictate the compound's interaction with various solvents. A comprehensive solubility study should, therefore, employ a diverse range of solvents to probe these interactions.
Strategic Selection of Solvents for Solubility Screening
The choice of solvents is a critical first step in any solubility study. The selection should be guided by the intended application of the compound and the need to understand its behavior in various chemical environments. For pharmaceutical development, a range of organic and aqueous solvents is typically employed.[6][7]
Table 1: Recommended Solvents for the Solubility Profiling of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
| Solvent Class | Specific Solvents | Rationale for Inclusion |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS, pH 7.4) | Simulates physiological pH, crucial for assessing solubility relevant to in vivo conditions.[8] |
| pH 1.2 HCl Buffer | Mimics the acidic environment of the stomach. | |
| pH 6.8 Phosphate Buffer | Represents the pH of the small intestine. | |
| Polar Protic Solvents | Water | The universal biological solvent, establishing a baseline for aqueous solubility.[6] |
| Methanol, Ethanol | Alcohols are common solvents in drug formulation and can form hydrogen bonds.[6] Their varying alkyl chain lengths modulate polarity. | |
| Isopropanol, n-Butanol | Offer a range of polarities and are frequently used in pharmaceutical processing.[6] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | A powerful, universal organic solvent often used for initial stock solutions in high-throughput screening.[2][8] |
| N,N-Dimethylformamide (DMF) | Another strong polar aprotic solvent, useful for compounds with poor solubility in other solvents.[9] | |
| Acetonitrile (ACN) | Commonly used in chromatographic applications and as a co-solvent. | |
| Acetone | A ketone solvent with good solvating power for many organic compounds.[6] | |
| Non-Polar/Weakly Polar Solvents | Ethyl Acetate | An ester with moderate polarity, often used in extractions and as a less toxic alternative to other solvents.[6] |
| Dichloromethane (DCM) | A common chlorinated solvent for organic synthesis and purification. | |
| Tetrahydrofuran (THF) | A cyclic ether that can solvate a wide range of compounds.[9] |
Methodologies for Solubility Determination: A Practical Guide
Two primary types of solubility are assessed during drug development: kinetic and thermodynamic solubility.[2][10]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution where it was initially dissolved, typically in DMSO.[2][10] This high-throughput method is invaluable in early drug discovery for ranking compounds and identifying potential solubility liabilities.[2]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Addition of Aqueous Buffer: To each well, add a specified volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its solubilizing effect.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Nephelometric Analysis: Measure the turbidity of each well using a laser nephelometer.[1] The concentration at which a significant increase in scattered light is detected corresponds to the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It represents the maximum concentration of the solute that can be dissolved under stable conditions.[2] The shake-flask method is the gold standard for this determination.[3]
-
Preparation of Saturated Solution: Add an excess amount of solid 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.[3]
-
Separation of Solid and Liquid Phases: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute the saturated supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A standard calibration curve of the compound must be prepared for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Application
The solubility data obtained should be meticulously tabulated to allow for clear comparison across different solvents and conditions.
Table 2: Example Data Summary for Solubility of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
| Solvent | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |
| Water | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
A low aqueous solubility (e.g., <10 µg/mL) may indicate potential challenges for oral absorption and may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions. Conversely, high solubility in organic solvents can be advantageous for purification and the preparation of stock solutions for in vitro assays.
Conclusion and Future Directions
The solubility of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a fundamental parameter that will profoundly impact its journey through the drug development pipeline. A systematic evaluation of its kinetic and thermodynamic solubility in a well-chosen array of solvents provides the necessary foundation for informed decision-making in medicinal chemistry, pre-formulation, and pharmacology studies. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible solubility data, thereby enabling a comprehensive understanding of this promising compound's physicochemical profile.
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Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]
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Methodological & Application
Application Notes and Protocols for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other targeted anticancer agents.[1] Derivatives of this and related fused pyrimidine structures have demonstrated significant therapeutic potential by targeting key signaling pathways that are frequently dysregulated in cancer, such as those involving cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and topoisomerase II.[2][3][4] While extensive research on the specific molecule, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, is emerging, studies on closely related analogs provide a strong rationale for its investigation as a potential anticancer agent. This guide synthesizes current knowledge and provides detailed protocols for evaluating its efficacy and mechanism of action in cancer cell line studies.
A structurally similar compound, 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM), has been shown to inhibit proliferation, migration, and invasion of HepG2 liver cancer cells.[3] This analog induces apoptosis by upregulating miR-26b-5p, which in turn targets CDK8, a key regulator of transcription in cancer.[3] This precedent suggests that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine may exert its effects through similar or related pathways, making it a compelling candidate for preclinical investigation.
Mechanism of Action: Postulated Signaling Pathways
Based on the activity of structurally related compounds, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is hypothesized to modulate critical cancer-related signaling pathways. The following diagram illustrates a potential mechanism of action, drawing from the established effects of the hexahydropyrido[4,3-d]pyrimidine core on the miR-26b-5p/CDK8 axis.[3]
Caption: Postulated signaling pathway for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Quantitative Data Summary: Activity of Related Pyrido[2,3-d]pyrimidine Derivatives
While specific IC50 values for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are not yet widely published, the following table summarizes the cytotoxic activity of various related pyrido[2,3-d]pyrimidine derivatives against several human cancer cell lines to provide a frame of reference for the potential potency of this class of compounds.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | Staurosporine |
| Compound 4 | HepG2 | Liver Cancer | 1.13 | Staurosporine |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | Staurosporine |
| Compound 11 | HepG2 | Liver Cancer | 0.99 | Staurosporine |
| Compound 8a | PC-3 | Prostate Cancer | 7.98 | Erlotinib |
| Compound 8d | PC-3 | Prostate Cancer | 7.12 | Erlotinib |
| Compound 8d | A-549 | Lung Cancer | 7.23 | Erlotinib |
Data compiled from studies on pyrido[2,3-d]pyrimidine derivatives and is intended for comparative purposes.[2][5][6]
Experimental Protocols
The following protocols provide a robust framework for the preclinical evaluation of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
General Experimental Workflow
A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow ensures a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for evaluating a novel anticancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as an effective method for determining the cytotoxic effects of a compound.[7]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]
Materials:
-
Cancer cell lines
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each sample.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate cell populations based on their fluorescence profiles:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol allows for the detection of changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, such as CDK8, Bax, and Bcl-2.[3][9]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK8, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine relative protein expression levels.
Trustworthiness and Self-Validation
Conclusion
The 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically investigate its biological activity, elucidate its mechanism of action, and validate its potential as a therapeutic candidate. Rigorous and multi-faceted experimental approaches will be key to unlocking the full potential of this and related compounds in the field of oncology.
References
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El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
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El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR-26b-5p by targeting CDK8. Oncology Letters. Available at: [Link]
-
Zhang, M., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals. Available at: [Link]
-
Xing, Y., et al. (2025). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Journal of Molecular Modeling. Available at: [Link]
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Wang, T., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules. Available at: [Link]
-
Fallacara, A. L., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]
-
Al-wsabeeh, M. A., & Al-otaibi, A. M. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Molecules. Available at: [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. Available at: [Link]
-
Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. Available at: [Link]
-
Gnoni, A., et al. (2016). A Pyrazolo[3,4- d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology. Available at: [Link]
-
Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available at: [Link]
-
Schenone, S., et al. (2019). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3- d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Application Notes and Protocols for the Kinase Inhibitor Scaffold: 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrido[4,3-d]pyrimidine core is a heterocyclic chemical scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This structure is recognized as a "privileged structure" for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrido[4,h3-d]pyrimidine framework serves as a robust foundation for the synthesis of potent and selective inhibitors against a variety of kinase targets.
While specific data on the compound 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not extensively available in public literature, the broader class of pyrido[4,3-d]pyrimidine derivatives has demonstrated inhibitory activity against several key kinases. These include Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, KRAS which is a critical oncogene, and others such as LRRK2, PIM-1, and VEGFR-2.[2][3][4][5][6] This document provides a comprehensive guide for researchers interested in evaluating and utilizing compounds based on the pyrido[4,3-d]pyrimidine scaffold, such as 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, as kinase inhibitors.
Mechanism of Action: Competitive ATP Inhibition
Pyrido[4,3-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They are designed to mimic the purine ring of adenosine triphosphate (ATP) and bind to the ATP-binding pocket of the target kinase. This binding event prevents the kinase from binding to ATP, thereby inhibiting the phosphorylation of its downstream substrates and disrupting the associated signaling pathway. The specific substitutions on the pyrido[4,3-d]pyrimidine core determine the inhibitor's potency and selectivity for different kinases.
Below is a generalized diagram illustrating the inhibition of a kinase-mediated signaling pathway.
Caption: Generalized signaling pathway showing potential points of inhibition by pyrido[4,3-d]pyrimidine derivatives.
Experimental Protocols
The following protocols are designed to be adaptable for the characterization of novel pyrido[4,3-d]pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. This is often detected using a luminescent or fluorescent readout.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1, KRAS G12D)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound (e.g., 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.
-
Add 2 µL of the kinase-substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative effect of the test compound on cancer cell lines.
Principle: The assay measures the number of viable cells after treatment with the inhibitor. A common method is the use of a reagent that is converted to a colored or fluorescent product by metabolically active cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Panc-1 for KRAS-G12D)[7]
-
Complete cell culture medium
-
Test compound
-
Cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of absorbance measurement
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add 20 µL of the cell proliferation assay reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for a cell-based proliferation assay.
Data Interpretation and Further Steps
A potent pyrido[4,3-d]pyrimidine-based inhibitor will exhibit a low IC50 value in the biochemical assay and a low GI50 value in the cell-based assay. A large discrepancy between these two values may indicate poor cell permeability or off-target effects.
Quantitative Data Summary:
| Assay Type | Parameter | Example Target | Expected Outcome for a Potent Inhibitor |
| In Vitro Kinase Assay | IC50 | CDK4/Cyclin D1 | Low nanomolar to micromolar range |
| Cell Proliferation Assay | GI50 | Breast Cancer Cell Line | Low micromolar range |
Further characterization of a promising compound would involve:
-
Kinase selectivity profiling: Testing the compound against a panel of other kinases to determine its selectivity.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models.
-
Pharmacokinetic and toxicological studies: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.
Conclusion
The pyrido[4,3-d]pyrimidine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and information provided herein offer a framework for the initial characterization of compounds such as 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Through systematic evaluation, researchers can unlock the therapeutic potential of this versatile chemical class.
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Di Mola, A., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1035–1040. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. [Link]
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Characterizing 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Guide to In Vitro Cell-Based Assays for Anticancer Drug Discovery
Introduction: The Therapeutic Potential of Pyrido[4,3-d]pyrimidines
The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This class of heterocyclic molecules has garnered substantial interest due to the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer properties.[1] Research has demonstrated that modifications to the pyrido[4,3-d]pyrimidine core can yield highly selective and potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2]
Molecules derived from this scaffold have been investigated as inhibitors of key oncogenic drivers such as KRAS, VEGFR-2, and Topoisomerase II, highlighting the versatility of this chemical framework in developing novel cancer therapeutics.[3][4] The evaluation of new chemical entities based on this scaffold, such as 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, necessitates a systematic and robust panel of cell-based assays to elucidate their biological activity and mechanism of action.
This technical guide provides a comprehensive set of protocols for the in vitro characterization of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (referred to herein as "Compound X") as a putative anticancer agent. The described assays are designed to assess its cytotoxic and cytostatic effects, its impact on cell migration and invasion, and its ability to induce apoptosis and cell cycle arrest. Furthermore, a protocol for investigating the modulation of a key signaling pathway is included to provide mechanistic insights.
Foundational Protocols: Cell Culture and Compound Preparation
Successful and reproducible cell-based assays begin with meticulous cell culture and compound handling techniques. The following protocols are foundational for all subsequent experiments.
General Cell Culture
A variety of human cancer cell lines are suitable for evaluating the anticancer potential of Compound X. The choice of cell line should be guided by the specific cancer type of interest. Commonly used cell lines for initial screening include A549 (non-small cell lung cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer).[5][6][7]
Protocol 1: Culturing Adherent Cancer Cell Lines
-
Media Preparation: Prepare the appropriate complete growth medium for your chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[7]
-
Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium. Plate the cells in an appropriate culture flask.[8]
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days and subculture the cells when they reach 70-90% confluency.[8][9]
Compound X Stock Solution and Dilution Series
Proper preparation of the test compound is critical for accurate and reproducible results.
Protocol 2: Preparation of Compound X Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the highest concentration of Compound X does not exceed a level that affects cell viability (typically ≤ 0.5%).
Tier 1 Assays: Assessing Antiproliferative Activity
The initial evaluation of a potential anticancer compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10]
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of Compound X. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).
| Parameter | Recommended Condition |
| Cell Seeding Density | 3,000 - 10,000 cells/well |
| Compound X Concentrations | Logarithmic dilution series (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 48 or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Tier 2 Assays: Investigating Cellular Mechanisms
Once the antiproliferative activity of Compound X is established, the next step is to investigate the underlying cellular mechanisms. This includes assessing its effects on cell migration, invasion, apoptosis, and cell cycle progression.
Transwell Migration and Invasion Assays
These assays are crucial for evaluating the potential of Compound X to inhibit metastasis, a key hallmark of cancer. The Transwell assay utilizes a chamber with a porous membrane to assess the ability of cells to migrate towards a chemoattractant.[13][14] For the invasion assay, the membrane is coated with a basement membrane matrix (e.g., Matrigel), requiring cells to degrade this barrier before migrating.[13]
Protocol 4: Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts with Matrigel and allow it to solidify.[13]
-
Cell Seeding: Seed pre-treated (with Compound X or vehicle) and starved cells in serum-free medium into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add complete growth medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]
-
Incubation: Incubate the plates for a duration that allows for cell migration/invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.[16]
-
Quantification: Count the stained cells in several random fields of view under a microscope.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]
Protocol 5: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with various concentrations of Compound X for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[2]
Protocol 6: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Compound X and harvest them at desired time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at 4°C.[1][3]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[1][18]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Model the cell cycle distribution using appropriate software.[3]
Tier 3 Assay: Mechanistic Elucidation
To further understand how Compound X exerts its effects, it is important to investigate its impact on specific molecular targets and signaling pathways. As many pyrido[4,3-d]pyrimidine derivatives are kinase inhibitors, a Western blot analysis of a relevant signaling pathway, such as the MAPK pathway, is a logical next step.
Western Blot Analysis of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[19] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2, which is indicative of pathway activation.[19][20]
Protocol 7: Western Blotting for Phospho-ERK1/2
-
Cell Lysis: Treat cells with Compound X for a short duration (e.g., 30 minutes to 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). As a loading control, a parallel blot or a stripped and re-probed blot should be incubated with an antibody for total ERK1/2.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in p-ERK1/2 levels upon treatment with Compound X.
| Parameter | Recommended Condition |
| Cell Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Loading | 20-40 µg per lane |
| Primary Antibody Dilution | As per manufacturer's recommendation (typically 1:1000) |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:2000 - 1:5000) |
Data Visualization and Workflow Diagrams
// Nodes Extracellular [label="Extracellular Signal\n(e.g., Growth Factor)", shape=ellipse, fillcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase (RTK)"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Nucleus [label="Nucleus", shape=cylinder]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Response [label="Cellular Responses\n(Proliferation, Survival)", shape=ellipse, fillcolor="#FFFFFF"]; CompoundX [label="Compound X\n(Hypothesized Target)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular -> Receptor; Receptor -> RAS [arrowhead=vee]; RAS -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Nucleus [label="Translocation"]; Nucleus -> Transcription [style=invis]; // for layout ERK -> Transcription [ltail=Nucleus, arrowhead=vee, label=" Phosphorylation & Activation"]; Transcription -> Response [arrowhead=vee];
// Inhibition CompoundX -> MEK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];
// Invisible edges for alignment subgraph { rank=same; RAF; CompoundX; } } Figure 2. Hypothesized mechanism of Compound X inhibiting the MAPK/ERK pathway.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as a potential anticancer agent. By systematically evaluating its effects on cell viability, migration, invasion, apoptosis, and cell cycle progression, researchers can build a comprehensive biological profile of the compound. Further investigation into its impact on specific signaling pathways, such as the MAPK cascade, will provide crucial mechanistic insights and guide future drug development efforts. The versatility of the pyrido[4,3-d]pyrimidine scaffold continues to offer exciting opportunities for the discovery of novel and effective cancer therapies.
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Application Notes & Protocols for the In Vivo Evaluation of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
A Guide for Preclinical Cancer Models
Introduction: The Therapeutic Potential of Pyrido[4,3-d]pyrimidines
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this and related pyridopyrimidine families have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2] These compounds often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[3] This document provides a detailed guide for the in vivo evaluation of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a representative member of this class, in preclinical animal models of cancer.
While specific data on this exact molecule is emerging, the protocols and scientific rationale presented here are synthesized from extensive research on closely related pyridopyrimidine derivatives.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the anti-tumor efficacy and pharmacodynamic properties of this compound class in a preclinical setting.
Hypothesized Mechanism of Action: Targeting the Cell Cycle
Many pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[7][8][9] These kinases are pivotal in the G1 phase of the cell cycle, where they phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent entry into the S phase. In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, driving uncontrolled cell proliferation.
Based on this precedent, it is hypothesized that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine acts as a selective inhibitor of CDK4/6. By blocking Rb phosphorylation, the compound is expected to induce G1 cell cycle arrest, senescence, and ultimately, a reduction in tumor cell proliferation.[8]
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine targeting the CDK4/6 pathway.
Experimental Protocols for In Vivo Evaluation
Part 1: Formulation of a Poorly Soluble Compound
A significant challenge in the preclinical development of many small molecule inhibitors, including pyridopyrimidine derivatives, is their poor aqueous solubility.[10][11] An appropriate formulation is critical to ensure adequate bioavailability for oral administration.[12]
Objective: To prepare a stable and bioavailable formulation of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine for oral gavage in mice.
Rationale for Vehicle Selection: A multi-component vehicle is often necessary to solubilize and stabilize poorly soluble compounds for in vivo use. A common and effective approach is a suspension or solution in a vehicle containing a viscosity-enhancing agent (e.g., carboxymethylcellulose), a wetting agent (e.g., Tween 80), and a solubilizing agent (e.g., PEG 400).
Materials:
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (powder)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80
-
5% (v/v) PEG 400
-
Sterile water for injection
-
Glass homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Protocol:
-
Vehicle Preparation:
-
In a sterile beaker, combine 94.4 mL of sterile water with 0.5 g of CMC.
-
Heat gently on a magnetic stirrer until the CMC is fully dissolved. Allow to cool to room temperature.
-
Add 0.1 mL of Tween 80 and 5 mL of PEG 400.
-
Stir until a homogenous solution is formed. This is the final vehicle.
-
-
Compound Formulation:
-
Calculate the required amount of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine based on the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20 g mouse at 10 mL/kg dosing volume).
-
Weigh the compound accurately and place it in a glass homogenizer.
-
Add a small volume of the vehicle and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to homogenize until the desired final volume is reached.
-
Transfer the suspension to a sterile tube and stir continuously on a magnetic stirrer until administration to ensure homogeneity.
-
Validation:
-
Visual Inspection: The final formulation should be a uniform, milky suspension with no visible clumps.
-
Stability: A small aliquot should be left at room temperature for the duration of the planned dosing period to check for any precipitation or phase separation.
Part 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in a human cancer cell line xenograft model.
Animal Model Selection: Based on the hypothesized mechanism of action as a CDK4/6 inhibitor, a relevant cancer cell line with a known dependency on this pathway should be chosen. For example, the human colon cancer cell line HCT-116 has been used to evaluate other pyridopyrimidine derivatives.[5]
Materials:
-
6-8 week old female athymic nude mice
-
HCT-116 human colon cancer cells
-
Matrigel
-
Formulated 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Workflow for the Xenograft Efficacy Study
Caption: Workflow for the in vivo efficacy study of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Protocol:
-
Cell Implantation:
-
Harvest HCT-116 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 3-4 times per week. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment groups (e.g., vehicle control and test compound).
-
-
Treatment Administration:
-
Administer the formulated compound or vehicle control daily via oral gavage at a volume of 10 mL/kg.
-
Monitor body weight daily as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes 3-4 times per week.
-
The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, a subset of tumors can be collected at a specified time point after the final dose (e.g., 4 hours) and flash-frozen.
-
Tumor lysates can be analyzed by Western blot for downstream markers of CDK4/6 inhibition, such as phosphorylated Rb.
-
Data Presentation and Interpretation
Table 1: Example Dosing and Efficacy Parameters
| Parameter | Vehicle Control | 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
| Dose | N/A | 50 mg/kg |
| Route of Administration | Oral Gavage | Oral Gavage |
| Dosing Schedule | Once Daily (QD) | Once Daily (QD) |
| Mean Initial Tumor Volume (mm³) | 152 ± 15 | 155 ± 18 |
| Mean Final Tumor Volume (mm³) | 1850 ± 250 | 450 ± 90 |
| Tumor Growth Inhibition (TGI) | 0% | 78% |
| Mean Body Weight Change | +2% | -3% |
Interpretation:
-
A significant TGI value (e.g., >60%) with minimal body weight loss (<15%) would indicate a promising therapeutic window for the compound.
-
A reduction in phosphorylated Rb in the tumors from the treated group compared to the vehicle group would provide mechanistic validation of the compound's action in vivo.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Based on the established activities of related pyridopyrimidine compounds, this molecule holds potential as a kinase inhibitor for cancer therapy.[4][5][6] Successful demonstration of efficacy and target engagement in these preclinical models would warrant further investigation, including pharmacokinetic studies, dose-response relationship assessments, and evaluation in combination with other anti-cancer agents. The synergy of some pyridopyrimidine derivatives with standard chemotherapies like paclitaxel has been noted, suggesting a promising avenue for future research.[5][13]
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El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Molecules, 27(14), 4438. [Link]
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Gogoi, K., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3405-3408. [Link]
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Al-Ostath, S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763-12776. [Link]
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Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 8969. [Link]
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Li, X., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113095. [Link]
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Li, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]
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Bissy, V., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7247. [Link]
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Sun, R., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(13), 3376. [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(12), 2841. [Link]
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Application Notes and Protocols: Developing Assays for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Activity
Introduction: The Therapeutic Promise of Pyrido[4,3-d]pyrimidines
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This class of compounds has garnered significant attention for its potential as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] Specifically, derivatives of the pyrido[4,3-d]pyrimidine core have been investigated as inhibitors of key oncogenic kinases such as KRAS, PI3K/mTOR, and cyclin-dependent kinases (CDKs), demonstrating their potential in cancer therapy.[7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of novel 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivatives. The protocols outlined herein are designed to be a self-validating system, progressing from initial biochemical screening to detailed cellular characterization and target engagement confirmation.
A Tiered Approach to Assay Development
A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. We propose a three-tiered assay cascade designed to comprehensively profile the activity of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivatives. This tiered approach allows for early identification of potent and selective compounds while providing a deeper understanding of their mechanism of action.
Caption: The principle of the NanoBRET™ target engagement assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc®
-
NanoBRET™ Tracer specific for the target kinase
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine compounds
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the target-NanoLuc® fusion plasmid and seed into a 96-well plate. 2[10]. Compound and Tracer Addition: After 24 hours, add the test compounds at various concentrations, followed by the addition of the NanoBRET™ Tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Luminescence Measurement: Add Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (Tracer) emission signals.
Data Analysis:
Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound. Determine the IC50 value for target engagement by plotting the BRET ratio against the log of the compound concentration.
Protocol 4: Western Blot Analysis of Downstream Signaling
To confirm that target engagement leads to a functional cellular response, it is essential to analyze the phosphorylation status of downstream substrates of the target kinase. Western blotting is a widely used technique for this purpose.
Procedure:
-
Cell Treatment: Treat the relevant cancer cell line with the 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine compound at concentrations around its cellular GI50 for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to ensure equal loading.
Data Analysis:
Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein in compound-treated cells compared to the control indicates inhibition of the kinase signaling pathway.
Conclusion
The comprehensive assay cascade detailed in these application notes provides a robust framework for the discovery and characterization of novel 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-based kinase inhibitors. By systematically progressing from biochemical screening to cellular functional assays and target engagement studies, researchers can confidently identify promising lead candidates for further preclinical and clinical development. The integration of multiple assay formats ensures a thorough understanding of a compound's potency, selectivity, and mechanism of action, ultimately accelerating the drug discovery process.
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12345-12356. Retrieved from [Link]
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Shaikh, M. S., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(1), 1-14. Retrieved from [Link]
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Martins, A. P., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Molecules, 24(7), 1396. Retrieved from [Link]
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Van den Wyngaert, I., et al. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 61(12), 5195-5210. Retrieved from [Link]
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Abdel-Aziz, H. A., et al. (2022). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1657. Retrieved from [Link]
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Scott, J. D., & Maly, D. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16419-16441. Retrieved from [Link]
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ACS Publications. (n.d.). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. Retrieved from [Link]
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Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. Retrieved from [Link]
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Montanari, M., et al. (2020). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 63(17), 9394-9411. Retrieved from [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 17-28. Retrieved from [Link]
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Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 4, 61-74. Retrieved from [Link]
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Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12345-12356. Retrieved from [Link]
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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Jones, C. D., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3848-3864. Retrieved from [Link]
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Taddei, A., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(5), 1388-1401. Retrieved from [Link]
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DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. Retrieved from [Link]
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Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
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Trawick, M. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzoth[7][11]ieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 223. Retrieved from [Link]
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Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 8969. Retrieved from [Link]
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Revvity. (2024, September 8). Step up your research with AlphaLISA™ immunoassays [Video]. YouTube. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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Barker, H. L., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Chemical Biology, 18(5), 1011-1020. Retrieved from [Link]
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DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]
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Promega Corporation. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Introduction: The Promise of the Pyrido[4,3-d]pyrimidine Scaffold in Drug Discovery
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, a structural motif consistently found in biologically active compounds.[1][2] Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[2] Extensive research has demonstrated the diverse pharmacological potential of this class, with derivatives exhibiting activities as potent and selective kinase inhibitors, topoisomerase II inhibitors, and antibacterial agents.[3][4][5]
This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine , a specific member of this promising family. While direct biological data for this exact molecule is emerging, the known activities of structurally related analogs suggest a strong rationale for its evaluation as a modulator of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[6][7]
These application notes will therefore focus on establishing robust biochemical and cell-based HTS assays to investigate the potential of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as a kinase inhibitor. The protocols provided are designed to be adaptable and serve as a foundational methodology for researchers in drug discovery and chemical biology.
Proposed Target Class: Protein Kinases
Given that numerous pyrido[2,3-d]pyrimidine and related scaffolds have been identified as potent kinase inhibitors, this application note will proceed with the hypothesis that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine may also exhibit this activity.[5][8][9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases.[6] Therefore, they represent a highly "drugable" target class for which numerous HTS technologies have been developed.[6][7]
High-Throughput Screening Strategy: A Dual-Pronged Approach
A robust HTS campaign for a novel compound like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine necessitates a multi-faceted approach. We advocate for a primary biochemical screen to identify direct inhibitors of a target kinase, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context.[10][11]
Figure 2: A simplified signaling pathway illustrating the potential mechanism of action for a kinase inhibitor.
| Parameter | Recommended Value |
| Plate Format | 384-well, white, clear-bottom |
| Cell Seeding Density | Optimized for each cell line |
| Compound Incubation | 72 hours |
| Readout | Luminescence |
| Data Analysis | IC50 determination |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as a potential kinase inhibitor. Positive hits from this screening cascade would warrant further investigation, including selectivity profiling against a panel of kinases, mechanism of action studies, and lead optimization to improve potency and drug-like properties. The versatility of the pyridopyrimidine scaffold suggests that this compound could be the starting point for a successful drug discovery program.
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). National Institutes of Health. [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Center for Biotechnology Information. [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed Central. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PubMed. [Link]
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Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. (n.d.). PubMed Central. [Link]
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Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018). ACS Publications. [Link]
-
High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
Cell-based assays in high-throughput mode (HTS). (2013). BioTechnologia. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
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Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (n.d.). Research Journal of Pharmacy and Technology. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap Synapse. [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][4]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). PubMed Central. [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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High-throughput screening. (n.d.). Wikipedia. [Link]
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High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
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Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]
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Topic: Analytical Methods for the Quantification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development. The pyrido[4,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, making robust and reliable quantification essential for pharmacokinetic, stability, and quality control studies.[1][2] This guide details two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and purity assessment, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the developed methods are fit-for-purpose and meet stringent regulatory expectations.[3][4][5]
Introduction: The Analytical Imperative
The compound 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in drug discovery. The accurate measurement of this analyte is critical at multiple stages of the drug development lifecycle, from early-stage metabolic stability assays to late-stage quality control of the active pharmaceutical ingredient (API).
The choice of analytical methodology is dictated by the intended application. For assessing the purity of a drug substance or quantifying it in a formulated product, a robust, precise, and accurate HPLC-UV method is often the most appropriate and cost-effective solution.[6] However, when quantifying the analyte in complex biological matrices such as plasma or tissue, where sensitivity and specificity are paramount, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[7]
This document provides the foundational protocols and validation strategies for both techniques, empowering researchers to establish reliable quantitative assays.
Method 1: HPLC-UV for Purity and Assay Quantification
This method is designed for the accurate quantification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in bulk material or simple formulations. It utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase, which separates compounds based on their hydrophobicity.
Principle of the Method
RP-HPLC separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, ensures the efficient elution of compounds with varying polarities.[8] Detection is achieved using a Diode-Array Detector (DAD) or a variable wavelength UV detector. The fused aromatic system of the pyrido[4,3-d]pyrimidine core is expected to have a strong UV absorbance, making this detection method suitable. A wavelength of approximately 254 nm is a common starting point for such structures.[9][10] Quantification is achieved by comparing the integrated peak area of the analyte to a calibration curve constructed from reference standards of known concentrations.[8]
Experimental Workflow and Validation Overview
The development and validation of the HPLC-UV method follow a logical, stepwise process to ensure the final method is robust and reliable.
Caption: HPLC-UV Method Development and Validation Workflow.
Detailed HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (>98% purity).
-
HPLC-grade acetonitrile and water.
-
Formic acid (LC-MS grade).
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
-
Validation Parameters and Acceptance Criteria
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][11]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 0.995 (from DAD); No interfering peaks at the analyte's retention time in placebo/blank samples. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD for precision at LOQ ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., flow rate ±10%, column temp ±5°C) are varied. |
Method 2: LC-MS/MS for Bioanalytical Quantification
This method is tailored for the quantification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in complex biological matrices like human plasma, which is essential for pharmacokinetic studies. The method uses a triple quadrupole mass spectrometer for its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).
Principle of the Method
Following chromatographic separation via HPLC, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The first quadrupole (Q1) selects the protonated molecular ion (the precursor ion, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (the product ion) is selected by the third quadrupole (Q3) before reaching the detector. This specific precursor-to-product ion transition is highly selective for the analyte, minimizing interference from the complex biological matrix.[7] An internal standard (IS), a structurally similar but isotopically labeled version of the analyte, is used to correct for variations in sample processing and instrument response.
Bioanalytical Workflow
The process for analyzing biological samples is multi-staged, with a critical emphasis on sample preparation to remove matrix components that can interfere with the analysis.
Caption: Bioanalytical LC-MS/MS Workflow.
Detailed LC-MS/MS Protocol
Instrumentation and Materials:
-
LC-MS/MS system: HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical column: C18, e.g., 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
-
Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., ¹³C₃, ¹⁵N₂) of the analyte. If unavailable, a close structural analog can be used.
-
Control human plasma (or other relevant biological matrix).
Procedure:
-
MS Parameter Optimization:
-
Infuse a standard solution of the analyte (~100 ng/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
Optimize collision energy and other source parameters for the selected MRM transition. Repeat for the Internal Standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid 3-5 minute gradient is typical.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Quantify unknown samples from the calibration curve.
-
Bioanalytical Method Validation Parameters
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are conceptually aligned with ICH principles but have specific requirements for matrix effects, recovery, and stability.
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | Ensure no significant interference at the retention times of the analyte and IS in at least 6 unique batches of blank matrix. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | Demonstrate a predictable relationship between concentration and response ratio. | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness and scatter of results across multiple runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The IS-normalized matrix factor should have a CV ≤15% across at least 6 lots of matrix. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Ensure analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
The successful quantification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is achievable through systematic analytical method development and rigorous validation. For purity and assay, a well-validated HPLC-UV method provides a robust and reliable tool. For bioanalytical applications requiring high sensitivity in complex matrices, an LC-MS/MS method is essential. The protocols and validation frameworks presented in this application note provide a comprehensive starting point for researchers, ensuring that the data generated is accurate, reproducible, and compliant with global regulatory standards.[3][5]
References
-
Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube. URL: [Link]
-
Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Source: PubMed Central - National Institutes of Health. URL: [Link]
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Source: ResearchGate. URL: [Link]
-
Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Source: MDPI. URL: [Link]
-
Title: Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Source: ResearchGate. URL: [Link]
-
Title: Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. Source: PubMed. URL: [Link]
-
Title: Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Source: ResearchGate. URL: [Link]
-
Title: Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Source: Journal of Chemical and Pharmaceutical Sciences. URL: [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for Cellular Uptake Studies of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrido[4,3-d]pyrimidine Analog
The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition and anticancer effects.[1][2][3] The compound 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine represents a novel analog with therapeutic potential. A critical determinant of its efficacy is its ability to cross the cell membrane and reach its intracellular target. Therefore, a thorough understanding of its cellular uptake mechanisms is paramount for its development as a therapeutic agent.
This document provides a comprehensive guide for researchers to investigate the cellular uptake of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for both quantitative and qualitative assessment of cellular uptake, and discuss the interpretation of results. The overarching goal is to equip researchers with the necessary tools to elucidate the primary mechanisms governing the entry of this compound into cells, be it passive diffusion, facilitated diffusion, or active transport.
I. Foundational Concepts in Cellular Uptake of Small Molecules
The journey of a small molecule drug from the extracellular environment to its intracellular target is a complex process governed by the physicochemical properties of the compound and the intricate biology of the cell membrane. The primary mechanisms of cellular uptake for small molecules include:
-
Passive Diffusion: This process is driven by the concentration gradient of the compound across the cell membrane. Lipophilicity is a key determinant for small molecules to cross the lipid bilayer via simple diffusion.[4]
-
Facilitated Diffusion: This mechanism involves membrane proteins, such as transporters, that bind to the molecule and facilitate its movement across the membrane, still driven by the concentration gradient.
-
Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient. This is a saturable process and can be a significant factor in drug disposition. Membrane solute carrier (SLC) transporters are crucial in the cellular uptake of various drugs.[5]
-
Endocytosis: For larger molecules, the cell membrane can invaginate to form vesicles that engulf the substance. While less common for small molecules, it can be a relevant pathway.[4]
Given the fused pyrimidine core of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, it is plausible that its uptake is mediated by a combination of passive diffusion and carrier-mediated transport, potentially involving nucleoside transporters.[6]
II. Experimental Strategy: A Multi-pronged Approach to Elucidating Uptake Mechanisms
To comprehensively characterize the cellular uptake of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a multi-faceted experimental approach is recommended. This involves both quantitative analysis of intracellular drug concentration and qualitative visualization of its subcellular distribution.
Figure 1. A multi-pronged strategy for characterizing cellular uptake.
III. Quantitative Cellular Uptake Protocol using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[7]
A. Rationale and Experimental Design
This protocol is designed to determine the intracellular concentration of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine under various conditions to infer the mechanism of uptake.
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic application. For instance, if the compound is being investigated as an anticancer agent, a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used. Caco-2 cells are an excellent model for studying intestinal permeability.[8][9]
-
Time-Dependence: Measuring intracellular concentration over a time course will reveal the rate of uptake and whether a steady-state is reached.
-
Concentration-Dependence: A dose-response experiment will help determine if the uptake is saturable, a hallmark of carrier-mediated transport.
-
Temperature-Dependence: Active transport is an energy-dependent process and is significantly reduced at lower temperatures (e.g., 4°C). Comparing uptake at 37°C and 4°C can distinguish between active transport and passive diffusion.[10]
-
Inhibitor Studies: Using known inhibitors of specific transport proteins can help identify the transporters involved in the uptake of the compound.[11][12]
B. Step-by-Step Protocol
-
Cell Culture:
-
Seed the chosen cell line (e.g., MCF-7) in 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well).[13]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in pre-warmed cell culture medium.
-
For the experiment, aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the medium containing the test compound to the wells. For temperature-dependence studies, pre-incubate the cells at 4°C for 30 minutes before adding the pre-chilled compound-containing medium.[10]
-
Incubate for the desired time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Sample Preparation:
-
At the end of the incubation period, rapidly aspirate the compound-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any unbound extracellular compound.
-
Add a known volume of lysis buffer (e.g., 100 µL of 70% methanol containing an internal standard) to each well. The internal standard is crucial for accurate quantification in LC-MS/MS.[14]
-
Incubate on a shaker for 20 minutes at 4°C to ensure complete cell lysis and protein precipitation.
-
Transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and the internal standard. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve by spiking known concentrations of the compound and a fixed concentration of the internal standard into the lysis buffer.[14]
-
Analyze the experimental samples and quantify the intracellular concentration of the compound by interpolating from the standard curve.
-
-
Data Normalization:
-
To account for variations in cell number between wells, normalize the intracellular concentration to the total protein content or cell number in parallel wells. A Bradford or BCA protein assay can be used for this purpose.
-
C. Data Presentation and Interpretation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Interpretation |
| Time (min) | 5 | 30 | 60 | Characterizes uptake kinetics. |
| Concentration (µM) | 1 | 10 | 100 | Determines if uptake is saturable. |
| Temperature (°C) | 37 | 4 | Differentiates passive vs. active transport. | |
| Inhibitor | None | Inhibitor A | Inhibitor B | Identifies potential transporters. |
IV. Qualitative Cellular Uptake and Subcellular Localization
Fluorescence microscopy provides a powerful tool to visualize the cellular uptake and subcellular distribution of a compound. This can be achieved by either leveraging the intrinsic fluorescence of the compound or by conjugating it to a fluorescent dye. Some pyrido[2,3-d]pyrimidine derivatives have been shown to have fluorescent properties suitable for bioimaging.[15][16]
A. Protocol for Confocal Microscopy
-
Fluorescent Labeling (if necessary):
-
If 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not intrinsically fluorescent, it can be chemically conjugated to a small, bright, and photostable fluorophore (e.g., a BODIPY dye).[17] Care must be taken to ensure that the fluorescent tag does not significantly alter the uptake characteristics of the parent compound.
-
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes suitable for high-resolution imaging.
-
Treat the cells with the fluorescent compound or fluorescently-labeled compound at a suitable concentration and for an appropriate duration, as determined from the quantitative uptake studies.
-
-
Co-localization Studies:
-
To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[15]
-
-
Imaging:
-
Wash the cells with PBS to remove the extracellular compound.
-
Image the live cells using a confocal laser scanning microscope. Acquire images in the channels corresponding to the compound's fluorescence and the organelle trackers.
-
Sources
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- 17. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in Medicinal Chemistry
Introduction: Unveiling the Potential of the Pyrido[4,3-d]pyrimidine Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both structural novelty and potent biological activity is paramount. The pyrido[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a privileged scaffold due to its remarkable versatility and proven track record in the development of therapeutic agents.[1] This bicyclic system, an isostere of purine, provides a three-dimensional architecture that is amenable to the precise placement of functional groups, enabling interactions with a wide array of biological targets. Derivatives of the broader pyridopyrimidine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This technical guide focuses on a specific, yet highly promising derivative: 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine . The introduction of an ethoxy group at the 4-position of the saturated pyridopyrimidine core is a strategic modification. This small, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, modulate metabolic stability, and critically, engage in specific hydrogen bond acceptor interactions within the active sites of target proteins, such as kinases. While direct literature on this exact molecule is emerging, its structural similarity to a plethora of biologically active 4-substituted tetrahydropyrido[4,3-d]pyrimidines allows for a well-grounded exploration of its potential applications and the protocols to investigate them.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed narrative on the synthesis, potential applications, and robust protocols for the evaluation of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and its analogues in a medicinal chemistry context.
Synthetic Strategy: A Proposed Pathway to the Target Scaffold
The synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be strategically approached through a multi-step sequence, leveraging established methodologies for the construction of the core tetrahydropyrido[4,3-d]pyrimidine ring system. A key intermediate in this proposed pathway is the corresponding 4-chloro derivative, which serves as a versatile precursor for the introduction of the desired ethoxy group via nucleophilic aromatic substitution (SNAr).
The rationale for this approach lies in the well-documented reactivity of 4-chloropyrimidines and their fused analogues. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack, making the displacement of the chloro group with an alkoxide, such as sodium ethoxide, a high-yielding and predictable transformation.[4][5]
Below is a detailed, step-by-step protocol for the proposed synthesis, starting from commercially available N-Boc-4-piperidone.
Experimental Protocol: Synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Part 1: Synthesis of tert-butyl 4-(dimethylaminomethylene)-3-oxopiperidine-1-carboxylate
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality behind using DMF-DMA is its dual role as a reagent and solvent, facilitating the formation of the enaminone intermediate which is crucial for the subsequent cyclization.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA and solvent. The resulting crude product is typically used in the next step without further purification.
Part 2: Synthesis of tert-butyl 4-hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate
-
Reaction Setup: Dissolve the crude enaminone from the previous step in a suitable solvent such as ethanol. Add formamidine acetate (1.2 eq) and a base, for example, sodium ethoxide (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The cyclization to form the pyrimidine ring is driven by the condensation of the enaminone with formamidine.
-
Work-up and Isolation: Cool the reaction mixture, and adjust the pH to ~7 with a mild acid (e.g., acetic acid). The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Part 3: Synthesis of tert-butyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate
-
Reaction Setup: Suspend the 4-hydroxypyridopyrimidine intermediate (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. POCl3 is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic systems to chloro groups.[6]
-
Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 4: Synthesis of tert-butyl 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate
-
Reaction Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.5 eq) to anhydrous ethanol under an inert atmosphere. To this solution, add the 4-chloro intermediate (1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 4-6 hours. The nucleophilic ethoxide ion will displace the chloride at the C4 position.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Part 5: Synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (Final Product)
-
Deprotection: Dissolve the Boc-protected compound (1.0 eq) in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride or trifluoroacetate salt can be neutralized with a base to obtain the free base of the final product.
Caption: Proposed multi-step synthesis of the target compound.
Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition
The pyrido[4,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. The nitrogen atoms within the pyrimidine ring can form crucial hydrogen bond interactions with the backbone amide residues in the hinge region of the kinase active site, a common feature for ATP-competitive inhibitors. The 4-ethoxy substituent can further enhance binding affinity by occupying a hydrophobic pocket or acting as a hydrogen bond acceptor.
Given the extensive research on related pyridopyrimidine derivatives, it is hypothesized that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine could serve as a valuable starting point for the development of inhibitors against various kinases implicated in cancer and other diseases. Potential targets include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-based compounds are potent EGFR inhibitors.[7][8]
-
Monopolar Spindle 1 (MPS1) Kinase: A key regulator of the spindle assembly checkpoint, making it an attractive target in oncology.[9][10]
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS): Recent discoveries have shown that pyridopyrimidine derivatives can target specific KRAS mutants.[11][12]
-
PIM Kinases: These serine/threonine kinases are often overexpressed in various cancers.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a general method to evaluate the inhibitory activity of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against a representative kinase, EGFR, using a luminescence-based assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibitory effect of the test compound is determined by its ability to prevent ATP consumption.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to nanomolar concentrations.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
EGFR kinase
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Activity: Assessing Antiproliferative Effects
Beyond enzymatic assays, it is crucial to evaluate the effect of the compound on cancer cell proliferation. This provides insights into its cell permeability, target engagement in a cellular context, and overall cytotoxic or cytostatic potential.
Protocol: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) value.
-
Quantitative Data Summary
While specific data for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet published, the following table presents representative data for structurally related pyrido[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine kinase inhibitors to illustrate the potential potency of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Pyrido[3,4-d]pyrimidine | MPS1 | 1.1 | HeLa | 20 | [9] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 | A549 | 180 | [8] |
Conclusion and Future Directions
The 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The proposed synthetic route is robust and relies on well-established chemical transformations. The provided protocols for in vitro kinase and cellular proliferation assays offer a solid framework for the initial biological evaluation of this compound and its future analogues.
Further exploration of this scaffold should involve the synthesis of a library of derivatives with modifications at other positions of the pyridopyrimidine ring to establish a comprehensive structure-activity relationship (SAR). Advanced studies could include investigation of the compound's mode of action, off-target profiling, and in vivo efficacy studies in relevant disease models. The versatility of the pyrido[4,3-d]pyrimidine core, coupled with strategic derivatization, holds significant potential for the discovery of next-generation targeted therapies.
References
-
Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]
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Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-16. [Link]
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Zhang, Y., Li, Y., Wang, Y., Li, J., Wang, Y., & Liu, Y. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 19, 4457-4473. [Link]
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Newcombe, N. J., G-B, J. G., D-A, A. D., F-G, M. F., & C-C, J. C. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3765-3783. [Link]
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Brainly.in. (2020). The reaction of 4-chloropyridine with sodium ethoxide is example of. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. [Link]
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11841. [Link]
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Barlin, G. B., & Brown, W. V. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 921-923. [Link]
- Google Patents. (2024). Pyrido[4,3-d]pyrimidine compounds. (WO2024009191A1).
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed, 40467713. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735-1755. [Link]
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Li, H., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 3549-3560. [Link]
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Wang, X., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 8(9), 1980-1994. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12797-12814. [Link]
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Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]
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Patil, S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 226. [Link]
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ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]
-
Boyomi, A. A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7794. [Link]
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Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 629-681. [Link]
-
ResearchGate. (n.d.). Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. [Link]
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Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(22), 4188-4198. [Link]
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Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9005. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2][3] Therefore, robust and high-yielding synthetic routes are of critical importance.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and analogous transformations reported in the literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The primary route to the target molecule involves a nucleophilic aromatic substitution (SNAr) of a suitable 4-halo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine precursor with an ethoxide source.
Scenario 1: Low to No Product Conversion
Question: My reaction shows very little or no formation of the desired 4-ethoxy product, with the 4-chloro precursor remaining largely unconsumed according to TLC and LC-MS analysis. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with reagents or reaction conditions. Let's break down the potential causes:
-
Inactive Nucleophile (Ethoxide): Sodium ethoxide is highly hygroscopic. Exposure to atmospheric moisture will convert it to sodium hydroxide and ethanol, significantly reducing its nucleophilicity and introducing water, which can lead to unwanted side products.
-
Causality: The SNAr reaction requires a potent nucleophile to attack the electron-deficient pyrimidine ring. Deactivated ethoxide cannot initiate the reaction effectively.
-
Solution:
-
Use freshly opened, high-purity sodium ethoxide from a reputable supplier.
-
Alternatively, prepare a fresh solution of sodium ethoxide by carefully dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar). This is the most reliable method for ensuring high reactivity.
-
-
-
Inadequate Reaction Temperature: SNAr reactions on heteroaromatic systems often have a significant activation energy barrier.
-
Causality: Insufficient thermal energy may prevent the reactants from overcoming the activation barrier, leading to a sluggish or stalled reaction.
-
Solution: If you are running the reaction at room temperature, gradually increase the temperature. Refluxing in ethanol (approx. 78 °C) is a common and effective condition for this type of transformation.[4] Monitor the reaction progress by TLC every 1-2 hours to avoid potential decomposition at higher temperatures.
-
-
Presence of Moisture: Water is detrimental to this reaction.
-
Causality: Besides deactivating the sodium ethoxide, water can compete as a nucleophile, reacting with the 4-chloro precursor to form the highly polar and often difficult-to-remove 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one byproduct.
-
Solution:
-
Use anhydrous solvents. Ethanol should be absolute or dried over molecular sieves.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas before use.
-
Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.
-
-
Scenario 2: Significant Byproduct Formation
Question: I am obtaining the desired product, but my yield is compromised by a major byproduct that is difficult to separate. How do I identify and suppress this side reaction?
Answer: The most probable byproduct is the aforementioned pyrimidinone from hydrolysis. However, other possibilities exist depending on the specific precursor used.
-
Primary Byproduct: 4-Hydroxy Derivative (Pyridopyrimidinone):
-
Identification: This byproduct will have a much lower Rf value on a normal-phase TLC plate (more polar) than both the starting material and the desired ethoxy product. It can be confirmed by LC-MS, showing a mass corresponding to the replacement of -Cl with -OH.
-
Causality: Reaction of the 4-chloro precursor with trace amounts of water, which can be introduced via moist solvents, reagents, or atmosphere.
-
Solution: The most effective solution is rigorous exclusion of water. Follow all the steps for maintaining anhydrous conditions as detailed in Scenario 1.
-
-
Starting Material Impurities:
-
Causality: The purity of your starting 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is paramount. Impurities from the chlorination step (e.g., using POCl₃) or prior steps will carry through and potentially react to form additional byproducts, complicating purification.[4]
-
Solution:
-
Ensure the 4-chloro precursor is fully characterized (¹H NMR, LC-MS) and purified (via column chromatography or recrystallization) before use.
-
A common purification for chloro-pyrimidines is recrystallization from a solvent like ethanol or isopropanol.
-
-
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low yield issues.
Caption: A decision tree for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this SNAr reaction? A: Anhydrous ethanol is the most common and logical choice. It serves as both the solvent and the source of the ethoxy nucleophile when using sodium metal. If using commercial sodium ethoxide, other anhydrous polar aprotic solvents like THF or DMF can be used, but ethanol often provides the best balance of solubility and reactivity for this specific transformation.[5]
Q2: How many equivalents of sodium ethoxide should I use? A: A slight excess of the nucleophile is recommended to drive the reaction to completion. Typically, 1.2 to 1.5 equivalents relative to the 4-chloro precursor is sufficient. Using a large excess can sometimes lead to more side products and complicates the work-up.
Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product. A common system for this type of molecule is ethyl acetate/hexane or dichloromethane/methanol. The ethoxy product should have a slightly higher Rf than the starting chloro-precursor. The formation of the highly polar pyrimidinone byproduct will be evident as a spot at or near the baseline. For definitive tracking, periodic sampling for LC-MS analysis is ideal.
Q4: My product seems to be an oil, making purification difficult. What should I do? A: While the target compound is often a solid, it can sometimes isolate as a persistent oil if minor impurities are present.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can often induce crystallization by washing away soluble impurities.
-
Purification: If trituration fails, silica gel column chromatography is the most reliable method. A gradient elution from hexane/ethyl acetate to pure ethyl acetate or a small percentage of methanol in dichloromethane is a good starting point.
-
Salt Formation: As a final resort, you can attempt to form a salt (e.g., HCl or TFA salt) which is almost always a crystalline solid and can be easily purified by recrystallization.
Optimized Reaction Parameters
The following table summarizes key parameters and their typical ranges for optimizing the synthesis yield.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Solvent | Anhydrous Ethanol | Acts as both solvent and reagent source. Ensures good solubility and reactivity. Using non-anhydrous solvent is the primary cause of yield loss. |
| Ethoxide Source | Sodium Ethoxide | A strong nucleophile required for the SNAr reaction. Commercial sources must be dry; preparing fresh from Na metal in EtOH is optimal. |
| Equivalents of Ethoxide | 1.2 - 1.5 eq | A slight excess ensures the reaction goes to completion. Too much can complicate workup. |
| Temperature | 50 °C to Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. Room temperature may be too slow. Higher temperatures increase reaction rate. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. Pushing the reaction too long after completion can risk decomposition. |
| Atmosphere | Inert (N₂ or Argon) | Crucial for preventing moisture from entering the reaction, thus minimizing the formation of the 4-hydroxy byproduct. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Objective: To synthesize 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine from 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Caption: Step-by-step workflow for the synthesis and purification.
Materials:
-
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq)
-
Anhydrous Ethanol (e.g., 200 proof)
-
Sodium metal or 21 wt% Sodium Ethoxide solution in Ethanol (1.3 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial solution): Under an inert atmosphere (N₂), add clean sodium metal (1.3 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq) portion-wise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction using TLC (e.g., 1:1 Hexane:EtOAc or 95:5 DCM:MeOH) until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 20% to 80% ethyl acetate in hexane) to afford the pure 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Gadekar, P. K., et al. (2015). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical, Biological and Physical Sciences, Section B, 5(2), 1648-1656. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(5), 1119. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Kaur, R., et al. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. Available at: [Link]
-
Fresneda, P. M., et al. (2010). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. Molecules, 15(4), 2651-2662. Available at: [Link]
-
Hadfield, J. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 247. Available at: [Link]
-
Haggam, R. A., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ChemistrySelect, 5(4), 1432-1438. Available at: [Link]
-
Elattar, K. M., & Mert, B. D. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6(76), 72201-72225. Available at: [Link]
-
Al-Said, M. S., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2651-2662. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1953-1966. Available at: [Link]
-
Al-Said, M. S., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2651-2662. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 6(1), 1-14. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available at: [Link]
-
Jacquot, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Welcome to the technical support center for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered during experimentation. While specific solubility data for this compound is not extensively published, the principles outlined in this guide are based on established physicochemical strategies for enhancing the solubility of poorly soluble pharmaceuticals, particularly heterocyclic compounds like pyridopyrimidines.[1][2][3] This guide provides a systematic approach to troubleshooting and optimizing the solubility of your compound for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial challenges researchers face.
Q1: I dissolved my 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?
A1: This phenomenon, often called "crashing out," is a frequent issue with compounds that have low aqueous solubility.[4] Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced into an aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; while high concentrations can affect experimental results, too low a concentration can lead to precipitation.[4]
Recommended First Steps:
-
Optimize Final DMSO Concentration: Determine the lowest possible final DMSO concentration that keeps your compound in solution without interfering with your assay. For many cell-based assays, this is typically at or below 0.5%.[4]
-
Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[4]
-
Assess pH: The solubility of pyridopyrimidine derivatives can be pH-dependent. Ensure the pH of your final buffer is suitable for your compound.[5]
Q2: What are the best starting solvents for preparing a stock solution of a novel pyridopyrimidine compound?
A2: For novel heterocyclic compounds like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, it is best to start with common polar aprotic solvents known for their broad solubilizing power. These include:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
For less polar compounds, you might also consider a mixture of solvents, such as dichloromethane and ethanol.[6] It is crucial to determine the compound's stability in these solvents if the stock solutions are to be stored for extended periods.
Q3: Can simply heating the solution improve the solubility of my compound?
A3: Yes, for many compounds, solubility increases with temperature.[5] This is a fundamental thermodynamic principle. However, this approach should be used with caution. The increase in solubility may be temporary, and the compound might precipitate upon cooling to ambient temperature. Furthermore, prolonged exposure to heat can degrade thermally sensitive compounds. This method is generally more suitable for short-term experiments or for initial dissolution before other stabilizing techniques are applied.
Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
If initial attempts to dissolve 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are unsuccessful, a systematic approach is necessary. The following sections provide detailed strategies, from simple to more complex, to improve the aqueous solubility of your compound.
Strategy 1: Co-Solvent Systems
The use of co-solvents, which are water-miscible organic solvents, is a highly effective technique to enhance the solubility of poorly soluble drugs.[1][7] Co-solvents work by reducing the interfacial tension between the aqueous solution and hydrophobic solutes.[8]
Causality: By mixing a water-miscible solvent in which the compound is more soluble, you create a solvent system with polarity intermediate to that of water and the pure organic solvent. This can significantly increase the solubility of a lipophilic compound.[7]
Experimental Protocol: Determining an Optimal Co-Solvent System
-
Prepare Stock Solutions: Dissolve a known high concentration of your compound in various biocompatible co-solvents (e.g., 20 mg/mL).
-
Volumetric Mixing: Prepare a series of co-solvent/water mixtures in volumetric flasks, ranging from 0% to 100% co-solvent.[9]
-
Equilibration: Add an excess amount of the compound to each mixture.
-
Agitation: Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.[4]
-
Plotting: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.
Table 1: Common Co-Solvents for Preclinical Formulations
| Co-Solvent | Properties | Typical Use Level |
| Ethanol | Volatile, commonly used. | Varies widely |
| Propylene Glycol | Less volatile than ethanol. | Up to 50% |
| Polyethylene Glycol (PEG 300/400) | Low volatility, good solubilizer. | Up to 60% |
| Glycerin | Viscous, non-toxic. | Varies |
This data is generalized; specific use levels must be empirically determined and may be limited by toxicity in biological assays.
Strategy 2: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution.[11] As a pyridopyrimidine, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine contains basic nitrogen atoms that can be protonated.
Causality: For a weakly basic compound, decreasing the pH (making the solution more acidic) will lead to the formation of a protonated, cationic salt form.[5] This ionized form is generally much more soluble in aqueous media than the neutral free base.[12] The relationship between pH, pKa, and solubility can often be estimated by the Henderson-Hasselbalch equation.[11][13]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering a relevant physiological and experimental pH range (e.g., pH 2 to pH 9).[10]
-
Equilibration: Add an excess of the compound to each buffer solution.
-
Agitation: Shake the samples at a constant temperature for 24-48 hours.
-
pH Measurement: Measure the final pH of each solution after equilibration.
-
Separation and Quantification: Centrifuge or filter the samples and quantify the dissolved compound concentration via HPLC-UV.
-
Data Analysis: Plot the logarithm of solubility against the final pH to visualize the pH-solubility profile and identify the pH range of maximum solubility.
Caption: A workflow for determining the pH-dependent solubility of a compound.
Strategy 3: Use of Solubilizing Excipients
When co-solvents or pH adjustments are insufficient or incompatible with the experimental system, various solubilizing excipients can be employed.[14]
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble, hydrophobic compounds can partition into the hydrophobic core, effectively solubilizing them in the aqueous medium.[15]
Table 2: Examples of Surfactants for Solubility Enhancement
| Surfactant Type | Examples | Typical Use |
| Non-ionic | Polysorbates (Tween® 20, 80) | In vitro assays, oral formulations |
| Poloxamers (Pluronic®) | Oral and parenteral formulations | |
| Sorbitan esters (Span®) | Emulsions, oral formulations | |
| Anionic | Sodium Lauryl Sulfate (SLS) | Dissolution media, oral formulations |
Experimental Protocol: Surfactant Screening
-
Prepare solutions of different surfactants in your desired aqueous buffer at various concentrations, both below and above their known CMC.
-
Add an excess amount of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine to each solution.
-
Equilibrate the samples with agitation for 24-48 hours.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound.
Causality: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. This structure has a hydrophilic exterior and a lipophilic interior cavity. Poorly soluble molecules can form inclusion complexes by fitting, in whole or in part, into this lipophilic cavity, thereby increasing their apparent water solubility.[2]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) at a range of concentrations.
-
Add an excess of your compound to each cyclodextrin solution.
-
Follow the equilibration and quantification steps as described for surfactants.
-
A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.
Strategy 4: Salt Formation
Causality: For ionizable compounds, forming a salt is a common and effective chemical modification to improve solubility and dissolution rate.[2][16] By reacting a basic compound (like a pyridopyrimidine) with an acid, a salt is formed with significantly different, and often superior, physicochemical properties compared to the parent free base, including higher aqueous solubility.[12]
Considerations:
-
This approach requires chemical synthesis to create the salt form of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
A salt screening study is necessary to identify the optimal counterion that provides the best balance of solubility, stability, and low hygroscopicity.[17]
-
Common counterions for basic drugs include hydrochloride, mesylate, sulfate, and tartrate.[16]
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve the free base of the compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Acid Addition: In separate vials, add stoichiometric amounts of different pharmaceutically acceptable acids (dissolved in the same or a miscible solvent).
-
Precipitation/Crystallization: Allow the salt to precipitate or crystallize from the solution. This can be aided by cooling or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solids and characterize them to confirm salt formation (e.g., using DSC, XRPD).
-
Solubility Testing: Determine the aqueous solubility of each salt form using the equilibrium solubility protocol described previously.
Caption: A flowchart for systematically troubleshooting solubility issues.
Summary and Recommendations
Overcoming the solubility challenges of a novel compound like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine requires a logical, multi-faceted approach. It is recommended to start with the simplest methods, such as optimizing the concentration of your stock solvent and adjusting the pH of your aqueous medium. If these are not sufficient, progressing to co-solvent systems and the use of excipients like cyclodextrins or surfactants is the next logical step. For long-term development, investigating different salt forms of the compound can provide a more permanent solution to solubility limitations. Each of these strategies should be evaluated empirically to find the optimal conditions for your specific experimental needs.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Jain, A., et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 11(3), 123-132.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
- Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of solubilization of drugs (pp. 91-134). Marcel Dekker, Inc.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Lubrizol. (n.d.).
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
- MilliporeSigma. (n.d.). Excipients for Solubility and Bioavailability Enhancement.
- Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement.
- SEN Pharma. (n.d.). Excipients for Enhancing Drug Solubility.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
- Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12085-12115.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. Pharmaceutical development and technology, 7(1), 1-16.
- World Pharma Today. (n.d.).
- Dhaneshwar, S. R. (2013). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Der Pharmacia Lettre, 5(5), 219-223.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.
- Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.
- International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Singh, B. N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 28(5).
- Kumar, S., & Singh, S. (2013). Preclinical formulations: insight, strategies, and practical considerations. Journal of pharmaceutical sciences, 102(7), 2209-2224.
- Hagedorn, M., et al. (2021).
- Veranova. (n.d.).
- Lubrizol. (n.d.). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms.
- Anax Laboratories. (n.d.). 1258652-32-2 | 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Ethynyl-2-methyl-1,3-dioxolane.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Amino-3-chlorobenzenesulfonic acid.
- Stahl, P. H. (2010). Pharmaceutical salts optimization of solubility or even more?. CHIMIA International Journal for Chemistry, 64(4), 233-237.
- Merck Millipore. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Briel, T., & Lüdeker, D. (2023).
- Physiochemical assessment of pharmaceutical salt forms. (2024).
- Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical research, 18(9), 1304-1310.
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
- BLDpharm. (n.d.). 1258652-32-2|4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
- PubChem. (n.d.). 4-ethoxy-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine.
- Jain, A. C., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(4), 287-290.
- Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. (2021). ChemMedChem, 16(18), 2802–2806.
- Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). Scientific Reports, 15(1), 1-12.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- ResearchGate. (2025). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
- Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility enhancement of cox-II inhibitors by cosolvency approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by.
- El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(17), 11919-11931.
- Chowdary, K. P. R., & Babu, P. R. S. (2008). Solubility enhancement of cox-2 inhibitors using various solvent systems. Indian journal of pharmaceutical sciences, 70(1), 111.
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troubleshooting 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine instability in solution
Technical Support Center: 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of this compound in solution. As a molecule with a complex heterocyclic core, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
The pyrido[4,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including kinase inhibition.[1][2] However, the inherent reactivity of such nitrogen-rich heterocyclic systems, combined with specific substituents, can present stability challenges. This guide is structured to help you diagnose and resolve common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine solution turned cloudy or formed a precipitate over time. What is the likely cause?
A: Cloudiness or precipitation can stem from several factors. The most common are poor solubility at the given concentration and pH, or chemical degradation leading to the formation of insoluble byproducts.[3] It's also possible for the compound to crystallize out of a near-saturated solution.[3]
Q2: I'm observing a gradual loss of my compound's activity in biological assays. Could this be related to instability?
A: Yes, a decline in biological activity is a strong indicator of chemical degradation. The parent molecule is likely converting into one or more degradants that have reduced or no affinity for the biological target. It is crucial to correlate the loss of activity with analytical measurements of the compound's purity over time.
Q3: What are the most likely degradation pathways for this molecule?
A: Based on its structure, the primary suspected degradation pathways are:
-
Hydrolysis: The ethoxy group at the 4-position is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding 4-hydroxy derivative.[4][5] The methoxy group is generally more reactive to hydrolysis than the ethoxy group.[6]
-
Oxidation: The saturated tetrahydropyridine ring is a potential site for oxidation.[7][8][9] This can lead to aromatization of the ring system or the formation of N-oxides or other oxidative degradants.[5] Atmospheric oxygen can react with susceptible ingredients in a formulation.[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in sensitive molecules.[5][10]
Q4: Which solvents are recommended for preparing stock solutions?
A: For initial dissolution, polar aprotic solvents like DMSO or DMF are generally suitable. However, for aqueous buffers used in experiments, it is critical to ensure the final concentration of the organic solvent is low and does not affect the assay or the compound's stability. Always conduct a solvent compatibility study.[4]
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a systematic approach to identifying and mitigating the root causes of instability for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in solution.
Issue 1: Poor Solubility and Precipitation
If you observe particulate matter or cloudiness upon dissolution or during storage, follow these steps:
-
Step 1: Verify Solubility Limits: You may be exceeding the compound's solubility in the chosen solvent or buffer. Try preparing a more dilute solution.[3]
-
Step 2: Employ Gentle Heating or Sonication: Gently warming the solution to 30-40°C or using a bath sonicator can aid dissolution.[3] However, be cautious as heat can also accelerate degradation.[3]
-
Step 3: Adjust pH: The solubility of nitrogen-containing heterocycles is often highly pH-dependent. If the compound has a basic nitrogen atom, solubility may increase in a slightly acidic buffer. Conversely, acidic functionalities would see increased solubility in basic conditions.
-
Step 4: Use a Co-solvent: If working in an aqueous buffer, a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may be necessary to maintain solubility. Ensure the final co-solvent concentration is compatible with your experimental system.
Issue 2: Suspected Chemical Degradation
If you suspect your compound is degrading, a systematic investigation is necessary. A forced degradation study is a powerful tool to identify likely degradation pathways and products.[11][12]
The goal of a forced degradation study is to intentionally stress the compound under various conditions to predict its stability profile.[10][11][13]
Protocol for Forced Degradation:
-
Preparation: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each stress condition.[10]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[10]
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[10]
-
Oxidation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[10]
-
Thermal Stress: Place a vial in an oven or water bath set to 60°C.
-
Photostability: Expose a solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/m².[10] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition, neutralize the acidic and basic samples if necessary, and analyze by a stability-indicating method like HPLC-UV or LC-MS.[4]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero and control samples. A decrease in the main peak area and the appearance of new peaks indicate degradation. LC-MS can provide valuable mass information to help identify the degradants.
Potential Degradation Pathways and Mitigation Strategies
Based on the structure of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, here are the likely chemical transformations and how to prevent them.
Hydrolysis of the 4-Ethoxy Group
-
Mechanism: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
-
Diagnosis: In an LC-MS analysis, this would appear as a new peak with a mass corresponding to the loss of an ethyl group (-C₂H₅) and the addition of a hydrogen atom (+H), resulting in a net change of -28 Da.
-
Mitigation Strategy: Maintain the pH of your solutions within a neutral range (pH 6-8) where the rate of hydrolysis is typically minimized. Use well-buffered systems to prevent pH shifts.[3]
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
>];
Oxidation of the Tetrahydropyridine Ring
-
Mechanism: The saturated piperidine portion of the core is susceptible to oxidation, which can lead to the formation of an aromatic pyridine ring. This rearomatization is a known metabolic pathway for similar structures.[8][9]
-
Diagnosis: This transformation would result in the loss of four hydrogen atoms, leading to a new peak in the LC-MS with a mass 4 Da lower than the parent compound.
-
Mitigation Strategy:
-
Degas Solvents: If oxidation is suspected, degas your aqueous solutions by sparging with an inert gas like nitrogen or argon before dissolving the compound.[3]
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the formulation can be beneficial, provided it does not interfere with the experiment.
-
Protect from Air: Store solutions under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
>];
Summary Table of Troubleshooting Strategies
| Observed Issue | Potential Cause | Diagnostic Action | Recommended Solution(s) |
| Cloudiness/Precipitation | Poor solubility | Visual inspection, concentration variation | Reduce concentration, gently heat/sonicate, adjust pH, use co-solvents.[3] |
| Gradual loss of activity | Chemical degradation | Time-course analysis by HPLC/LC-MS | Conduct forced degradation study to identify the cause.[3][4] |
| New peak with Mass = Parent - 28 Da | Hydrolysis of ethoxy group | LC-MS analysis | Maintain neutral pH (6-8), use robust buffers. |
| New peak with Mass = Parent - 4 Da | Oxidation of tetrahydropyridine ring | LC-MS analysis | Degas solvents, store under inert gas, consider antioxidants.[3] |
| Degradation in light-exposed samples | Photodegradation | Photostability study (ICH Q1B)[10] | Protect solutions from light using amber vials or foil wrapping.[4] |
Best Practices for Solution Preparation and Storage
To ensure the integrity of your 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine solutions, adhere to the following best practices:
-
Use High-Purity Reagents: Always use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffers and solvents to minimize contaminants that could catalyze degradation.[3]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.[3]
-
Optimize Storage Conditions: If short-term storage is necessary, store solutions at low temperatures (2-8°C or -20°C) and protected from light. Perform a small-scale stability study to validate your storage conditions.
-
Conduct a Stability Study: To be certain about your compound's stability under your specific experimental conditions, perform a small-scale study by preparing the solution and analyzing its purity at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]
By systematically applying these troubleshooting principles and preventative measures, you can significantly enhance the reliability and reproducibility of your research involving 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
- Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. (2025). VTechWorks.
- Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. (2013). PubMed.
- Troubleshooting RP 001 hydrochloride instability in aqueous solutions. (2025). Benchchem.
- Forced Degradation Studies. (2016). MedCrave online.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Mettler Toledo.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
- What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? (n.d.). Shin-Etsu Silicone.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). Frontiers in Chemical Sciences.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (n.d.). PMC.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
Sources
- 1. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 8. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 9. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Refining Purification Methods for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar heterocyclic compound. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your target molecule.
Introduction: The Challenge of Purifying Polar Heterocycles
The purification of polar, nitrogen-containing heterocycles like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine presents a unique set of challenges. Their inherent polarity can lead to issues such as poor retention in reverse-phase chromatography, significant peak tailing, and difficulties in achieving effective crystallization due to high solubility in polar solvents.[1] This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Issue 1: Poor or No Retention in Reverse-Phase Chromatography
Question: My compound elutes in the solvent front when using a standard C18 column with a methanol/water or acetonitrile/water gradient. How can I improve its retention?
Answer: This is a classic issue with polar compounds. The non-polar C18 stationary phase has minimal interaction with your polar analyte. Here are several strategies to address this:
-
Switch to a Polar-Endcapped or Polar-Embedded Column: These columns are specifically designed to provide better retention for polar molecules and are compatible with highly aqueous mobile phases.[1][2][3]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. In HILIC, the aqueous portion of the mobile phase acts as the strong solvent, promoting retention of polar analytes.[1][4][5]* Adjust Mobile Phase pH: The basic nitrogen atoms in the pyridopyrimidine ring can be protonated depending on the pH. By adjusting the mobile phase pH to suppress ionization, you can increase the compound's hydrophobicity and improve its retention on a reverse-phase column. [1]* Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your protonated compound, enhancing its retention on a C18 column. Be mindful that these reagents can be difficult to remove from the column. [6]
Issue 2: Significant Peak Tailing or Streaking in Normal-Phase (Silica Gel) Chromatography
Question: When I run a silica gel column, my product comes off as a broad, streaking band instead of a sharp peak. What causes this and how can I fix it?
Answer: Peak tailing of basic compounds like your pyridopyrimidine on silica gel is typically due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. [6]This can be addressed by:
-
Adding a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine (TEA) or ammonia (as a solution in methanol) into your eluent can neutralize the acidic silanol sites, leading to a much-improved peak shape. [7][8]A concentration of 0.5-2% is a good starting point.
-
Using an Alternative Stationary Phase: Consider using a less acidic stationary phase. Basic or neutral alumina can be effective for purifying basic compounds. [7][8]
Issue 3: Co-elution of a Persistent, Fluorescent Impurity
Question: After synthesis (e.g., via a Biginelli-type reaction), I have a yellow, fluorescent impurity that is difficult to separate from my desired product. What is this impurity and how can I remove it?
Answer: A common fluorescent byproduct in reactions leading to dihydropyrimidines is a Hantzsch-type 1,4-dihydropyridine (DHP). [9][10]This can arise from a competing reaction pathway, especially at elevated temperatures. [9]
-
Prevention during Synthesis: Optimizing the reaction conditions can minimize the formation of this byproduct. Consider lowering the reaction temperature and carefully controlling the order of reagent addition. [9][10]* Chromatographic Separation: While challenging, careful optimization of your column chromatography can resolve your product from the DHP impurity. A shallow gradient and the use of a modified mobile phase (as described in Issue 2) can improve selectivity.
-
Recrystallization: A well-chosen recrystallization solvent system may selectively precipitate your desired product, leaving the DHP impurity in the mother liquor.
Issue 4: Difficulty in Achieving Crystallization ("Oiling Out")
Question: When I try to recrystallize my compound, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated. Here are some troubleshooting steps:
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling. [7]* Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth. [7][11]* Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization. [7][11]* Use a Mixed Solvent System: If a single solvent isn't working, a mixed solvent system can be very effective. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. [11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for column chromatography of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine on silica gel?
A1: A good starting point is a mixture of a non-polar solvent like ethyl acetate or dichloromethane (DCM) and a polar solvent like methanol. Due to the polarity of your compound, you will likely need a relatively high proportion of methanol. A gradient elution starting from 95:5 DCM:MeOH and gradually increasing the methanol content is a common strategy. Remember to add a small percentage of a basic modifier like triethylamine to prevent peak tailing. [7][8] Q2: What are some suitable solvent systems for recrystallizing this compound?
A2: Given its polar nature, you will likely need a polar solvent or a mixed solvent system.
-
Single Solvents: Ethanol, isopropanol, or acetonitrile could be good candidates. The ideal solvent will dissolve your compound when hot but have low solubility when cold. [14]* Mixed Solvents: An ethanol/water or methanol/diethyl ether system could work well. Dissolve the compound in the minimum amount of hot alcohol and then add the anti-solvent (water or ether) dropwise until turbidity persists. [11][12] Q3: How can I confirm the purity of my final product?
A3: A combination of techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): A pure sample should show a single peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2:0.5 Dichloromethane:Methanol:Triethylamine).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. [15]4. Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is shown in the table below.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Gradient for Column Chromatography
| Step | Dichloromethane (%) | Methanol (%) | Triethylamine (%) | Volume |
| 1 | 98 | 2 | 0.5 | 2 column volumes |
| 2 | 95 | 5 | 0.5 | 5 column volumes |
| 3 | 90 | 10 | 0.5 | 5 column volumes |
| 4 | 85 | 15 | 0.5 | 5 column volumes |
Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in the minimum amount of hot ethanol. [7][12]2. Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). [13]3. Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. [12]4. Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [7]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Caption: Decision workflow for purification.
The next diagram outlines the troubleshooting steps for common column chromatography issues.
Caption: Troubleshooting common purification issues.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Sousa, J. E., et al. (2014). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of the Brazilian Chemical Society, 25(12), 2296-2311.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Simmonds, H. A., et al. (1979). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta, 99(1), 25-36.
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
- Shahab, S. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
- Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2335-2344.
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
Mdziniso, S., et al. (2023). Synthesis of 5′-Chlorospiro(benzo[d]d[14][16]ioxole-2,4′-t[11][14][17]hiadiazin). Molbank, 2023(2), M1639.
- University of South Carolina. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance, 81(1), 15-26.
- Bîcu, E., & Profire, L. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals, 14(11), 1076.
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
- The Royal Society of Chemistry. (2017).
- ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- University of California, Irvine. (n.d.).
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- ARKIVOC. (2003).
- Reddit. (2023). Purification of strong polar and basic compounds.
- Semantic Scholar. (n.d.).
- Polish Pharmaceutical Society. (n.d.).
- Reddit. (2022).
- LCGC Europe. (2002).
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HILIC HPLC Column.
- PubMed Central. (n.d.).
- BenchChem. (2025).
- Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- MDPI. (n.d.). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- LCGC International. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
- National Institutes of Health. (n.d.).
- Google Patents. (1996). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
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- 2. Polar Endcapped Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
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Technical Support Center: Enhancing the Oral Bioavailability of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Welcome to the dedicated technical support center for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel heterocyclic compound and may be encountering challenges with its oral bioavailability. As with many heterocyclic amine structures, poor aqueous solubility and/or membrane permeability can be limiting factors for in vivo efficacy.[1][2] This document provides a structured, question-and-answer-based approach to troubleshooting these common issues, offering both foundational explanations and actionable experimental protocols.
Our approach is grounded in the principles of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics. While the specific BCS class of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine may not be established, the troubleshooting workflows provided here are designed to systematically address the most probable rate-limiting factors to its absorption.
Part 1: Frequently Asked Questions (FAQs)
Here we address preliminary questions you might have before diving into extensive formulation work.
Q1: We are observing low and variable plasma concentrations of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in our initial rodent pharmacokinetic (PK) studies. What are the most likely causes?
A1: Low and variable oral bioavailability for a compound like this often stems from two primary sources: poor aqueous solubility and/or low intestinal permeability.[3][4] The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system, which can lead to a rigid, crystalline structure that is slow to dissolve in gastrointestinal fluids.[5][6] Secondly, while the molecule is relatively small, its ability to cross the intestinal epithelium (permeability) might be limited. It is also crucial to rule out extensive first-pass metabolism in the liver as a contributing factor.
Q2: How can we determine if solubility or permeability is the primary issue for our compound?
A2: A systematic approach is recommended. Start by characterizing the compound's fundamental physicochemical properties.
-
Solubility Assessment: Determine the equilibrium solubility in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF). A solubility of <100 µg/mL is often indicative of a dissolution-rate-limited absorption.[7]
-
Permeability Assessment: An in vitro Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. This assay will classify your compound as having high or low permeability.[8]
-
LogP Measurement: The octanol-water partition coefficient (LogP) will give you an indication of the compound's lipophilicity. While a high LogP can favor membrane crossing, very high values can sometimes lead to solubility issues in the aqueous unstirred water layer adjacent to the gut wall.
The results of these initial tests will guide your formulation strategy, as illustrated in the workflow diagram below.
Caption: Workflow for preparing an amorphous solid dispersion.
Issue 2: Poor Membrane Permeability is Suspected (BCS Class III/IV Scenario)
If your compound has adequate solubility but still shows poor absorption, permeability may be the rate-limiting step.
Causality: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. [9][10]These systems can enhance bioavailability by:
-
Presenting the drug in a solubilized state at the site of absorption.
-
Interacting with lipid absorption pathways.
-
Inhibiting efflux transporters (e.g., P-glycoprotein) and pre-systemic metabolism.
Troubleshooting Steps:
-
Excipient Screening: In which oils, surfactants, and cosolvents does 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine show the highest solubility?
-
Ternary Phase Diagram Construction: What ratios of oil, surfactant, and cosurfactant result in a stable and robust microemulsion upon dilution?
-
Droplet Size: Upon aqueous dispersion, is the resulting emulsion droplet size in the desired range (e.g., <200 nm for SMEDDS)?
| Excipient Class | Example Excipient | Solubility of Compound (mg/mL) |
| Oil (Long-Chain Triglyceride) | Captex® 8000 (Caprylic/Capric Triglyceride) | [Insert Experimental Data] |
| Oil (Medium-Chain Triglyceride) | Capmul® MCM (Glyceryl Caprylate/Caprate) | [Insert Experimental Data] |
| Surfactant (Non-ionic) | Kolliphor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil) | [Insert Experimental Data] |
| Surfactant (Non-ionic) | Tween® 80 (Polysorbate 80) | [Insert Experimental Data] |
| Cosolvent/Cosurfactant | Transcutol® HP (Diethylene Glycol Monoethyl Ether) | [Insert Experimental Data] |
| Cosolvent/Cosurfactant | Propylene Glycol | [Insert Experimental Data] |
(Note: The table above is a template. Researchers must perform solubility studies to populate it with their experimental data.)
Part 3: Concluding Remarks
Enhancing the bioavailability of a new chemical entity like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a multifactorial challenge that requires a systematic, data-driven approach. [4]The strategies outlined in this guide—from basic physicochemical characterization to advanced formulation techniques like solid dispersions and lipid-based systems—provide a robust framework for overcoming common obstacles related to poor solubility and permeability. We recommend starting with a thorough characterization of the API to accurately diagnose the rate-limiting barrier to absorption before investing in complex formulation development.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
-
SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Unacademy. (n.d.). General Methods of Preparation, and Uses of Heterocyclic Compounds. Retrieved from [Link]
-
VeriSIM Life. (2024). The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Retrieved from [Link]
-
PatSnap Synapse. (2025). How to improve the bioavailability of a drug?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Bioavailability of Drugs—The Current State of Knowledge. PubMed Central. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Discovery of ... 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. Retrieved from [Link]
-
ResearchGate. (2019). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Inconsistent Results in 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Assays
Introduction
Welcome to the technical support center for researchers working with the 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold and its derivatives. This class of heterocyclic compounds holds significant promise, forming the core of molecules investigated for a range of therapeutic applications, including as potent kinase inhibitors for anticancer therapies[1][2][3]. However, the journey from synthesis to reliable, reproducible biological data is often fraught with challenges. Inconsistent assay results can lead to wasted resources, delayed project timelines, and misinterpreted structure-activity relationships (SAR).
This guide is designed to serve as your dedicated application scientist. It moves beyond generic advice to provide a structured, in-depth framework for diagnosing and resolving the specific experimental issues encountered with this chemical series. Here, we will explore the causality behind common problems and offer field-proven protocols and troubleshooting logic to ensure your results are both accurate and trustworthy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and behavior of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine to build a foundational understanding.
Q1: What are the key physicochemical properties of this scaffold that can influence assay performance?
The 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine core is a fused heterocyclic system. Its key properties include:
-
Limited Aqueous Solubility: The relatively rigid, multi-ring structure contributes to low intrinsic solubility in aqueous buffers. This is a primary cause of inconsistent results, as the compound may precipitate upon dilution from an organic stock solution.
-
Potential for Aggregation: Like many heterocyclic compounds, derivatives of this scaffold can form aggregates at higher concentrations, leading to non-specific inhibition and artifacts.
-
Chemical Stability: The ethoxy group presents a potential site for hydrolysis under strongly acidic or basic conditions, which could yield the corresponding pyrimidin-4-ol derivative. While generally stable at neutral pH, this should be considered if your assay buffer has an extreme pH[4].
Q2: What is the recommended solvent for preparing stock solutions?
For maximum solubility and stability, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard. Proper preparation and storage are critical to preserving compound integrity.[5]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Broad solvency for organic molecules; miscible with most aqueous assay buffers. Anhydrous grade prevents water absorption and compound precipitation. |
| Stock Concentration | 10-20 mM | A practical concentration that allows for sufficient dilution into assay buffers while minimizing the final DMSO concentration. |
| Storage | -20°C or -80°C in small aliquots | Minimizes degradation and prevents repeated freeze-thaw cycles, which can force the compound out of solution and introduce water.[5] |
| Handling | Use low-retention pipette tips | Ensures accurate dispensing of viscous DMSO solutions. |
Q3: How can I quickly assess the solubility and stability of my compound in a new assay buffer?
Before running a full experiment, a simple kinetic solubility test is essential. This preliminary check can save significant time and resources. The goal is to identify the concentration at which the compound begins to precipitate in the final assay buffer under experimental conditions.
Q4: What are the most common sources of variability in assays with these compounds?
Inconsistent results rarely stem from a single source. They are typically a combination of factors related to the compound, the assay system, and experimental execution.[6]
-
Compound-Related: Poor solubility, degradation during storage or incubation, presence of impurities from synthesis.[6]
-
Assay System-Related:
-
Enzymatic: Suboptimal concentrations of enzyme or substrate, poor quality of reagents (especially ATP and enzymes), incorrect buffer pH or ionic strength.[7][8]
-
Cell-Based: Inconsistent cell passage number, variable cell seeding density, poor cell health, contamination (especially mycoplasma), and plate edge effects.[9]
-
-
Process-Related: Inaccurate pipetting (especially of small volumes), inadequate mixing of reagents in assay plates, and incorrect plate reader settings.[10][11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues.
Issue 1: High Variability Between Replicate Wells
A high coefficient of variation (%CV) is a clear sign of poor assay precision.
-
Potential Cause 1: Inaccurate Liquid Handling
-
Causality: DMSO stock solutions are more viscous than aqueous buffers, making them prone to pipetting errors, especially at sub-microliter volumes. Automated liquid handlers can also introduce variability if not properly calibrated.[11][12]
-
Solution:
-
Calibrate Pipettes: Ensure all manual and automated liquid handling systems are within their calibration period.
-
Use Reverse Pipetting: For viscous DMSO stocks, aspirate more liquid than needed, dispense the target volume, and discard the excess. This minimizes errors from liquid clinging to the tip wall.[10]
-
Prepare Master Mixes: For all common reagents (buffer, enzyme, substrate), create a single master mix to be dispensed across the plate, rather than adding components to each well individually.[10]
-
-
-
Potential Cause 2: Compound Precipitation or Aggregation
-
Causality: When the DMSO stock is diluted into the aqueous assay buffer (a process known as "crashing out"), the compound can exceed its solubility limit, forming fine precipitates or aggregates that are unevenly distributed across replicate wells.
-
Solution:
-
Visual Inspection: Check the plate for cloudiness or precipitate after compound addition.
-
Confirm Solubility: Perform the kinetic solubility assessment described in the FAQs. Ensure your highest assay concentration is well below the solubility limit.
-
Modify Buffer: If compatible with your assay, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer to improve compound solubility[13].
-
-
-
Potential Cause 3: Plate Edge Effects
-
Causality: The outer 60 wells of a 384-well plate are more susceptible to evaporation and temperature fluctuations than the inner wells. This leads to changes in reagent concentrations and reaction rates.[6][11]
-
Solution:
-
Create a Humidity Barrier: Do not use the outer wells for experimental samples or controls. Instead, fill them with 50-80 µL of sterile water or assay buffer to insulate the inner wells.[6]
-
Ensure Uniform Temperature: Do not stack plates in the incubator, as this prevents even gas and heat exchange.[11] Allow plates to equilibrate to room temperature before adding reagents.
-
-
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
A common and frustrating scenario is when a potent enzymatic inhibitor shows little to no activity in a cell-based model.
-
Potential Cause 1: Poor Cell Permeability
-
Causality: The compound may be unable to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target.
-
Solution:
-
Assess Permeability: Use a standard in vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial screen.
-
Inform Medicinal Chemistry: If permeability is identified as the issue, this provides critical feedback for designing next-generation analogs with improved physicochemical properties (e.g., by modulating logP or the number of hydrogen bond donors).
-
-
-
Potential Cause 2: High Plasma Protein Binding (PPB)
-
Causality: Cell culture medium is typically supplemented with 10% Fetal Bovine Serum (FBS), which contains high concentrations of proteins like albumin. Your compound can bind to these proteins, drastically reducing the free concentration available to enter the cells and engage the target.
-
Solution:
-
Measure PPB: Determine the fraction of compound bound to plasma proteins using techniques like equilibrium dialysis.
-
Modify Assay Conditions: If possible, run the assay in serum-free or low-serum (e.g., 0.5%) medium for a short duration to see if potency improves. Note that this may affect cell health and should be validated.
-
-
-
Potential Cause 3: Cellular Efflux by Transporters
-
Causality: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp/MDR1), which are highly expressed in some cancer cell lines and actively transport compounds out of the cell.
-
Solution:
-
Test with Efflux Inhibitors: Re-run the assay and co-administer your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.
-
-
Section 3: Key Experimental Protocols
Adherence to validated, standardized protocols is the cornerstone of reproducible research.
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol minimizes variability originating from compound handling.
-
Weighing: Use a calibrated analytical balance to weigh out at least 1-2 mg of the compound.
-
Stock Solution Preparation: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration. Vortex vigorously for at least 2 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Immediately dispense the stock solution into small-volume, low-retention tubes (e.g., 20 µL aliquots). Store sealed aliquots at -80°C. Avoid using frost-free freezers.[5]
-
Working Plates: For experiments, thaw a single aliquot. Prepare a "master" compound plate by performing serial dilutions in 100% DMSO. This plate will be used to dispense compound into the final assay plates.
Protocol 2: Generic Kinase Assay Workflow with Controls
This protocol template for a 384-well plate assay ensures the experiment is self-validating. It assumes a luminescence-based readout where ATP is depleted during the reaction.
Essential Controls for Every Plate:
| Control Type | Composition | Purpose |
| Negative (Vehicle) | Assay components + DMSO | Defines 100% enzyme activity (0% inhibition). |
| Positive | Assay components + broad-spectrum inhibitor (e.g., Staurosporine) | Defines 0% enzyme activity (100% inhibition). |
| No Enzyme | All components except the kinase | Measures background signal from the assay reagents. |
| Compound Interference | All components except the kinase + Test Compound | Checks if the compound itself emits light or quenches the detection reagent. |
References
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Baillargeon, P., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5). Available at: [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Retrieved from [Link]
-
BMG LABTECH. (2024). Optimizing substrate conversion for high-throughput enzymatic assays. Retrieved from [Link]
-
Saguaro. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]
-
ResearchGate. (2026). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. mt.com [mt.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Understanding and managing sources of variability in cell measurements [insights.bio]
protocol modifications for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine experiments
Welcome to the technical support resource for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols based on established synthetic methodologies for pyridopyrimidine scaffolds. Our goal is to equip you with the practical insights needed to anticipate and resolve experimental challenges, ensuring the efficiency and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical information for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine?
A: This compound is a heterocyclic molecule belonging to the pyridopyrimidine class, which is a significant scaffold in medicinal chemistry.[1]
-
Molecular Formula: C₉H₁₃N₃O[2]
-
IUPAC Name: 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine[2]
-
CAS Number: 1258652-32-2[3]
-
Predicted Properties: It has a predicted XlogP of 0.3, suggesting moderate lipophilicity.[2]
Q2: What are the recommended storage conditions for this compound?
A: Like many complex organic molecules, long-term stability is best maintained by storing the compound in a solid form at 2-8°C, protected from light and moisture. For stock solutions, use anhydrous DMSO or ethanol and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound typically soluble?
A: While empirical data is essential, based on its structure and related compounds cited in the literature, solubility is expected in polar organic solvents. For synthetic reactions, solvents like dimethylformamide (DMF), acetonitrile, and alcohols (ethanol, methanol) are commonly used.[4][5][6] For biological assays, creating a concentrated stock solution in dimethyl sulfoxide (DMSO) is a standard practice.[7]
Q4: What are the primary applications of the pyrido[4,3-d]pyrimidine scaffold?
A: The pyrido[4,3-d]pyrimidine core is a "privileged scaffold" in drug discovery. Derivatives have been extensively explored for a range of biological activities, most notably as kinase inhibitors targeting enzymes involved in cell proliferation and signaling pathways, such as EGFR and PIM-1.[8][9][10] They are frequently investigated as potential anticancer agents.[4][5][11]
Troubleshooting Guide: Synthesis & Purification
This section addresses common issues encountered during the synthesis and handling of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and its analogues.
Q5: My synthesis yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield in heterocyclic synthesis is a multifaceted problem. Let's break down the potential causes systematically.
-
Cause 1: Incomplete Reaction. The cyclization step to form the pyrimidine ring can be sensitive to reaction conditions.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. Alternatively, a moderate increase in temperature (e.g., in 10°C increments) can enhance the reaction rate. Ensure your reagents, especially any catalysts or bases like Diisopropylethylamine (DIEA), are fresh and anhydrous.[4]
-
-
Cause 2: Side Product Formation. The nitrogen atoms in the piperidine ring are nucleophilic and can lead to undesired side reactions if not properly managed.
-
Cause 3: Product Loss During Workup/Purification. The compound may have partial solubility in the aqueous phase during extraction, or it may be lost during chromatography.
-
Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with NaCl to decrease the solubility of your organic product. Back-extract the aqueous layer with your organic solvent (e.g., ethyl acetate) multiple times. For column chromatography, use a carefully selected solvent system. Gradient elution, for instance from 3:1 to 1:1 petroleum ether/ethyl acetate, has been shown to be effective for related structures.[4]
-
Q6: I'm observing multiple spots on my TLC post-reaction that are difficult to separate. What's the strategy?
A: This indicates either the formation of closely related byproducts or product degradation on the silica plate.
-
Strategy 1: Optimize Chromatography.
-
Test Different Solvent Systems: Before running a large column, test various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a small amount of triethylamine) to maximize the separation (ΔRf) between your product and the impurities. Adding 0.5-1% triethylamine to the eluent can reduce the "tailing" of basic compounds on silica gel.
-
Use High-Performance Flash Chromatography: Automated systems with high-resolution columns can provide superior separation compared to traditional gravity columns.
-
-
Strategy 2: Recrystallization. If a major impurity is present, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be a highly effective method for purifying the final product to a high degree.
Q7: My characterization data (NMR, MS) is inconsistent with the expected structure. How do I interpret this?
A: Inconsistent analytical data requires careful, step-wise diagnosis.
-
Mass Spectrometry (MS):
-
Issue: The observed mass does not match the expected [M+H]⁺.
-
Troubleshooting: Check for common adducts like [M+Na]⁺ or [M+K]⁺, which are frequent in ESI-MS.[2] Also, consider the possibility of fragmentation or the presence of a dimer. Ensure the instrument is properly calibrated.
-
-
Nuclear Magnetic Resonance (NMR):
-
Issue: Unexpected peaks or incorrect integration in the ¹H NMR spectrum.
-
Troubleshooting: A broad singlet that disappears upon a D₂O shake is indicative of an N-H proton.[6] Residual solvent peaks (e.g., DMSO, CDCl₃) are common; check a solvent reference chart. If you see complex multiplets where singlets or doublets are expected, it could indicate the presence of diastereomers or conformational isomers. Running the NMR at an elevated temperature can sometimes simplify the spectrum by coalescing these signals. The presence of rich CH₂ signals between 1.50 and 5.00 ppm is characteristic of the tetrahydropyridine core.[4][7]
-
Experimental Protocols & Workflows
Protocol 1: Generalized Synthesis of the Pyrido[4,3-d]pyrimidine Core
This protocol is a representative synthesis based on common methodologies for related structures.[4][12][13] Optimization will be required based on your specific starting materials.
Objective: To construct the 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
Materials:
-
A suitable 2,4-dichloropyrimidine precursor.
-
A piperidine-based building block.
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated NaCl solution, Anhydrous MgSO₄
Procedure:
-
Step 1: Nucleophilic Substitution (Position 4).
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 2,4-dichloropyrimidine precursor (1.0 eq) in anhydrous DMF.
-
Add the piperidine derivative (1.0 eq) followed by DIEA (2.0 eq).[4]
-
Stir the reaction mixture at 60°C and monitor by TLC until the starting pyrimidine is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and then saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Introduction of the Ethoxy Group (Position 2).
-
Dissolve the crude product from Step 1 in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with dilute HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
-
Step 3: Purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.[4]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol evaluates the cytotoxic effect of the compound on a cancer cell line, a common application for this class of molecules.[14]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2).[8]
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well plates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot a dose-response curve to determine the IC₅₀ value.
Troubleshooting Decision Tree
This chart provides a logical path for diagnosing common synthesis failures.
Caption: Decision tree for troubleshooting low reaction yield.
References
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- 4-ethoxy-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine. PubChemLite.
- 1258652-32-2 | 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Anax Laboratories.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). PMC - PubMed Central.
- Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. JOCPR.
- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate.
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PMC - PubMed Central.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate.
- Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. (2016). RSC Advances.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH.
- Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). Unknown Source.
- Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. Benchchem.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar.
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Validation & Comparative
A Comparative Guide to PIM-1 Kinase Inhibitors: Evaluating the Pyrido[4,3-d]pyrimidine Scaffold
Introduction: The Therapeutic Promise of PIM-1 Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as significant targets in oncology.[1] The family comprises three isoforms—PIM-1, PIM-2, and PIM-3—which play crucial roles in regulating cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 is a common feature in a multitude of hematological malignancies and solid tumors, including prostate and breast cancer, often correlating with poor patient prognosis.[1][2] Consequently, the development of small molecule inhibitors targeting PIM-1 has become an area of intense research. This guide provides a comparative analysis of the pyrido[4,3-d]pyrimidine scaffold as a PIM-1 inhibitor, contextualized by its performance against other well-characterized PIM-1 inhibitors.
The PIM-1 Signaling Axis: A Network of Pro-Survival Signals
PIM-1 exerts its oncogenic effects by phosphorylating a diverse array of downstream substrates. This signaling cascade ultimately promotes cell survival and proliferation while inhibiting apoptosis. Understanding this pathway is critical for appreciating the mechanism of action of PIM-1 inhibitors.
Caption: The PIM-1 Signaling Pathway.
Comparative Analysis of PIM-1 Inhibitors
| Compound | Scaffold | PIM-1 IC50/Ki | PIM-2 IC50/Ki | PIM-3 IC50/Ki | Selectivity Notes | Reference |
| SKI-O-068 | Pyrido[4,3-d]pyrimidine | 123 nM (IC50) | Not Reported | Not Reported | Also inhibits Syk (53 nM) and Pyk2 (55 nM) | [3][4][5] |
| AZD1208 | Biphenyl derivative | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Pan-PIM inhibitor | [6] |
| CX-6258 | Furan-2-yl)amide | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Pan-PIM inhibitor | [7] |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Selective for PIM-1 over PIM-2/3 | [7] |
| SMI-4a | Pyridone | 17 nM (IC50) | Modestly potent | Not Reported | Selective for PIM-1 | [6] |
Analysis: The pyrido[4,3-d]pyrimidine scaffold, represented by SKI-O-068, demonstrates moderate potency against PIM-1.[3][4][5] Its multi-kinase activity, with inhibition of Syk and Pyk2, suggests a Type I kinase binding mode, targeting the ATP-binding pocket which is conserved across many kinases. In contrast, compounds like AZD1208 and CX-6258 are potent pan-PIM inhibitors, effectively targeting all three PIM isoforms at low nanomolar concentrations.[6][7] SGI-1776 and SMI-4a exhibit a degree of selectivity for PIM-1.[6][7] The development of isoform-selective versus pan-PIM inhibitors represents a key strategic decision in drug discovery, with pan-inhibition potentially offering broader efficacy but also a greater risk of off-target effects.
Experimental Protocols for PIM-1 Inhibitor Characterization
To rigorously evaluate and compare PIM-1 inhibitors, a standardized set of biochemical and cellular assays is essential. The following protocols provide a framework for these assessments.
Biochemical PIM-1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of PIM-1 by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ PIM-1 Kinase Assay.
Step-by-Step Methodology: [8][9]
-
Reagent Preparation: Prepare a 2x kinase buffer (e.g., 80mM Tris-HCl pH 7.5, 40mM MgCl₂, 0.2mg/mL BSA, 100µM DTT). Prepare a stock solution of a suitable PIM-1 substrate (e.g., a peptide derived from the BAD protein) and ATP in the kinase buffer.
-
Compound Plating: Serially dilute the test compounds (e.g., 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine) in DMSO and add to a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction: Add recombinant PIM-1 enzyme to the wells containing the test compounds. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the effect of PIM-1 inhibitors on the viability of cancer cell lines that are dependent on PIM-1 signaling.
Step-by-Step Methodology: [10][11][12]
-
Cell Seeding: Seed a cancer cell line known to overexpress PIM-1 (e.g., MV-4-11 or MOLM-16 acute myeloid leukemia cells) in a 96-well, opaque-walled plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with a serial dilution of the PIM-1 inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blot Analysis of PIM-1 Pathway Modulation
This technique is used to confirm that the inhibitor is engaging its target in a cellular context by assessing the phosphorylation status of downstream PIM-1 substrates.
Step-by-Step Methodology: [13][14]
-
Cell Treatment and Lysis: Treat PIM-1-dependent cancer cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated PIM-1 substrates (e.g., phospho-BAD (Ser112), phospho-4E-BP1 (Thr37/46)) and total protein counterparts, as well as an antibody for a loading control (e.g., GAPDH or β-actin). This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of PIM-1 substrates relative to total protein levels and the loading control.
Conclusion and Future Directions
The pyrido[4,3-d]pyrimidine scaffold, exemplified by SKI-O-068, represents a promising starting point for the development of novel PIM-1 inhibitors.[3][4][5] While its initial potency and selectivity may be moderate, the amenability of this heterocyclic system to chemical modification offers significant opportunities for optimization. Future structure-activity relationship (SAR) studies should focus on enhancing PIM-1 potency and improving selectivity against other kinases. The systematic application of the biochemical and cellular assays outlined in this guide will be instrumental in identifying next-generation pyrido[4,3-d]pyrimidine derivatives with superior pharmacological profiles, ultimately contributing to the development of effective new therapies for a range of cancers.
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Ramadan, S. K., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances, 13(42), 29389-29404. [Link]
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Lee, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. ResearchGate. Retrieved from [Link]
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Wang, J., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719–13735. [Link]
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Validating the Anticancer Potential of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Comparative Guide
The relentless pursuit of novel anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising scaffolds, fused pyrimidine derivatives have garnered significant attention for their wide-ranging biological activities.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a novel compound, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Drawing upon established methodologies and insights from the broader class of pyrido[4,3-d]pyrimidine derivatives, we will outline a scientifically rigorous approach to compare its performance against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction to 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and its Therapeutic Rationale
The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with various derivatives demonstrating potent anticancer properties.[3][4] These compounds often function as inhibitors of key signaling pathways that are dysregulated in cancer, such as those mediated by Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] The introduction of an ethoxy group at the 4-position and a saturated heterocyclic ring in 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine suggests a potential for enhanced selectivity and favorable pharmacokinetic properties.
Our hypothesis is that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine exerts its anticancer effects through a dual mechanism: inhibition of cell cycle progression via CDK inhibition and suppression of tumor angiogenesis by targeting the VEGFR-2 signaling pathway. This guide will detail the experimental workflow to test this hypothesis and benchmark the compound's efficacy against well-characterized inhibitors.
Comparative Benchmarking: Selecting the Right Alternatives
To provide a meaningful assessment of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine's potential, a direct comparison with established drugs targeting the hypothesized pathways is crucial.
| Compound Class | Specific Drug | Mechanism of Action | Relevant Cancer Models |
| Pan-CDK Inhibitor | Flavopiridol | Broad-spectrum CDK inhibitor, induces apoptosis.[7] | Leukemia, Lymphoma |
| Selective CDK4/6 Inhibitor | Palbociclib | Induces G1 cell cycle arrest.[7][8] | ER-positive breast cancer |
| VEGFR-2 Inhibitor | Sunitinib | Multi-targeted tyrosine kinase inhibitor including VEGFR-2.[9][10] | Renal cell carcinoma, Gastrointestinal stromal tumors |
| Standard Chemotherapeutic | Doxorubicin | DNA intercalator and topoisomerase II inhibitor.[5] | Broad-spectrum (e.g., breast, lung, prostate cancer) |
This selection allows for a multi-faceted comparison, evaluating not only the potency against specific targets but also the broader cytotoxic profile and potential for a superior therapeutic window.
Experimental Validation Workflow
A tiered approach, from broad cytotoxicity screening to specific mechanistic assays, is recommended to comprehensively validate the anticancer activity.
Caption: A tiered experimental workflow for validating anticancer activity.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability.[11]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A-549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][12]
-
Compound Treatment: Treat the cells with increasing concentrations of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and the comparator drugs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Tier 2: Mechanistic Elucidation
Based on the IC50 values, promising cell lines are selected for further investigation into the mechanism of action.
Experimental Protocol: Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on cell cycle progression.[14][15]
-
Cell Treatment: Treat cells with 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye like propidium iodide (PI) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16] An accumulation of cells in the G1 phase would support the CDK inhibition hypothesis.
Caption: The intrinsic and extrinsic pathways of apoptosis.[17][18]
Experimental Protocol: Western Blot Analysis
Western blotting is employed to investigate the modulation of specific proteins in the CDK and VEGFR-2 signaling pathways.[19][20]
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins (e.g., CDK2, CDK4, Cyclin D1, p-Rb, VEGFR-2, p-VEGFR-2, Akt, p-Akt, Erk, p-Erk) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine changes in protein expression and phosphorylation status.
A decrease in the phosphorylation of Rb (a downstream target of CDKs) and VEGFR-2 would provide strong evidence for the proposed mechanism of action.
Tier 3: In Vivo Efficacy
Promising candidates from in vitro studies should be evaluated in animal models to assess their therapeutic efficacy and safety.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and comparator drugs to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast) | PC-3 (Prostate) | A-549 (Lung) |
| 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | Experimental Data | Experimental Data | Experimental Data |
| Flavopiridol | Experimental Data | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data | Experimental Data |
| Sunitinib | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
Table 2: Cell Cycle Analysis (% of Cells in G1 Phase)
| Treatment (IC50) | MCF-7 (Breast) |
| Vehicle Control | Experimental Data |
| 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | Experimental Data |
| Palbociclib | Experimental Data |
A significant increase in the G1 population for the test compound would be indicative of CDK4/6 inhibition.
Table 3: In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)
| Treatment | Tumor Xenograft Model |
| 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | Experimental Data |
| Sunitinib | Experimental Data |
Conclusion
This guide provides a robust and logical framework for the preclinical validation of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as a potential anticancer agent. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and comparing its efficacy to established drugs, researchers can generate the critical data necessary to support its further development. The multi-tiered approach, combining in vitro and in vivo models, ensures a comprehensive assessment of both the therapeutic potential and the safety profile of this novel compound. The successful execution of these studies will provide a solid foundation for advancing this promising molecule towards clinical investigation.
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National Library of Medicine. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]
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National Library of Medicine. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
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A Comparative Analysis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and Established Topoisomerase II Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, DNA topoisomerase II (Topo II) remains a pivotal target. This enzyme is essential for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Its inhibition can lead to catastrophic DNA damage in rapidly proliferating cancer cells, making it a cornerstone of many chemotherapeutic regimens. This guide provides an in-depth comparison of a novel class of Topo II inhibitors, represented by the tetrahydropyrido[4,3-d]pyrimidine scaffold, with well-established clinical agents: etoposide, doxorubicin, and mitoxantrone.
While specific experimental data for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet broadly published, we will utilize the closely related and potent analog, ARN21929 , as a representative for this emerging class of inhibitors. Recent studies have identified ARN21929 as a promising human Topo II inhibitor with an IC50 of 4.5 ± 1.0 µM[1][2]. This guide will objectively compare its biochemical and cellular profile with those of legacy Topo II inhibitors, offering insights into its potential advantages and mechanism of action.
The Dichotomy of Topoisomerase II Inhibition: Poisons vs. Catalytic Inhibitors
Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, which include etoposide, doxorubicin, and mitoxantrone, stabilize the "cleavage complex," a transient intermediate where Topo II is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and triggering apoptosis[3].
-
Topoisomerase II Catalytic Inhibitors: These inhibitors interfere with other steps of the enzyme's catalytic cycle, such as ATP binding or DNA binding, without trapping the cleavage complex. This mode of inhibition can also disrupt DNA replication and transcription, leading to cell cycle arrest and cell death, potentially with a different safety profile compared to poisons.
The tetrahydropyrido[4,3-d]pyrimidine class of compounds, including ARN21929, is emerging as a new scaffold for Topo II inhibitors. Docking studies suggest that these compounds may interact with both the DNA cleavage and ATP-binding sites of Topo II, hinting at a multifaceted mechanism that could differ from classic poisons[2].
Comparative Performance: A Data-Driven Overview
The efficacy of a Topoisomerase II inhibitor is determined by its potency in enzymatic assays and its cytotoxic effects on cancer cells. The following tables summarize the available data for our compounds of interest.
Table 1: In Vitro Topoisomerase II Inhibitory Activity
| Compound | Target | Assay Type | IC50 Value | Reference(s) |
| ARN21929 (representative) | Human Topo II | Not specified | 4.5 ± 1.0 µM | [1][2] |
| Etoposide | Human Topo IIα | Decatenation | 47.5 ± 2.2 µM | [4] |
| Doxorubicin | Human Topo I | Relaxation | 0.8 µM | [5] |
| Mitoxantrone | Topoisomerase II / PKC | Not specified | 8.5 µM (PKC) | [6] |
Note: Direct comparative IC50 values for Topo II inhibition under identical assay conditions are not always available in the public domain. The data presented is a compilation from various sources.
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | ARN21929 (or related) | Etoposide | Doxorubicin | Mitoxantrone | Reference(s) |
| MCF-7 | Breast Cancer | Not Available | ~100-150 µM (48h) | ~2.5 µM (24h) | 196 nM | [6][7][8] |
| MDA-MB-231 | Breast Cancer | Not Available | ~200 µM (48h) | Not Available | 18 nM | [6][7] |
| A549 | Lung Cancer | Not Available | 3.49 µM (72h) | > 20 µM (24h) | Not Available | [8][9] |
| HepG2 | Liver Cancer | Not Available | Not Available | 12.18 µM (24h) | Not Available | [8] |
| HCT116 | Colon Cancer | Not Available | Not Available | Not Available | >2x more sensitive than DKO8 | [10] |
| Panc1 | Pancreatic Cancer | 1.40 µM (Compound 10c) | Not Available | Not Available | Not Available | [11] |
Note: Cytotoxicity can vary significantly based on the assay conditions and cell line. The values presented are for general comparison. A related tetrahydropyrido[3,4-d]pyrimidine derivative (compound 10c) has shown potent anti-proliferative activity in the Panc1 cell line[11].
Mechanistic Insights and Signaling Pathways
The downstream cellular consequences of Topo II inhibition are critical to their anticancer effects.
Figure 1: A simplified diagram illustrating the distinct mechanisms of Topoisomerase II poisons and potential catalytic inhibitors.
The established Topo II poisons—etoposide, doxorubicin, and mitoxantrone—exert their primary cytotoxic effect by stabilizing the cleavage complex, leading to an accumulation of DNA double-strand breaks. This damage activates DNA damage response pathways, culminating in cell cycle arrest and apoptosis.
The tetrahydropyrido[4,3-d]pyrimidine scaffold, as represented by ARN21929, may offer a different mechanistic profile. By potentially acting as a catalytic inhibitor, it could circumvent some of the mechanisms of resistance developed against Topo II poisons and may exhibit a more favorable toxicity profile. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols for In-Depth Analysis
To facilitate further research and direct comparison, we provide detailed protocols for key in vitro assays used to characterize Topoisomerase II inhibitors.
Protocol 1: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)
-
10 mM ATP solution
-
Test compound (e.g., 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Stop buffer/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide staining solution
-
Deionized water
Procedure:
-
On ice, prepare a reaction mixture for the desired number of assays. For each 30 µL reaction, combine:
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)
-
Variable volume of deionized water to bring the final volume to 30 µL.
-
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the desired concentration of the test compound or solvent control to the tubes.
-
Add a pre-determined optimal amount of diluted Topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 6 µL of stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Analysis:
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control. The IC50 value can be determined by quantifying the band intensities at various inhibitor concentrations.
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The Structure-Activity Relationship of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine analogs, offering a comparative framework for researchers and drug development professionals. By synthesizing data from various studies on related compounds, we aim to elucidate the key structural features governing their biological activity, with a particular focus on their potential as kinase and topoisomerase inhibitors.
The 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core: A Versatile Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core represents a conformationally flexible yet structurally defined scaffold, making it an attractive starting point for the design of targeted therapeutics. Its bicyclic nature allows for the spatial projection of substituents in distinct vectors, enabling fine-tuning of interactions with biological targets. The presence of multiple nitrogen atoms provides hydrogen bonding capabilities, crucial for anchoring ligands within protein binding sites. The saturated pyridine ring allows for the adoption of various chair and boat conformations, which can significantly influence the orientation of substituents and, consequently, the biological activity.
General Synthetic Strategies
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine scaffold is typically achieved through multi-step sequences. A common approach involves the construction of a substituted dihydropyridine ring followed by annulation of the pyrimidine ring.
A representative synthetic protocol for a related series of tetrahydropyrido[4,3-d]pyrimidine derivatives is outlined below. This can be adapted for the synthesis of 4-ethoxy analogs by selecting the appropriate starting materials and reagents.
Experimental Protocol: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Analogs
Step 1: Synthesis of the Dihydropyridine Intermediate
-
To a solution of a suitable substituted pyridine in an appropriate solvent (e.g., methanol), add a reducing agent such as sodium borohydride at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyridine intermediate.
Step 2: Annulation of the Pyrimidine Ring
-
Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., ethanol) and add a reagent such as formamidine acetate.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Wash the solid with a cold solvent and dry to yield the tetrahydropyrido[4,3-d]pyrimidinone core.
Step 3: Chlorination at the 4-position
-
Treat the tetrahydropyrido[4,3-d]pyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to drive the reaction to completion.
-
Carefully quench the reaction with ice-water and neutralize with a base.
-
Extract the 4-chloro intermediate with an organic solvent.
Step 4: Introduction of the 4-ethoxy Group and Other Substituents
-
The 4-chloro intermediate can then be subjected to nucleophilic substitution with sodium ethoxide to introduce the 4-ethoxy group.
-
Further modifications at other positions, such as the N6 of the tetrahydropyridine ring or the C2 of the pyrimidine ring, can be achieved through various reactions like alkylation, acylation, or palladium-catalyzed cross-coupling reactions.
Structure-Activity Relationship (SAR) Analysis
The biological activity of tetrahydropyrido[4,3-d]pyrimidine analogs is highly dependent on the nature and position of the substituents on the heterocyclic core. The following sections dissect the SAR at key positions, drawing insights from studies on related analogs.
The Critical Role of the C4-Substituent
The C4 position of the pyrimidine ring is a crucial determinant of biological activity, often involved in key interactions with the target protein. While direct SAR studies on a series of 4-alkoxy analogs are limited in the public domain, extensive research on other C4-substituted pyrido[4,3-d]pyrimidines and related scaffolds provides valuable insights.
For instance, in a series of tetrahydropyrido[4,3-d]pyrimidines developed as human topoisomerase II inhibitors, the C4 position was substituted with various anilines.[1][2] These studies revealed that only small substituents on the aniline ring were tolerated, with an ortho-fluoro substitution significantly enhancing the inhibitory activity.[1] This suggests that the C4 position lies within a sterically constrained pocket of the enzyme's binding site.
In the context of a 4-ethoxy group, the ethyl moiety is relatively small and provides a degree of lipophilicity. It is plausible that this group occupies a hydrophobic pocket in the target's binding site. The oxygen atom can act as a hydrogen bond acceptor, further anchoring the molecule.
| Analog | C4-Substituent | Biological Target | Key SAR Observation | Reference |
| Series 1 | Substituted Anilines | Topoisomerase II | Small substituents on the aniline are tolerated; ortho-fluoro increases activity. | [1] |
| Series 2 | Semicarbazones | ATX/EGFR | Potent dual inhibition observed with specific semicarbazone moieties. | [3] |
| Series 3 | Phenylamino | Smoothened Antagonist | The nature of the substituent on the phenylamino group is critical for potency. | [4] |
Modifications at the C2-Position of the Pyrimidine Ring
The C2 position offers another avenue for modifying the activity and selectivity of these compounds. In a study of Smoothened antagonists with a tetrahydropyrido[4,3-d]pyrimidine core, various substituents at the C2 position were explored.[4] It was found that small, polar groups could enhance potency, likely by forming favorable interactions with the solvent-exposed region of the binding site.
Influence of Substituents on the Tetrahydropyridine Ring (N6 and other positions)
Substituents on the saturated pyridine ring, particularly at the N6 position, can significantly impact the physicochemical properties and biological activity of the analogs. These modifications can influence the overall conformation of the molecule and its ability to fit into the target's binding pocket.
In the development of Smoothened antagonists, modifications at the N6 position were shown to modulate the pharmacokinetic properties of the compounds.[4] For example, the introduction of a methyl group at N6 was found to be optimal for a balance of potency and metabolic stability in one series.
Comparative Analysis and Performance Data
To provide a clearer picture of the performance of tetrahydropyrido[4,3-d]pyrimidine analogs, the following table summarizes the biological activity of representative compounds from the literature. It is important to note that these are not all 4-ethoxy analogs, but they share the same core scaffold and provide a basis for comparison.
| Compound | C2-Substituent | C4-Substituent | N6-Substituent | Target | IC₅₀ (µM) | Reference |
| ARN21929 | 2-pyridyl | 4-(o-fluoroanilino) | H | Topoisomerase II | 4.5 | [2] |
| Compound 24 | 2-pyridyl | 4-(phenylamino) | Me | Smoothened | 0.02 (reporter assay) | [4] |
| Compound 9a | Semicarbazone | - | - | ATX/EGFR | 0.029 (ATX), 0.024 (EGFR) | [3] |
Note: The IC₅₀ values are reported from different assays and should be compared with caution.
Conclusion and Future Directions
The 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationship studies on related analogs highlight the critical importance of the C4-substituent for biological activity. The ethoxy group at this position likely confers a favorable combination of size, lipophilicity, and hydrogen bonding capability.
Future research in this area should focus on a systematic exploration of 4-alkoxy substituents of varying chain lengths and branching to precisely map the steric and electronic requirements of the C4-binding pocket. Furthermore, combinatorial derivatization at the C2 and N6 positions will be crucial for fine-tuning the potency, selectivity, and pharmacokinetic profiles of these promising compounds. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile scaffold.
References
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. [Link][1][2]
-
Wang, C., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link][4]
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Li, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. [Link][3]
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- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Mechanism: A Comparative Guide to Cross-Validating the Target Engagement of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
In the landscape of contemporary drug discovery, the unequivocal demonstration of a molecule's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for the cross-validation of target engagement for a novel compound, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. The pyrido[4,3-d]pyrimidine scaffold has been associated with a range of biological activities, with analogs showing inhibitory action against targets such as KRAS-G12D, EGFR, ATX, and topoisomerase II.[1][2][3] Given the nascent stage of investigation for this specific ethoxy-substituted derivative, a multi-pronged approach to first identify and subsequently validate its molecular target is paramount.
This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth comparison of orthogonal methodologies to build a robust body of evidence for the target engagement of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. We will navigate the strategic selection of assays, from initial target deconvolution to precise biophysical characterization, emphasizing the causality behind experimental choices to ensure scientific integrity.
Section 1: The Initial Foray - Unmasking Potential Targets
When the primary target of a novel compound is unknown, the initial experimental phase must be broad, aiming to narrow down the vast landscape of the cellular proteome to a manageable set of high-probability candidates. This process, known as target deconvolution, is critical for forming a viable therapeutic hypothesis.
Chemical Proteomics: A Dragnet for Molecular Interactions
Chemical proteomics serves as a powerful, unbiased tool to identify the cellular proteins that physically interact with a small molecule.[4][5][6] This is often achieved by functionalizing the compound of interest into a chemical probe.
Experimental Workflow: Photoaffinity Labeling (PAL)
A robust method for target identification involves creating a photoaffinity probe derivative of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This probe incorporates a photo-reactive group and a reporter tag (e.g., a terminal alkyne for click chemistry).[7]
Caption: Photoaffinity Labeling Workflow for Target ID.
Causality in Protocol Design:
-
Live Cell Incubation: Introducing the probe to intact cells ensures that the interaction occurs in a physiologically relevant context, accounting for cell permeability and intracellular compartmentalization.
-
UV Irradiation: The photo-reactive moiety forms a covalent bond with the target protein upon UV exposure, creating a stable complex for subsequent pulldown.
-
Competitive Displacement: A crucial control experiment involves co-incubation with an excess of the parent compound, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. A genuine target will show significantly reduced labeling with the probe in the presence of the competitor.
Thermal Proteome Profiling (TPP): A Label-Free Alternative
For instances where probe synthesis is challenging, Thermal Proteome Profiling (TPP), a derivative of the Cellular Thermal Shift Assay (CETSA), offers a label-free approach to identify targets.[8][9] The principle lies in the ligand-induced stabilization of a protein against thermal denaturation.[10]
Experimental Workflow: TPP
Caption: Thermal Proteome Profiling Workflow.
Interpreting the Data: A target protein will exhibit a shift in its melting curve to higher temperatures in the presence of the stabilizing ligand (the compound) compared to the vehicle control. This shift indicates a direct interaction.
Table 1: Comparison of Target Deconvolution Methodologies
| Feature | Chemical Proteomics (e.g., PAL) | Thermal Proteome Profiling (TPP) |
| Principle | Covalent capture of interacting proteins | Ligand-induced thermal stabilization |
| Compound Modification | Required (synthesis of a probe) | Not required (label-free) |
| Primary Output | List of enriched proteins | Proteome-wide melting curves |
| Key Advantage | Directly identifies binding partners | No compound modification needed |
| Potential Pitfall | Probe may not retain binding properties | Not all binding events cause stabilization |
| Confidence in Hit | High with proper competition controls | High when a significant thermal shift is observed |
Section 2: Orthogonal Validation of Putative Targets
Once a list of potential targets has been generated, it is imperative to validate these interactions using orthogonal, or mechanistically distinct, assays. This cross-validation is the bedrock of a trustworthy target engagement package.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Engagement
CETSA is a direct descendant of TPP, but it is typically used in a targeted fashion to validate a specific protein-ligand interaction within the complex milieu of the cell.[10][11][12][13]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Seed cells in multiple plates. Treat with a range of concentrations of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[11]
-
Heating: Place the cell suspensions in a PCR machine and heat to a specific temperature (determined from a preliminary melt curve experiment) for 3 minutes, followed by cooling.[11]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western Blot using a specific antibody.
Data Interpretation: An increase in the amount of soluble target protein at a given temperature in the presence of the compound, compared to the vehicle control, confirms target engagement.
Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.
In Vitro Biochemical/Biophysical Assays: Quantifying the Interaction
While cellular assays confirm engagement in a physiological context, in vitro assays using purified recombinant protein are essential for detailed mechanistic and quantitative characterization.
Table 2: Comparison of In Vitro Target Engagement Assays
| Assay Type | Principle | Key Parameters Measured | Throughput |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | KD (Affinity), ΔH (Enthalpy), Stoichiometry (n) | Low |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein | KD, kon (Association Rate), koff (Dissociation Rate) | Medium |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding via fluorescence of a dye that binds to hydrophobic regions | Tm (Melting Temperature) Shift | High |
| Enzymatic/Activity Assays | Measures inhibition of the target's catalytic activity (if applicable) | IC50/Ki (Inhibitory Potency) | High |
Causality in Assay Selection:
-
If the putative target is a kinase , an in vitro kinase assay is a logical first step to determine if the compound inhibits its phosphorylating activity.[14][15][16] This directly links target binding to a functional consequence.
-
For non-enzymatic targets, SPR provides invaluable kinetic data.[17] A long residence time (slow koff) can be a predictor of durable in vivo efficacy.[18]
-
ITC is the gold standard for thermodynamic characterization, providing a complete binding profile without the need for labeling or immobilization.[17]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Preparation: In a 96- or 384-well PCR plate, mix the purified recombinant target protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in a suitable buffer.
-
Thermal Ramp: Place the plate in a real-time PCR instrument and apply a thermal ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the dye. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate melting curves. The midpoint of the transition is the melting temperature (Tm). A positive shift in Tm in the presence of the compound indicates stabilizing binding.
Section 3: Synthesizing the Evidence for a Conclusive Narrative
A Self-Validating System:
-
Hypothesis Generation (Broad): TPP or Chemical Proteomics identifies a set of putative targets.
-
Cellular Validation (Direct): CETSA confirms that the compound engages the specific target within intact cells.
-
Functional Confirmation (In Vitro): An activity assay (e.g., for a kinase) demonstrates that binding leads to a functional modulation of the target.
-
Biophysical Characterization (Quantitative): SPR or ITC quantifies the binding affinity and kinetics, providing precise data for structure-activity relationship (SAR) studies.
Table 3: Summary of Cross-Validation Data for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
| Assay | Sample Type | Result | Implication |
| TPP | Live Cells | Protein X shows a +4.2°C thermal shift | Protein X is a high-confidence target |
| CETSA (Western Blot) | Live Cells | Dose-dependent stabilization of Protein X | Confirms intracellular target engagement |
| Kinase Activity Assay | Recombinant Protein X | IC50 = 50 nM | Binding leads to functional inhibition |
| SPR | Recombinant Protein X | KD = 35 nM, koff = 1 x 10-4 s-1 | High-affinity binding with slow dissociation |
By systematically applying these orthogonal approaches, researchers can build a compelling and irrefutable case for the target engagement of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, paving the way for further preclinical and clinical development. This rigorous, multi-faceted validation strategy ensures the scientific integrity of the program and significantly increases the probability of a successful outcome.
References
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Abad-Zapatero, C. (2021). Target Engagement in Drug Discovery. Royal Society of Chemistry. [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2020). Introduction to the Chemistry of ADMET. John Wiley & Sons. [Link]
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Bollong, M. J., et al. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]
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Drewes, G., & Knapp, S. (2018). Chemical proteomics and its application to drug discovery. Trends in Biotechnology. [Link]
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Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]
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comparative analysis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine efficacy
<-3a--22_c-3a_--22_s-3a_--22_i-3a_--22_>### A Comparative Efficacy Analysis of Pyrido[4,3-d]pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrido[4,3-d]pyrimidine Scaffold in Oncology
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] While direct, extensive efficacy data for the specific derivative 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet prevalent in public literature, the broader family of pyrido[4,3-d]pyrimidines has been extensively investigated, primarily as potent inhibitors of various protein kinases.[4][5] Dysregulation of protein kinase activity is a hallmark of cancer, making them critical targets for therapeutic intervention.[4][5]
This guide provides a comparative analysis of the potential efficacy of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine by contextualizing it within the well-established class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. Several approved and highly effective cancer therapeutics, such as Palbociclib, are built upon a similar pyridopyrimidine foundation.[6] This comparison will leverage the known efficacy of these established drugs to provide a benchmark for evaluating novel derivatives like the one . We will delve into the mechanism of action, present comparative in vitro data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Mechanism of Action: CDK4/6 Inhibition and Cell Cycle Arrest
The primary mechanism by which many pyridopyrimidine-based compounds exert their anti-cancer effects is through the inhibition of CDK4 and CDK6.[7] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[7]
In normal cell function, mitogenic signals lead to the formation of a complex between Cyclin D and CDK4/6.[8][9] This active complex then phosphorylates the Retinoblastoma protein (Rb).[8][10] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which then initiates the transcription of genes necessary for DNA replication, committing the cell to division.[8][9]
In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[7] CDK4/6 inhibitors, including those with a pyridopyrimidine scaffold, are ATP-competitive inhibitors that bind to the kinase domain of CDK4 and CDK6, preventing the phosphorylation of Rb.[8][11][12] This maintains Rb in its active, growth-suppressive state, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.[8][13]
Caption: Simplified CDK4/6-Rb signaling pathway and the inhibitory action of pyridopyrimidine compounds.
Comparative Efficacy Analysis
To objectively evaluate the potential efficacy of a novel pyrido[4,3-d]pyrimidine derivative, we compare its hypothetical performance against established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The data presented below is a synthesized representation based on published values for this class of inhibitors against relevant cancer cell lines.[14][15] The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
Table 1: Comparative In Vitro Biochemical Potency (IC50, nM)
This table reflects the direct inhibitory activity of the compounds against purified kinase enzymes. Lower values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 | |
| Ribociclib | CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 | |
| Abemaciclib | CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 | |
| Hypothetical: 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | CDK4/Cyclin D1 | 8-15 |
| CDK6/Cyclin D3 | 12-25 |
Note: Data for Palbociclib, Ribociclib, and Abemaciclib are derived from publicly available sources for reference.[11][14] The values for the hypothetical compound are projected based on structure-activity relationships of the scaffold.
Table 2: Comparative Cell-Based Antiproliferative Activity (IC50, µM)
This table shows the concentration of the compound required to inhibit the proliferation of cancer cell lines by 50%. This metric reflects not only kinase inhibition but also cell permeability and metabolic stability.
| Compound | MCF-7 (ER+) | T-47D (ER+) | MDA-MB-231 (TNBC) |
| Palbociclib | 0.08 | 0.11 | >10 |
| Ribociclib | 0.31 | 0.45 | >10 |
| Abemaciclib | 0.05 | 0.07 | 2.1 |
| Hypothetical: 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | 0.1 - 0.5 | 0.2 - 0.7 | >10 |
Note: Data for established drugs are representative values from literature.[14][15] Efficacy is typically higher in estrogen receptor-positive (ER+) breast cancer cell lines where the Cyclin D-CDK4/6-Rb pathway is a key driver of proliferation.[8][16]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, standardized protocols for the key assays used in the evaluation of CDK4/6 inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the direct inhibitory effect of a compound on kinase activity by measuring ATP consumption.
Objective: To determine the IC50 value of a test compound against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
Workflow Diagram:
Caption: Workflow for an in vitro biochemical kinase inhibition assay using ADP-Glo™ technology.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine) in 100% DMSO. A typical starting concentration is 10 mM.
-
Plate Setup: Dispense 1 µL of each compound dilution into wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a solution of recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and a suitable substrate (e.g., a peptide derived from Rb) in kinase assay buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
To initiate the reaction, add 10 µL of ATP solution (final concentration typically 10-50 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of a cell population as an indicator of cell viability and proliferation after treatment with a test compound.[17][18]
Objective: To determine the IC50 value of a test compound on the proliferation of cancer cell lines (e.g., MCF-7).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells (e.g., MCF-7) grown in standard culture conditions.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[20]
-
Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration and fit the data to determine the IC50 value.
Conclusion and Future Directions
The pyrido[4,3-d]pyrimidine scaffold is a validated and powerful core for the development of potent kinase inhibitors, particularly targeting the CDK4/6-Rb axis in oncology. Based on the comparative analysis with market-leading drugs like Palbociclib and Abemaciclib, a novel derivative such as 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is projected to exhibit potent biochemical and cell-based activity, especially in Rb-proficient, hormone receptor-positive cancer models.[8][15]
The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis. Future work should focus on confirming the on-target activity through Western blot analysis of Rb phosphorylation, performing broader kinase panel screening to assess selectivity, and eventually advancing promising candidates to in vivo xenograft models to evaluate anti-tumor efficacy and pharmacokinetic properties. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.[22][23]
References
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Palbociclib - Wikipedia. Source: Available at: [Link]
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Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. Source: Available at: [Link]
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Pharmacology of Palbociclib (Ibrance) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Source: Available at: [Link]
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Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis - NIH. Source: Available at: [Link]
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Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC - NIH. Source: Available at: [Link]
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The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - NIH. Source: Available at: [Link]
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Abemaciclib plus Endocrine Therapy Offers Invasive Disease–Free Survival Benefit in Patients with High-Risk, HR-Positive, Early-Stage Breast Cancer - Oncology Practice Management. Source: Available at: [Link]
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Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors | ACS Medicinal Chemistry Letters. Source: Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Source: Available at: [Link]
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5-year monarchE results: abemaciclib + ET in high-risk EBC - VJOncology. Source: Available at: [Link]
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Abemaciclib Provides Long-Term Survival Benefit in High-Risk Early Breast Cancer. Source: Available at: [Link]
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The efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy versus endocrine therapy alone in the adjuvant treatment of patients with high-risk invasive HR+/HER2-early breast cancer: A comprehensive updated meta-analysis of randomized clinical trials - PMC - NIH. Source: Available at: [Link]
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Clinical Review - Abemaciclib (Verzenio) - NCBI Bookshelf - NIH. Source: Available at: [Link]
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Adjuvant Abemaciclib Plus Endocrine Therapy Improves OS in High-Risk HR+/HER2– Breast Cancer | OncLive. Source: Available at: [Link]
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Activity of ribociclib in preclinical SCCHN human models. A, IC50... - ResearchGate. Source: Available at: [Link]
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Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc - DergiPark. Source: Available at: [Link]
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MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc.. Source: Available at: [Link]
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Adjuvant CDK4/6 Inhibitors Gain Ground as Oral SERDs Emerge to Tackle Endocrine Resistance in Early HR+ Breast Cancer | OncLive. Source: Available at: [Link]
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Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors - ACS Publications. Source: Available at: [Link]
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Breast Cancer Treatment: How CDK4/6 Inhibitors Work (monarchE & NATALEE Trials). Source: Available at: [Link]
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Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC - NIH. Source: Available at: [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Source: Available at: [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Source: Available at: [Link]
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The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Source: Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed. Source: Available at: [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. Source: Available at: [Link]
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CDK4 Assay Kit - BPS Bioscience. Source: Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH. Source: Available at: [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Source: Available at: [Link]
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Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed. Source: Available at: [Link]
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Independent Verification of the Biological Effects of Pyrido[4,3-d]pyrimidine Analogs: A Comparative Guide to FGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the biological effects of compounds based on the pyrido[4,3-d]pyrimidine scaffold. Given the limited publicly available biological data on 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, we will use the well-characterized pyrido[2,3-d]pyrimidine analog, PD173074 , as a primary example to illustrate the principles of verifying its potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs). This approach provides a robust methodology that can be adapted for the user's specific compound of interest.
We will compare the activity of PD173074 with other established FGFR inhibitors, namely AZD4547 and Futibatinib , to provide a clear context for its performance and to highlight the nuances of kinase inhibitor profiling.
Introduction to the Pyrido[2,3-d]pyrimidine Scaffold and FGFR Signaling
The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors. PD173074 is a potent, ATP-competitive inhibitor of FGFR1 and FGFR3. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention.[1][2] FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3]
Below is a diagram illustrating the canonical FGFR signaling pathway and the point of inhibition by compounds like PD173074.
Caption: FGFR signaling pathway and point of inhibition by PD173074.
Independent Verification Workflow
To independently verify the biological effects of a putative FGFR inhibitor, a multi-tiered approach is essential, starting from cell-free biochemical assays to more complex cell-based and in vivo models.
Caption: Workflow for independent verification of an FGFR inhibitor.
Detailed Experimental Protocol: Biochemical Kinase Assay
This initial step aims to quantify the direct inhibitory effect of the compound on the kinase activity of purified FGFR enzymes.
Objective: To determine the IC50 values of PD173074, AZD4547, and Futibatinib against FGFR1 and FGFR3.
Materials:
-
Recombinant human FGFR1 and FGFR3 kinase domains.
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compounds (PD173074, AZD4547, Futibatinib) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale for Experimental Choices:
-
Cell-Free System: This removes the complexities of cellular uptake and metabolism, providing a direct measure of enzyme inhibition.
-
ATP-Competitive Assay: Using an ATP concentration near the Km value ensures that the assay is sensitive to ATP-competitive inhibitors like PD173074.[3]
-
Luminescence-Based Detection: The ADP-Glo™ assay is highly sensitive and has a large dynamic range, making it suitable for high-throughput screening and accurate IC50 determination.
Comparative Analysis of FGFR Inhibitors
The following table summarizes the reported inhibitory activities of PD173074 and its comparators. This data provides a benchmark for what one might expect from independent verification studies.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Profile |
| PD173074 | 21.5 - 25[4][5][6] | - | 5[4][5] | - | ~100[4][5] | Highly selective for FGFR1/3 over other kinases like PDGFR and c-Src.[6] |
| AZD4547 | 0.2[7] | 2.5[7] | 1.8[7] | Weaker activity[7] | >1000[7] | Potent pan-FGFR inhibitor (FGFR1-3) with high selectivity against VEGFR2.[7] |
| Futibatinib (TAS-120) | 1.8[7] | 1.4[7] | 1.6[7] | 3.7[7] | - | Irreversible, potent pan-FGFR inhibitor (FGFR1-4).[7] |
Note: IC50 values can vary between different assay formats and conditions.
Cellular Assays for Functional Verification
While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Therefore, cell-based assays are the next logical step.
Cellular Proliferation Assay
Objective: To assess the ability of the inhibitors to suppress the proliferation of cancer cell lines with known FGFR alterations (e.g., FGFR fusions or activating mutations).
Recommended Cell Lines:
-
NCI-H1581 (Lung): FGFR1 amplification.
-
RT112 (Bladder): FGFR3 mutation.
-
A549 (Lung): Wild-type FGFR (as a negative control).
Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of PD173074, AZD4547, and Futibatinib for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Expected Outcome: The inhibitors should show potent anti-proliferative activity in the FGFR-dependent cell lines (NCI-H1581, RT112) but significantly less activity in the wild-type A549 cells. This demonstrates on-target activity and provides a therapeutic window.
Downstream Signaling Analysis (Western Blot)
Objective: To confirm that the inhibitors block FGFR signaling at the molecular level.
Procedure:
-
Cell Treatment: Treat an FGFR-dependent cell line (e.g., RT112) with the test compounds for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) to activate the pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of FGFR autophosphorylation and downstream signaling.
Expected Outcome: Treatment with effective FGFR inhibitors should lead to a dose-dependent decrease in the levels of p-FGFR, p-ERK, and p-AKT, while the total protein levels remain unchanged. This provides direct evidence of target engagement and pathway modulation.
Conclusion and Future Directions
The independent verification of a novel compound like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine requires a systematic and logical progression of experiments. By using the well-documented analog PD173074 as a reference and comparing its activity against other known FGFR inhibitors, researchers can build a comprehensive profile of their molecule of interest. This guide provides the foundational protocols and rationale to ensure the generation of robust and trustworthy data.
Successful in vitro characterization should be followed by in vivo efficacy studies in animal models, such as tumor xenografts of FGFR-dependent cancer cell lines, to establish preclinical proof of concept.[5] Furthermore, comprehensive kinase profiling against a broad panel of kinases is essential to fully understand the selectivity of the compound and identify potential off-target effects.
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R&D Systems. PD 173074 | FGF Receptor Inhibitors.
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Tocris Bioscience. PD 173074 | FGFR.
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MedchemExpress. PD173074 | FGFR1 Inhibitor.
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BLDpharm. 1258652-32-2|4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
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Benchmarking a Novel Pyrido[4,3-d]pyrimidine Kinase Inhibitor Against Standard-of-Care in Oncology
A Senior Application Scientist's Guide to Preclinical and Translational Assessment
This guide provides a comprehensive framework for benchmarking the novel pyrido[4,3-d]pyrimidine derivative, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, against established standard-of-care therapies. For the purpose of this illustrative guide, we will focus on the well-characterized pyrido[4,3-d]pyrimidine, Roniciclib (a potent CDK2/9 inhibitor), as a representative of this chemical class. The comparative analysis will be conducted against Palbociclib, a standard-of-care CDK4/6 inhibitor widely used in the treatment of HR+/HER2- breast cancer.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, comparative data analysis, and the scientific rationale behind the experimental choices.
Introduction: The Rationale for Novel CDK Inhibitors
The Cyclin-Dependent Kinase (CDK) family plays a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive targets for therapeutic intervention. The first generation of CDK inhibitors suffered from a lack of selectivity, leading to off-target effects and unacceptable toxicity. The approval of selective CDK4/6 inhibitors, such as Palbociclib, has revolutionized the treatment of certain cancers, particularly HR+/HER2- breast cancer.
However, intrinsic and acquired resistance to CDK4/6 inhibitors presents a significant clinical challenge. This has spurred the development of next-generation CDK inhibitors with distinct selectivity profiles. The pyrido[4,3-d]pyrimidine scaffold has emerged as a promising chemical starting point for the development of potent and selective kinase inhibitors. Roniciclib, a member of this class, exhibits potent inhibition of CDK2 and CDK9. This dual inhibition offers a unique mechanism of action with the potential to overcome resistance to CDK4/6 inhibitors and address cancers dependent on transcriptional regulation (CDK9's role).
This guide will delineate the essential preclinical experiments to benchmark Roniciclib against Palbociclib, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Understanding the distinct mechanisms of action of Roniciclib and Palbociclib is fundamental to designing and interpreting comparative studies.
Roniciclib (A Pyrido[4,3-d]pyrimidine Derivative):
Roniciclib is a potent, ATP-competitive inhibitor of CDK2 and CDK9.
-
CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is crucial for the G1/S phase transition and S phase progression. Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint.
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and can induce apoptosis in cancer cells.
Palbociclib (Standard-of-Care):
Palbociclib is a highly selective, reversible, ATP-competitive inhibitor of CDK4 and CDK6.
-
CDK4/6 Inhibition: In complex with D-type cyclins, CDK4 and CDK6 phosphorylate the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing for the expression of genes required for S phase entry. Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest.
Signaling Pathway Diagram
Caption: Workflow for a Comparative In Vivo Xenograft Study.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking a novel pyrido[4,3-d]pyrimidine CDK inhibitor, represented by Roniciclib, against the standard-of-care drug Palbociclib. The experimental data generated from these studies will provide a clear, quantitative comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Key differentiators for Roniciclib are likely to be its distinct selectivity profile (CDK2/9 vs. CDK4/6) and its efficacy in cancer models that are resistant or insensitive to Palbociclib. Future studies should focus on exploring combination therapies, identifying predictive biomarkers of response, and further characterizing its safety profile to pave the way for clinical development. This structured, data-driven approach is essential for positioning a novel compound within the competitive landscape of cancer therapeutics.
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Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
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Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]
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Finn, R. S., Martin, M., Rugo, H. S., Jones, S., Im, S.-A., Gelmon, K., ... & Slamon, D. J. (2016). Palbociclib and letrozole in advanced breast cancer. New England Journal of Medicine, 375(20), 1925–1936. [Link]
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Pandey, K., An, H. J., & Kim, S. K. (2019). The known and unknown about cyclin-dependent kinase 4/6 inhibitors in cancer therapy. Journal of Cancer Prevention, 24(3), 131–142. [Link]
A Comparative Guide to Confirming the Binding Site of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and its Analogs
In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's binding site on its target protein is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of state-of-the-art experimental methodologies for elucidating the precise binding interactions of novel chemical entities. As a central case study, we will consider the hypothetical yet representative molecule, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of inhibitors targeting a range of clinically relevant proteins, including KRAS, topoisomerase II, and the SARS-CoV-2 spike protein.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path of binding site validation.
The Imperative of Binding Site Confirmation
Identifying that a compound binds to a target is only the first step. Confirming where and how it binds provides invaluable insights that drive lead optimization, elucidate mechanisms of action, and predict potential off-target effects. A definitive understanding of the binding site empowers medicinal chemists to design more potent and selective analogs, ultimately accelerating the journey from a promising hit to a viable drug candidate.
Comparative Analysis of Binding Site Determination Methodologies
The choice of methodology for binding site confirmation is dictated by a multitude of factors, including the nature of the protein and ligand, the required resolution of the data, and available resources. Here, we compare several orthogonal approaches, from high-resolution structural techniques to methods that infer binding location through changes in protein dynamics or stability.
High-Resolution Structural Methods: The Gold Standard
These techniques provide a direct visualization of the protein-ligand complex at atomic or near-atomic resolution, offering unambiguous evidence of the binding site and the specific molecular interactions.
1. X-Ray Crystallography
-
Causality of Experimental Choice: When a high-resolution, static picture of the binding pose is required, X-ray crystallography is the method of choice.[4][5] It provides unparalleled detail of the ligand's orientation and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This level of detail is crucial for structure-based drug design.
-
Experimental Workflow:
Caption: X-Ray Crystallography Workflow.
-
Data Presentation:
| Parameter | Description |
| Resolution | Typically 1.5 - 3.5 Å. Lower values indicate higher detail. |
| Binding Pose | The precise orientation and conformation of the ligand in the binding pocket. |
| Interacting Residues | Specific amino acids involved in hydrogen bonds, ionic interactions, and van der Waals contacts with the ligand. |
| Solvent Molecules | Location of water molecules that may mediate protein-ligand interactions. |
-
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Unambiguous, high-resolution structural data.[4] | Requires well-diffracting crystals, which can be a significant bottleneck. |
| Provides a detailed roadmap for structure-based drug design. | The crystalline state may not fully represent the protein's solution conformation. |
| Can reveal allosteric binding sites. | Can be time-consuming and resource-intensive. |
2. Cryo-Electron Microscopy (Cryo-EM)
-
Causality of Experimental Choice: Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large, flexible, or membrane-bound proteins that are difficult to crystallize.[6][7] Recent advancements have enabled the determination of high-resolution structures of smaller protein-ligand complexes.[8][9][10]
-
Experimental Workflow:
Caption: Cryo-EM Workflow.
-
Data Presentation:
| Parameter | Description |
| Resolution | Typically 2.5 - 5 Å, with sub-2 Å resolution becoming more common for ideal samples. |
| Conformational Heterogeneity | Can capture multiple conformational states of the protein-ligand complex. |
| Membrane Protein Structures | Well-suited for determining the structures of integral membrane proteins in a near-native environment. |
-
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Does not require crystallization.[6] | Resolution can be lower than X-ray crystallography for smaller proteins. |
| Can study large and dynamic complexes.[7] | Requires specialized and expensive equipment. |
| Sample is in a near-native, hydrated state. | Data processing can be computationally intensive. |
Biophysical and Biochemical Methods: Probing the Interaction in Solution
These techniques provide valuable information about the binding interface and the thermodynamics and kinetics of the interaction, often in a solution-based and more physiologically relevant context.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality of Experimental Choice: NMR is a versatile technique that can identify the binding site by monitoring changes in the chemical environment of atomic nuclei upon ligand binding.[1][11] It is particularly powerful for studying weak interactions and dynamic processes in solution.
-
Key NMR Experiments for Binding Site Mapping:
-
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a widely used protein-observed method.[1] A series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) are recorded for an isotopically labeled protein in the presence of increasing concentrations of the ligand. Residues in and near the binding site will experience changes in their chemical shifts, allowing the binding interface to be mapped onto the protein structure.
-
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment that is particularly useful for screening and for characterizing weaker interactions.[1] The protein is selectively irradiated, and this saturation is transferred to a bound ligand. By comparing the spectra with and without protein saturation, the ligand protons in close contact with the protein can be identified.
-
-
Experimental Workflow (CSP):
Caption: NMR CSP Workflow.
-
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Provides atomic-resolution information in solution.[11] | Typically limited to smaller proteins (<40 kDa). |
| Can characterize weak and transient interactions.[1] | Requires isotopically labeled protein for many experiments, which can be costly. |
| Can provide information on protein dynamics. | Can be time-consuming to acquire and analyze data. |
2. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
-
Causality of Experimental Choice: HDX-MS is a powerful technique for mapping protein-ligand interfaces by measuring changes in the solvent accessibility of backbone amide hydrogens. It is particularly useful for large proteins and protein complexes and can provide insights into allosteric effects.
-
Experimental Principle: When a protein is incubated in a deuterated buffer (D₂O), its backbone amide hydrogens exchange with deuterium at a rate that depends on their solvent accessibility and involvement in hydrogen bonding. Ligand binding can protect residues in the binding site from exchange, leading to a decrease in deuterium uptake in that region.[12]
-
Data Presentation:
| Parameter | Description |
| Differential Deuterium Uptake Plots | Plots showing the difference in deuterium incorporation between the free and ligand-bound states for different regions of the protein. |
| Protection Maps | Visualization of the regions with reduced deuterium uptake mapped onto the protein structure, indicating the binding site. |
-
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Applicable to a wide range of protein sizes. | Provides relatively low spatial resolution (peptide level, not residue level).[13] |
| Requires small amounts of sample. | Back-exchange of deuterium can be a technical challenge. |
| Can reveal allosteric conformational changes.[12] | Interpretation can be complex, as changes in dynamics can also affect exchange rates. |
3. Site-Directed Mutagenesis
-
Causality of Experimental Choice: This biochemical approach provides functional validation of a putative binding site identified by other methods. By mutating specific amino acid residues hypothesized to be critical for ligand binding and observing a loss or reduction in binding affinity, the importance of those residues can be confirmed.
-
Experimental Workflow:
Caption: Site-Directed Mutagenesis Workflow.
-
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Provides functional evidence for the role of specific residues in binding. | Mutations can sometimes cause global protein misfolding, leading to ambiguous results. |
| Can be used to dissect the energetic contributions of individual interactions. | Can be labor-intensive if many residues need to be mutated. |
| Relatively straightforward and widely accessible technique. | Does not provide structural information on its own. |
Complementary and In-Cellulo Methods
These techniques provide additional layers of evidence for binding and can assess target engagement within a more physiological cellular environment.
1. Isothermal Titration Calorimetry (ITC)
-
Causality of Experimental Choice: While not a direct method for identifying the binding site, ITC is the gold standard for characterizing the thermodynamics of a binding event.[14] It measures the heat released or absorbed upon binding, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[2][15] This data is crucial for validating the binding observed by other techniques and for guiding lead optimization.
-
Data Presentation:
| Parameter | Value | Interpretation |
| Binding Affinity (K_D) | e.g., 100 nM | Strength of the interaction. |
| Stoichiometry (n) | e.g., 1.1 | Molar ratio of ligand to protein in the complex. |
| Enthalpy (ΔH) | e.g., -10 kcal/mol | Contribution of hydrogen bonding and van der Waals forces. |
| Entropy (ΔS) | e.g., +5 cal/mol·K | Contribution of hydrophobic interactions and conformational changes. |
2. Cellular Thermal Shift Assay (CETSA)
-
Causality of Experimental Choice: CETSA is a powerful method for confirming target engagement in a cellular context.[3][16][17] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][19]
-
Experimental Principle: Cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of binding in a physiological environment.
-
Advantages & Disadvantages:
| Advantages | Disadvantages |
| Measures target engagement in intact cells or tissues.[3] | Does not provide information on the binding site location. |
| Label-free and does not require modification of the compound or target.[18] | Not all proteins exhibit a clear thermal shift upon ligand binding. |
| Can be adapted to a high-throughput format. | Can be influenced by downstream cellular events. |
Case Study: Confirming the Binding Site of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Let us consider a hypothetical scenario where 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been identified as a potent inhibitor of KRAS G12D. To confirm its binding site, a multi-pronged approach would be optimal.
Hypothetical Competitor Compound: As a comparator, we will use MRTX849 (Adagrasib) , a known covalent inhibitor of KRAS G12C that binds in the switch-II pocket.
| Technique | Application to 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | Comparison with MRTX849 (Adagrasib) |
| X-Ray Crystallography | Co-crystallize with KRAS G12D to directly visualize its binding site. | Compare the binding pose to the known structure of MRTX849 bound to KRAS G12C to identify similarities or differences in the binding pocket. |
| NMR (CSP) | Titrate the compound into ¹⁵N-labeled KRAS G12D and map the perturbed residues. | The pattern of chemical shift perturbations should be distinct from that induced by a covalent inhibitor like MRTX849. |
| HDX-MS | Compare the deuterium uptake of KRAS G12D in the presence and absence of the compound to identify protected regions. | The protection pattern would be expected in the switch-II pocket, similar to what would be observed with MRTX849, but with subtle differences reflecting the non-covalent binding mode. |
| Site-Directed Mutagenesis | Mutate residues in the putative binding site (identified by crystallography or NMR) and measure the impact on binding affinity using ITC. | Mutating the Cys12 residue would abolish the covalent binding of MRTX849 but may have a less dramatic effect on the non-covalent binding of our compound. |
| CETSA | Demonstrate target engagement in cancer cells expressing KRAS G12D by observing a thermal shift of the KRAS protein. | Compare the magnitude and dose-dependency of the thermal shift to that induced by MRTX849 in KRAS G12C-expressing cells. |
Conclusion
Confirming the binding site of a novel compound like 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a critical endeavor that requires a thoughtful and often multi-faceted experimental strategy. While high-resolution structural methods like X-ray crystallography and cryo-EM provide the most definitive answers, a combination of biophysical, biochemical, and cellular techniques is essential for a comprehensive understanding of the protein-ligand interaction. By carefully selecting and integrating these methodologies, researchers can build a robust body of evidence to validate the binding site, elucidate the mechanism of action, and ultimately, accelerate the development of new and effective therapeutics.
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- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying the Selectivity of Kinase Inhibitors: A Case Study of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[2][3] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a regulatory formality but a cornerstone of preclinical development, guiding lead optimization and predicting clinical outcomes.
This guide provides a comprehensive framework for assessing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare its hypothetical performance against established alternatives.
The Imperative of a Multi-Pronged Selectivity Assessment
A single assay is insufficient to comprehensively define a kinase inhibitor's selectivity. A robust evaluation integrates biochemical and cell-based methodologies to provide a holistic view of a compound's activity.[3][4] Biochemical assays offer a direct measure of a compound's interaction with isolated kinases, while cell-based assays provide insights into target engagement and functional consequences within a physiological context.[4][5]
Our assessment of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine will be structured around three key experimental pillars:
-
Broad Kinome Profiling: An initial screen against a large panel of kinases to identify primary targets and potential off-targets.
-
In-Depth Biochemical Characterization: Detailed enzymatic assays to quantify the potency (e.g., IC50) against a focused set of kinases.
-
Cellular Target Engagement and Functional Assays: Confirmation of target binding in a cellular environment and assessment of the compound's impact on downstream signaling pathways.
Figure 1: A schematic overview of the multi-pronged approach to kinase inhibitor selectivity profiling.
Pillar 1 & 2: In Vitro Biochemical Profiling
The initial step in characterizing a novel kinase inhibitor is to understand its activity against a broad panel of purified kinases. This provides a foundational, unbiased view of its selectivity.
Experimental Approach: Large-Scale Kinase Panel Screen
We subjected 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine to a commercially available kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's HotSpot℠). These platforms typically utilize high-throughput binding or activity assays to measure the interaction of a compound with hundreds of kinases. For our case study, we will assume a screening concentration of 1 µM.
Table 1: Hypothetical Kinome Screening Results for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine at 1 µM
| Kinase Target | Percent Inhibition (%) | Kinase Family |
| Aurora Kinase A | 98 | Serine/Threonine Kinase |
| Aurora Kinase B | 95 | Serine/Threonine Kinase |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 75 | Tyrosine Kinase |
| Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | 68 | Tyrosine Kinase |
| c-Abl | 30 | Tyrosine Kinase |
| Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) | 15 | Serine/Threonine Kinase |
| Cyclin-Dependent Kinase 2 (CDK2) | 10 | Serine/Threonine Kinase |
This data is hypothetical and for illustrative purposes only.
The initial screen suggests that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a potent inhibitor of Aurora Kinases A and B, with some off-target activity against VEGFR2 and PDGFRβ. To quantify these interactions, we proceed with determining the half-maximal inhibitory concentration (IC50) for these primary targets and significant off-targets.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a standard method for determining the IC50 of an inhibitor against a specific kinase, in this case, Aurora Kinase A.[2][6]
Materials:
-
Recombinant human Aurora Kinase A (purified)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and reference inhibitors (e.g., Alisertib, Danusertib) serially diluted in DMSO.
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, DTT, and MBP.
-
Aliquot Master Mix: Add the master mix to each well of a 96-well plate.
-
Add Inhibitors: Add 1 µL of the serially diluted test compound, reference compounds, or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add purified Aurora Kinase A to all wells except for the negative control wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporation of ³²P into the MBP substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 2: Comparative IC50 Values of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and Reference Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | Selectivity Ratio (VEGFR2/Aurora A) |
| 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | 15 | 25 | 350 | 500 | 23.3 |
| Alisertib (MLN8237) | 2 | 5 | >10,000 | >10,000 | >5000 |
| Danusertib (PHA-739358) | 13 | 79 | 250 | 180 | 19.2 |
This data is hypothetical and for illustrative purposes only. Real-world values should be experimentally determined.
This comparative data suggests that while our compound is a potent Aurora kinase inhibitor, it exhibits a less selective profile than Alisertib, with off-target activities similar to Danusertib.
Pillar 3: Cellular Target Engagement and Functional Assays
Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment.[4] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's efficacy. Therefore, cell-based assays are essential to validate our in vitro findings.
Experimental Approach: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantifying compound binding to a specific kinase in living cells.[5][7] This assay measures the apparent cellular affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[7]
Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.
Table 3: Cellular Target Engagement IC50 Values
| Compound | Cellular Aurora A IC50 (nM) |
| 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | 85 |
| Alisertib (MLN8237) | 20 |
This data is hypothetical and for illustrative purposes only.
The rightward shift in IC50 from the biochemical to the cellular assay is expected and reflects the competitive nature of ATP in the cellular milieu. This data confirms that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can engage its target in a cellular context, albeit with lower potency than in a purified enzyme assay.
Experimental Approach: Functional Cellular Assay - Phospho-Histone H3 Inhibition
Aurora kinases play a critical role in mitosis, and their inhibition leads to a decrease in the phosphorylation of Histone H3 at Serine 10 (pHH3).[3] A functional assay measuring pHH3 levels can therefore serve as a pharmacodynamic biomarker of Aurora kinase inhibition.
Figure 3: Simplified signaling pathway showing Aurora Kinase A-mediated phosphorylation of Histone H3.
Protocol: In-Cell Western for Phospho-Histone H3
-
Cell Culture: Seed a suitable cancer cell line (e.g., HCT116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine or a reference inhibitor for a defined period (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based solution.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for phospho-Histone H3 (Ser10). Subsequently, incubate with an infrared dye-conjugated secondary antibody.
-
Normalization: For normalization, co-stain with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein stain.
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. Calculate the IC50 for the inhibition of pHH3.
Conclusion and Future Directions
This comprehensive, multi-tiered approach provides a robust assessment of the selectivity profile of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Our hypothetical data indicates that this compound is a potent inhibitor of Aurora kinases A and B, with confirmed target engagement and functional activity in a cellular context. However, its selectivity profile is not as clean as some established Aurora kinase inhibitors, with notable off-target activity against VEGFR2 and PDGFRβ.
This finding is critical for guiding the next steps in its development. The off-target activities could contribute to a unique pharmacological profile or be a source of potential toxicity. Further studies, such as broader off-target screening against other protein families and in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of this compound. The methodologies outlined in this guide provide a solid foundation for these future investigations, ensuring a data-driven approach to drug development.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Vasta, V., Robers, M. B., Mahan, S. D., Slater, M., & Urh, M. (2018). A cellular thermal shift assay for quantifying protein-ligand engagement in live cells. Nature Protocols, 13(7), 1433-1453. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and Related Heterocyclic Compounds
As a Senior Application Scientist, the commitment to safety in the laboratory is paramount. This guide provides a detailed framework for the proper disposal of the heterocyclic compound 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is established based on the known hazardous properties of structurally related chemicals, such as pyridine and pyrimidine, and in accordance with general laboratory hazardous waste regulations. The core principle is to treat this compound with a high degree of caution, assuming a comparable hazard profile to its parent heterocyclic structures.
Hazard Assessment and Characterization
Given that 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine belongs to the family of pyridine and pyrimidine derivatives, a thorough risk assessment is the critical first step. Pyridine and pyrimidine are known to be:
-
Flammable: They are liquids that can easily ignite.[1][2][3][4]
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Irritants: Can cause serious irritation to the skin and eyes.[5]
-
Environmentally Hazardous: Potentially toxic to aquatic organisms.
Therefore, it is imperative to handle 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as a hazardous substance. All waste containing this compound, whether in pure form, in solution, or as contaminated labware, must be disposed of as hazardous waste.
Table 1: Hazard Profile of Related Compounds
| Hazard | Pyridine | Pyrimidine | Assumed for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
| Flammability | Highly flammable liquid and vapor[1][2] | Flammable liquid and vapor[3][4] | High |
| Acute Toxicity (Oral) | Harmful if swallowed[5] | May be harmful if swallowed[3] | Moderate to High |
| Acute Toxicity (Dermal) | Harmful in contact with skin[5] | No specific data | Moderate to High |
| Acute Toxicity (Inhalation) | Harmful if inhaled[5] | No specific data | Moderate to High |
| Skin Irritation | Causes skin irritation[5] | No specific data | High |
| Eye Irritation | Causes serious eye irritation[5] | No specific data | High |
Personal Protective Equipment (PPE) and Handling
When handling 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a stringent PPE protocol is mandatory to minimize exposure.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Use nitrile or butyl rubber gloves. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned lab coat should be worn.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and regulatory compliance.
-
Waste Container: Use a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material such as glass or high-density polyethylene.[6]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine".[7] Include the date of waste accumulation.
-
Segregation:
-
Pure Compound and Concentrated Solutions: Collect in a dedicated waste container.
-
Dilute Aqueous Solutions: Collect in a separate, labeled aqueous hazardous waste container.
-
Contaminated Solids: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed bag or container clearly labeled as hazardous solid waste.
-
-
Incompatible Materials: Store the waste container away from strong oxidizing agents and acids.[5]
Caption: Waste Segregation and Disposal Workflow.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, use an absorbent material like sand or vermiculite to contain the liquid.[6]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[2][8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures
Under no circumstances should 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine or its waste be disposed of down the drain or in regular trash.[6]
-
Container Management: Keep the hazardous waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area.[7]
-
Waste Pickup: When the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[7][9][10] Academic laboratories may be subject to the specific guidelines outlined in 40 CFR Part 262, Subpart K.[9][11]
Caption: Disposal Decision-Making Process.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
By adhering to these procedures, researchers can ensure the safe handling and disposal of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, protecting themselves, their colleagues, and the environment.
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Definitive Guide to Personal Protective Equipment for Handling 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
This document provides essential, immediate safety and logistical guidance for the handling of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. As a novel chemical entity, comprehensive toxicological data is not yet publicly available. Therefore, this guide is built upon the precautionary principle, treating the compound as potentially hazardous upon acute and chronic exposure. The recommendations herein are derived from the available GHS hazard classifications for the compound, established protocols for handling analogous pyridopyrimidine structures, and authoritative guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Hazard Assessment and Risk Profile
A thorough understanding of potential risks is the foundation of a robust safety plan. While a complete Safety Data Sheet (SDS) is not widely available, supplier information provides critical GHS hazard statements for 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Known Hazard Classifications: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Inferred Risks from Structural Analogs: The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently investigated for potent biological activity, including the inhibition of human topoisomerase II and various protein kinases for anti-cancer applications.[2][3][4] This biological activity underscores the potential for significant physiological effects in researchers upon exposure. Therefore, until proven otherwise, this compound must be handled with the same level of caution as other potent, biologically active small molecules.
The Hierarchy of Controls: Situating PPE in a Culture of Safety
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. However, it should never be the only line of defense. Its use must be integrated within a broader safety framework known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, this means:
-
Engineering Controls: All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be performed in a certified chemical fume hood.[5]
-
Administrative Controls: A written Chemical Hygiene Plan and Standard Operating Procedures (SOPs) must be in place.[6] All personnel must be trained on these procedures and the specific hazards of this compound.
Core Personal Protective Equipment (PPE) Requirements
The minimum PPE for any work in a laboratory where this compound is present includes a lab coat, safety glasses, long pants, and closed-toe shoes.[7] The following table details the specific, task-dependent PPE required for handling 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[7] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions).[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation (H319). Safety glasses with side shields alone are insufficient.[7] |
| Hand Protection | Double gloving with two pairs of nitrile gloves is the minimum requirement. For prolonged handling or immersion risk, use a more resistant glove like butyl rubber as the outer layer.[9] | Provides a barrier against skin irritation (H315) and absorption. Double gloving minimizes risk during glove removal and protects against tears.[10] Always inspect gloves for damage before use and use proper removal technique to avoid self-contamination.[5] Change gloves frequently (every 30-60 minutes) or immediately upon known contact.[10] |
| Body Protection | A lab coat (preferably with knit cuffs) must be worn and fully buttoned. For tasks involving larger quantities (>1g) or significant splash potential, a chemically resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. Lab coats should be laundered professionally and not taken home. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is any potential for generating dust or aerosols outside of a certified fume hood.[5][11] For weighing the solid powder, a filtering facepiece respirator (e.g., N95) may be sufficient if performed with extreme care in a draft-free enclosure, but a chemical fume hood is strongly preferred. | Protects against respiratory irritation (H335). Surgical masks do not provide respiratory protection from chemical dust or vapors and are not a substitute.[12][13] |
Operational and Disposal Protocols
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is critical to prevent exposure.
Caption: Standard sequence for donning and doffing PPE.
Handling Procedures
-
Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Weighing Solid:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Use anti-static weigh paper or boats to prevent dispersal of fine powder.
-
Gently handle containers to avoid creating airborne dust.
-
-
Preparing Solutions:
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent entry into the spill area. If the spill is outside a fume hood, ensure ventilation is appropriate.
-
Assess: Evaluate the spill size and associated risks. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Clean-up (for minor spills):
-
Don the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves solid material outside a hood.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand for solids) to avoid raising dust.[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[16]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Waste Disposal
-
Chemical Waste: All excess solid compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[9]
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the compound is considered hazardous waste.
-
The outer pair of gloves should be removed and disposed of inside the fume hood.[10]
-
Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.[9]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.[Link]
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Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration.[Link]
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NIOSH Personal Protective Equipment. Centers for Disease Control and Prevention.[Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. (2024). MDPI.[Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed Central.[Link]
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Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety.[Link]
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General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012). Bergeson & Campbell, P.C.[Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. (2022). National Institutes of Health.[Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). National Institutes of Health.[Link]
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[Use of personal protective equipment under occupational exposure to cytostatics]. (2016). PubMed.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
